5-Chloro-1,1-difluoro-3-oxapentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)-1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIENACBTXTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"5-Chloro-1,1-difluoro-3-oxapentane" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a proposed synthetic pathway for 5-Chloro-1,1-difluoro-3-oxapentane. The strategy is centered on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters for successful synthesis.
Introduction to 5-Chloro-1,1-difluoro-3-oxapentane
5-Chloro-1,1-difluoro-3-oxapentane is a fluorinated ether of interest in various fields of chemical research, including pharmaceuticals and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and unique conformational preferences. The chloroalkyl moiety also provides a handle for further chemical transformations. This guide details a logical and efficient synthetic approach to this valuable compound.
Proposed Synthetic Pathway: The Williamson Ether Synthesis
The most direct and logical approach to the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[1][2] For the target molecule, this can be achieved by reacting the sodium salt of 2-chloroethanol with a suitable 2,2-difluoroethyl electrophile.
The overall transformation is depicted below:
Diagram 1: Proposed two-step synthesis of 5-Chloro-1,1-difluoro-3-oxapentane.
Causality Behind Experimental Choices
The choice of the Williamson ether synthesis is predicated on its reliability and broad scope for preparing asymmetrical ethers.[1]
-
Nucleophile Selection: 2-Chloroethanol is a readily available starting material.[3] Its hydroxyl group can be deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. The use of NaH is advantageous as the only byproduct is hydrogen gas, which does not interfere with the reaction.[4]
-
Electrophile Selection: A primary alkyl halide or sulfonate is ideal for an S(_N)2 reaction to minimize competing elimination reactions.[2] While 1-bromo-2,2-difluoroethane could be used, 2,2-difluoroethyl tosylate is an excellent alternative. Tosylates are excellent leaving groups, often more reactive than halides, and can be readily prepared from the corresponding alcohol, 2,2-difluoroethanol. A plausible synthesis of 2,2-difluoroethanol is described in the literature, starting from 1-chloro-2,2-difluoroethane.[5]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Alkoxide Formation: Sodium hydride, a strong base, deprotonates the hydroxyl group of 2-chloroethanol to form the sodium 2-chloroethoxide intermediate. This is an acid-base reaction.[4]
-
Nucleophilic Substitution (S(_N)2): The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of 2,2-difluoroethyl tosylate in a backside attack. This concerted step displaces the tosylate leaving group and forms the ether linkage, yielding 5-Chloro-1,1-difluoro-3-oxapentane.[1]
Diagram 2: Mechanism of the Williamson ether synthesis for 5-Chloro-1,1-difluoro-3-oxapentane.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Chloroethanol | 80.51 | 50 | 4.03 g |
| Sodium Hydride (60% in oil) | 24.00 | 60 | 2.40 g |
| 2,2-Difluoroethyl Tosylate | 236.22 | 50 | 11.81 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Saturated aq. NH(_4)Cl | - | - | 50 mL |
| Diethyl Ether | - | - | 150 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO(_4) | - | - | ~5 g |
Step-by-Step Procedure
Diagram 3: Experimental workflow for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane.
-
Alkoxide Formation:
-
To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-chloroethanol (4.03 g, 50 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour, or until hydrogen gas evolution ceases.
-
-
Ether Formation:
-
Dissolve 2,2-difluoroethyl tosylate (11.81 g, 50 mmol) in 30 mL of anhydrous THF and add it to the dropping funnel.
-
Add the tosylate solution dropwise to the reaction mixture at room temperature.
-
After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 5-Chloro-1,1-difluoro-3-oxapentane.
-
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The progress of the reaction can be monitored by TLC or GC-MS to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as
Conclusion
This technical guide outlines a robust and scientifically sound pathway for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane, leveraging the well-established Williamson ether synthesis. By carefully selecting the starting materials and controlling the reaction conditions, this method provides a reliable route to this valuable fluorinated compound for further research and development.
References
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
University of Toronto. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Oreate AI. (2024, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... Retrieved from [Link]
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Wikipedia. (2023, October 16). 2-Chloroethanol. Retrieved from [Link]
- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
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An In-depth Technical Guide to 5-Chloro-1,1-difluoro-3-oxapentane: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-1,1-difluoro-3-oxapentane (CAS No. 1309602-55-8), a halogenated ether with potential applications in medicinal chemistry and materials science. Drawing upon available data and established principles of organofluorine chemistry, this document details the compound's physicochemical properties, outlines a plausible synthetic pathway, and explores its potential reactivity and utility in drug discovery.
Introduction: The Emerging Significance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Halogenated ethers, in particular, have a rich history in medicinal chemistry, most notably as inhalation anesthetics.[1][2][3] 5-Chloro-1,1-difluoro-3-oxapentane, a member of this class, represents a versatile building block for the synthesis of more complex fluorinated molecules. Its structure combines a difluoromethyl group, a common bioisostere for carbonyls, with a chloroethyl ether moiety, offering multiple points for chemical modification.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 5-Chloro-1,1-difluoro-3-oxapentane is not widely published, its core properties can be summarized based on available information and comparison with analogous structures.[4][5]
Table 1: Physicochemical Properties of 5-Chloro-1,1-difluoro-3-oxapentane
| Property | Value | Source/Reference |
| CAS Number | 1309602-55-8 | [4] |
| Molecular Formula | C₄H₇ClF₂O | [4] |
| Molecular Weight | 144.55 g/mol | [4] |
| Physical Form | Liquid | [6] |
| InChI Key | BXBIENACBTXTFH-UHFFFAOYSA-N | [6] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Characterization (Predicted):
Due to the lack of publicly available spectra, the following are predicted spectroscopic characteristics based on the structure of 5-Chloro-1,1-difluoro-3-oxapentane.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet corresponding to the CHF₂ group, a triplet for the -OCH₂- group adjacent to the difluoromethyl group, and a triplet for the -CH₂Cl group. The coupling between the fluorine and hydrogen atoms on the difluoromethyl group would result in a characteristic triplet.
-
¹³C NMR: The carbon NMR spectrum would display four signals, with the carbon of the CHF₂ group showing a triplet due to one-bond C-F coupling. The other three carbon signals would correspond to the two methylene groups and the terminal methyl group.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal, a triplet, due to coupling with the adjacent proton.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and fragments corresponding to the chloroethoxy and difluoromethyl moieties.
Synthesis and Reactivity
A plausible synthetic route to 5-Chloro-1,1-difluoro-3-oxapentane can be conceptualized based on established methodologies for the synthesis of ethers and fluorinated compounds. A likely approach involves the Williamson ether synthesis.
Proposed Synthesis Pathway
The synthesis could proceed via the reaction of 2-chloroethanol with a suitable 1,1-difluoroethylating agent. A more direct and likely viable route is the reaction of the sodium salt of 2-chloroethanol (sodium 2-chloroethoxide) with 1,1-difluoroethene under basic conditions.
Diagram 1: Proposed Williamson Ether Synthesis for 5-Chloro-1,1-difluoro-3-oxapentane.
Experimental Protocol (Hypothetical)
Materials:
-
2-Chloroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1,1-Difluoroethene (gas)
-
Dry ice/acetone condenser
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a dry ice/acetone condenser is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of 2-chloroethanol (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
The reaction mixture is then cooled to -78°C using a dry ice/acetone bath.
-
1,1-Difluoroethene gas is bubbled through the stirred solution for a predetermined period. The reaction progress can be monitored by GC-MS.
-
Upon completion, the reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution at -78°C.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield 5-Chloro-1,1-difluoro-3-oxapentane.
Reactivity Profile
The reactivity of 5-Chloro-1,1-difluoro-3-oxapentane is dictated by the presence of the chloroethyl and difluoromethyl ether moieties.
-
Nucleophilic Substitution at the Chlorinated Carbon: The chlorine atom is susceptible to nucleophilic displacement by a variety of nucleophiles, providing a handle for further functionalization. This allows for the introduction of amines, azides, thiols, and other functional groups, making it a valuable intermediate for building more complex molecules.
-
Stability of the Difluoroether Group: The C-F bonds are exceptionally strong, rendering the difluoromethyl group highly stable under most reaction conditions. This metabolic stability is a desirable trait in drug candidates. The ether linkage is also generally stable but can be cleaved under harsh acidic conditions.
-
Potential for Elimination Reactions: Under strong basic conditions, elimination of HCl could potentially occur, although this is less likely than nucleophilic substitution.
Applications in Drug Discovery and Materials Science
While specific applications of 5-Chloro-1,1-difluoro-3-oxapentane are not yet documented, its structure suggests significant potential in several areas of research and development.
A Scaffold for Novel Therapeutics
The combination of a stable difluoromethyl ether and a reactive chloroethyl group makes this compound an attractive starting material for the synthesis of novel drug candidates. The difluoromethyl group can act as a bioisostere for a ketone or aldehyde, potentially improving the metabolic profile of a parent drug. The chloroethyl group serves as a versatile handle for attaching the molecule to a larger pharmacophore or for introducing functionalities that can modulate solubility, cell permeability, and target binding. The presence of both chlorine and fluorine atoms opens avenues for exploring halogen bonding interactions with biological targets, a strategy of growing importance in medicinal chemistry.[7]
Diagram 2: Workflow for Utilizing 5-Chloro-1,1-difluoro-3-oxapentane in Drug Discovery.
Precursor for Fluorinated Polymers and Materials
Halogenated ethers can serve as monomers or additives in the synthesis of specialty polymers. The presence of the difluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. The reactive chlorine atom allows for its incorporation into polymer backbones or as a pendant group for further modification.
Safety and Handling
5-Chloro-1,1-difluoro-3-oxapentane is a chemical that requires careful handling in a laboratory setting.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS02, GHS07 | Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from ignition sources.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
Conclusion
5-Chloro-1,1-difluoro-3-oxapentane is a promising but currently under-characterized fluorinated building block. Its unique combination of a stable difluoromethyl ether and a reactive chloroethyl group presents significant opportunities for innovation in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications. Further research into the experimental validation of its properties and reactivity is warranted to fully unlock the potential of this versatile compound.
References
-
Wikipedia. (2023, October 27). Halogenated ether. Retrieved from [Link]
- Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789–16794.
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ChemEurope.com. (n.d.). Halogenated ether. Retrieved from [Link]
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Wikiwand. (n.d.). Halogenated ether. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane. Retrieved from [Link]
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An In-depth Technical Guide to 5-Chloro-1,1-difluoro-3-oxapentane (CAS 1309602-55-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,1-difluoro-3-oxapentane, with CAS number 1309602-55-8, is a halogenated ether whose specific applications and synthesis pathways are not extensively documented in publicly available scientific literature. This guide serves to consolidate the known information about this compound, offering insights into its structural characteristics and potential utility based on the properties of related fluorinated and chlorinated molecules. While detailed experimental protocols for its synthesis and application are currently unavailable, this document will provide a foundational understanding for researchers interested in exploring its potential as a novel building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and chlorine atoms suggests potential for modulating physicochemical properties in larger molecules, a key consideration in drug design.
Introduction: The Emerging Role of Halogenated Ethers in Drug Discovery
The introduction of halogens, particularly fluorine, into organic molecules is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] Fluorinated ethers, in particular, are gaining traction as valuable motifs.[2] The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups are now considered privileged functional groups in the design of successful drug candidates.[2]
5-Chloro-1,1-difluoro-3-oxapentane combines the features of a chlorinated alkyl chain and a difluoroethyl ether moiety. This unique combination suggests its potential as a versatile synthetic intermediate for introducing the -(CH₂)₂-O-CH₂-CHF₂ fragment into a target molecule. The presence of both chlorine and fluorine offers distinct reactivity profiles that could be exploited in multi-step synthetic sequences.
Physicochemical Properties and Safety Data
While comprehensive experimental data is limited, the fundamental properties and safety information for 5-Chloro-1,1-difluoro-3-oxapentane have been compiled from supplier safety data sheets.
Physical and Chemical Properties
A summary of the known physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1309602-55-8 | [3][4] |
| Molecular Formula | C₄H₇ClF₂O | [4][5] |
| Molecular Weight | 144.55 g/mol | [4][5] |
| Physical Form | Colorless liquid | [3][5] |
| InChI Key | BXBIENACBTXTFH-UHFFFAOYSA-N | [3] |
Safety and Handling
5-Chloro-1,1-difluoro-3-oxapentane is classified as a hazardous substance. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
GHS Hazard Classification:
-
Pictograms:
-
GHS02: Flammable
-
GHS07: Irritant
-
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store in a cool, dry, well-ventilated area at 2-8°C.[3]
Postulated Synthesis Pathway
A definitive, peer-reviewed synthesis protocol for 5-Chloro-1,1-difluoro-3-oxapentane is not currently published. However, based on fundamental organic chemistry principles and known reactions of similar compounds, a plausible synthetic route can be proposed. The most logical approach would be a Williamson ether synthesis.
This proposed pathway involves the reaction of a suitable alkoxide with a difluoro- and chloro-substituted electrophile.
Proposed Reaction:
Fig. 1: Proposed Williamson Ether Synthesis Pathway (Within 100 characters)
Rationale and Step-by-Step Protocol (Hypothetical)
-
Formation of the Alkoxide: 2-Chloroethanol would be deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium 2-chloroethoxide.[6] The use of an aprotic solvent is crucial to prevent protonation of the highly reactive alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide would then act as a nucleophile, attacking a suitable electrophile like 1,1-difluoro-2-iodoethane or a similar compound with a good leaving group. This would proceed via an Sₙ2 mechanism to form the ether linkage.
-
Work-up and Purification: The reaction would be quenched with water, and the product extracted with an organic solvent. Purification would likely be achieved through distillation or column chromatography.
Note: This proposed protocol is hypothetical and would require experimental validation and optimization. The choice of base, solvent, temperature, and the specific leaving group on the difluoroethane moiety would significantly impact the reaction's success and yield.
Potential Applications in Drug Development and Research
While no specific applications for 5-Chloro-1,1-difluoro-3-oxapentane are documented, its structure suggests several potential areas of utility for medicinal chemists and researchers.
Introduction of a Flexible, Fluorinated Linker
The molecule can be viewed as a synthon for introducing a -(CH₂)₂-O-CH₂-CHF₂ linker. The chlorine atom serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of this moiety to a parent molecule (e.g., a pharmacophore).
Fig. 2: Application as a Synthetic Building Block (Within 100 characters)
The incorporation of this flexible, polar, and fluorinated chain could influence a drug candidate's properties in several ways:
-
Solubility and Permeability: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility, while the overall lipophilicity can be tuned by the difluoroethyl group.
-
Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoroethyl moiety resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Conformational Flexibility: The ether linkage provides rotational freedom, which could be advantageous for optimizing the binding of a ligand to its biological target.
Precursor for Further Chemical Elaboration
The terminal difluoromethyl group could potentially be a site for further chemical modification, although this is generally a less reactive position. The primary utility remains the use of the chloro- functionality for attachment.
Conclusion and Future Outlook
5-Chloro-1,1-difluoro-3-oxapentane represents an intriguing yet underexplored chemical entity. Its value lies in its potential as a building block for introducing a unique chloroethoxy-difluoroethyl ether moiety into more complex molecules. For drug development professionals, this compound could be a useful tool for lead optimization, offering a means to enhance the pharmacokinetic profile of drug candidates.
Future research should focus on the experimental validation of its synthesis and a thorough characterization of its physicochemical properties. Furthermore, studies exploring its reactivity and its incorporation into biologically active scaffolds would be necessary to fully realize its potential in medicinal chemistry and materials science. As the demand for novel fluorinated building blocks continues to grow, compounds like 5-Chloro-1,1-difluoro-3-oxapentane may find their place in the synthetic chemist's toolbox.
References
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Fluorinated Ethers of Cannabinol (CBN). (n.d.). MDPI. Retrieved from [Link]
-
AB358388 | CAS 1309602-55-8 – abcr Gute Chemie. (n.d.). abcr GmbH. Retrieved from [Link]
-
CAS NO. 1309602-55-8 | 2-(2-chloroethoxy)-1,1-difluoroethane. (n.d.). Arctom. Retrieved from [Link]
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1,1-Dichloro-2,2-difluoroethylene. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for the preparation of fluorinated ethers. (1984). Google Patents.
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Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Royal Society of Chemistry. Retrieved from [Link]
- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. (2011). Google Patents.
-
2-Chloroethanol. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Chloroethanol: Properties, Reactions, Production And Uses. (2024). Chemcess. Retrieved from [Link]
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Spectroscopic Profile of 5-Chloro-1,1-difluoro-3-oxapentane: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic features of 5-Chloro-1,1-difluoro-3-oxapentane (CAS No. 1309602-55-8). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of the expected spectroscopic data for this halogenated ether, thereby assisting in the design of synthetic routes, the planning of analytical procedures, and the interpretation of future experimental results.
Introduction to 5-Chloro-1,1-difluoro-3-oxapentane
5-Chloro-1,1-difluoro-3-oxapentane is a halogenated ether, a class of compounds with significant applications in various fields, including as solvents, refrigerants, and intermediates in organic synthesis. The presence of both chlorine and fluorine atoms imparts unique physicochemical properties to the molecule, influencing its reactivity, polarity, and biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
The structure of 5-Chloro-1,1-difluoro-3-oxapentane, Cl-CH₂-CH₂-O-CH₂-CHF₂, suggests a molecule with distinct electronic environments that will give rise to a characteristic and predictable spectroscopic fingerprint. This guide will deconstruct the anticipated NMR, IR, and MS data based on the analysis of its constituent functional groups.
Figure 1: Chemical structure of 5-Chloro-1,1-difluoro-3-oxapentane.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-1,1-difluoro-3-oxapentane, we can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.8 - 6.2 | Triplet of triplets (tt) | 1H | H-1 | The proton on the difluoromethyl group will be strongly deshielded by the two fluorine atoms and will be split into a triplet by the two fluorine atoms and further split into a triplet by the adjacent methylene protons. |
| ~ 3.9 - 4.1 | Triplet (t) | 2H | H-2 | These protons are adjacent to the ether oxygen and the difluoromethyl group, leading to a downfield shift. They will be split into a triplet by the adjacent methylene protons. |
| ~ 3.7 - 3.9 | Triplet (t) | 2H | H-4 | These protons are adjacent to the ether oxygen and the chloromethyl group. The deshielding effect of the chlorine atom will result in a downfield shift. They will be split into a triplet by the adjacent methylene protons. |
| ~ 3.6 - 3.8 | Triplet (t) | 2H | H-5 | These protons are adjacent to the chlorine atom, causing a downfield shift. They will be split into a triplet by the adjacent methylene protons. |
Expertise & Experience: The prediction of a triplet of triplets for the H-1 proton is based on the established principle of geminal and vicinal H-F and H-H coupling. The chemical shifts are estimated based on the known deshielding effects of halogens and the ether oxygen. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm region.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Assignment | Rationale |
| ~ 112 - 116 | Triplet (t) | C-1 | The carbon atom bonded to two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond C-F coupling. |
| ~ 68 - 72 | Singlet (s) | C-2 | The carbon atom adjacent to the ether oxygen and the difluoromethyl group will be deshielded. |
| ~ 65 - 69 | Singlet (s) | C-4 | The carbon atom adjacent to the ether oxygen and the chloromethyl group will also be deshielded. |
| ~ 42 - 46 | Singlet (s) | C-5 | The carbon atom bonded to the chlorine atom will be deshielded compared to an unsubstituted alkane carbon. |
Trustworthiness: The predicted chemical shifts are based on additive rules for substituent effects on ¹³C NMR spectra. The triplet multiplicity for C-1 is a hallmark of a CF₂ group and provides a self-validating feature in an experimental spectrum.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.
| Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Assignment | Rationale |
| ~ -80 to -140 | Triplet (t) | F-1 | The fluorine atoms in a -CH₂CHF₂ group typically resonate in this region. The signal will be a triplet due to coupling with the adjacent methylene protons. |
Authoritative Grounding: The chemical shift range for fluorine atoms in a difluoromethyl group (-CF₂H) is well-established in the literature.[2][3] The multiplicity is predicted based on the number of adjacent protons.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring the NMR spectra of 5-Chloro-1,1-difluoro-3-oxapentane is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 5-Chloro-1,1-difluoro-3-oxapentane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a proton-coupled ¹⁹F NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Figure 2: Experimental workflow for NMR analysis.
Predicted Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-1,1-difluoro-3-oxapentane will be dominated by absorptions arising from the stretching and bending vibrations of its constituent bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 2950 - 2850 | Medium-Strong | C-H stretch | Characteristic of sp³ C-H bonds. |
| 1300 - 1000 | Strong | C-O-C stretch | The C-O-C asymmetric stretch in ethers is typically a strong and prominent band.[1][4][5][6][7] |
| 1150 - 1085 | Strong | C-F stretch | C-F bonds exhibit strong absorptions in this region.[8] |
| 850 - 550 | Medium-Strong | C-Cl stretch | The C-Cl stretching vibration is found in the fingerprint region.[9][10][11][12] |
Expertise & Experience: The presence of a strong C-O-C stretching band is a key diagnostic feature for ethers. The C-F and C-Cl stretching frequencies are also highly characteristic and their presence would confirm the halogenation of the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample like 5-Chloro-1,1-difluoro-3-oxapentane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional group vibrations.
-
Predicted Mass Spectrometry (MS)
The mass spectrum of 5-Chloro-1,1-difluoro-3-oxapentane will provide information about its molecular weight and fragmentation pattern under electron ionization (EI).
| Predicted m/z | Ion | Rationale |
| 144/146 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature for chlorine. |
| 109 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 95/97 | [CH₂CH₂O-CH₂CHF₂]⁺ | α-cleavage with loss of a chloromethyl radical. |
| 63/65 | [ClCH₂CH₂]⁺ | Cleavage of the ether bond. |
| 51 | [CHF₂]⁺ | Fragmentation of the difluoroethyl group. |
Trustworthiness: The prediction of an M+2 peak due to the chlorine isotope is a fundamental principle of mass spectrometry and serves as a reliable indicator for the presence of chlorine in an unknown compound. The fragmentation patterns are based on the known stability of carbocations and the common fragmentation pathways of ethers and halogenated compounds.[13][14]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak and the M+2 peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Figure 3: Predicted mass spectrometry fragmentation pathway.
Conclusion
This predictive technical guide provides a detailed forecast of the NMR, IR, and MS spectra of 5-Chloro-1,1-difluoro-3-oxapentane. By applying fundamental spectroscopic principles and drawing analogies from structurally related compounds, a comprehensive spectral profile has been constructed. This guide is intended to be a valuable tool for scientists working with this compound, aiding in the interpretation of experimental data and facilitating further research and development. The self-validating nature of the predicted key spectral features, such as the characteristic isotopic pattern in MS and the specific multiplicities in NMR, should provide a high degree of confidence in the identification of 5-Chloro-1,1-difluoro-3-oxapentane in future analytical work.
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Carbon–fluorine bond - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved January 20, 2026, from [Link]
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C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]
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1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021, December 27). Retrieved January 20, 2026, from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 20, 2026, from [Link]
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Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023, December 17). Retrieved January 20, 2026, from [Link]
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IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023, February 27). Retrieved January 20, 2026, from [Link]
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The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Retrieved January 20, 2026, from [Link]
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18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 20, 2026, from [Link]
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2-Chloroethyl-1,1-bis-(chloromethyl) ethyl ether - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved January 20, 2026, from [Link]
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Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Chloroethyl methyl ether - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
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1-Chloro-1,1-difluoroethane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
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Ethene, (2-chloroethoxy)- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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Bis(2-chloroethyl) ether - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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1,1-Difluoroethane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
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1,1-Difluoroethane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
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Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]
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Bis-(2-Chloroethyl)ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Chloroethyl vinyl ether | C4H7ClO | CID 8074 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Chloroethyl ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
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2-chloroethyl-ethyl ether | CAS#:83391-63-3 | Chemsrc. (2025, August 26). Retrieved January 20, 2026, from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved January 20, 2026, from [Link]
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Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Fragmentation of Alkyl halide & Ether| Mass spectroscopy - YouTube. (2023, May 11). Retrieved January 20, 2026, from [Link]
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Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics | AIP Publishing. (2024, May 30). Retrieved January 20, 2026, from [Link]
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19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website - University of Illinois. (1996, August 15). Retrieved January 20, 2026, from [Link]
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The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]
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19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 20, 2026, from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 20, 2026, from [Link]
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Navigating the Safety Profile of 5-Chloro-1,1-difluoro-3-oxapentane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,1-difluoro-3-oxapentane, also identified by its CAS Number 1309602-55-8 and alternative name 2-(2-chloroethoxy)-1,1-difluoroethane, is a halogenated ether of interest in various research and development applications. As with any novel or specialized chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety information for 5-Chloro-1,1-difluoro-3-oxapentane, offering insights into its potential hazards, handling protocols, and emergency procedures. It is important to note that a complete, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible. Therefore, this guide has been constructed by synthesizing information from chemical supplier data and general safety principles applicable to halogenated ethers.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding the substance's physical characteristics. The properties of 5-Chloro-1,1-difluoro-3-oxapentane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1309602-55-8 | Sigma-Aldrich |
| Molecular Formula | C4H7ClF2O | Sigma-Aldrich |
| Molecular Weight | 144.55 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | ≥95% | CymitQuimica |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chloro-1,1-difluoro-3-oxapentane is classified with the following hazards:
| Pictogram | Hazard Class | Hazard Statement |
| GHS02: Flame | Flammable liquids | H226: Flammable liquid and vapor |
| GHS07: Exclamation Mark | Skin corrosion/irritation | H315: Causes skin irritation |
| GHS07: Exclamation Mark | Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| GHS07: Exclamation Mark | Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
The "Warning" signal word is associated with these classifications.
Toxicological Profile: An Area for Caution
A detailed toxicological profile for 5-Chloro-1,1-difluoro-3-oxapentane is not extensively documented in publicly available literature. However, based on its chemical structure as a halogenated ether and the assigned hazard statements, several toxicological concerns should be considered:
-
Inhalation: The H335 hazard statement indicates a potential for respiratory tract irritation. Vapors may cause coughing, shortness of breath, and irritation of the nose and throat. Due to the presence of fluorine and chlorine atoms, thermal decomposition could produce highly toxic fumes such as hydrogen chloride and hydrogen fluoride.
-
Skin Contact: As per the H315 classification, direct contact with the liquid is expected to cause skin irritation, which may manifest as redness, itching, and inflammation. Prolonged or repeated contact could lead to more severe skin damage.
-
Eye Contact: The H319 classification points to a risk of serious eye irritation. Contact with the liquid or its vapors can cause pain, tearing, redness, and swelling.
-
Ingestion: While specific data is unavailable, ingestion of halogenated ethers can be harmful. Symptoms may include nausea, vomiting, and abdominal pain.
Given the lack of comprehensive toxicological data, it is prudent to treat 5-Chloro-1,1-difluoro-3-oxapentane with a high degree of caution and to handle it as a potentially toxic substance.
Safe Handling and Storage Protocols
A proactive approach to safety through proper handling and storage is critical. The following protocols are recommended:
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against exposure. The following diagram outlines the essential PPE for handling this compound.
Caption: Essential PPE for handling 5-Chloro-1,1-difluoro-3-oxapentane.
Engineering Controls
-
Ventilation: Always handle 5-Chloro-1,1-difluoro-3-oxapentane in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the chemical is being handled.
Storage Requirements
-
Temperature: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Container: Store in a tightly sealed, original container.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
Exposure Response Protocol
Caption: Step-by-step emergency response for different exposure routes.
Spill and Leak Procedures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: The compound is a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic gases, including hydrogen chloride and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Disposal of 5-Chloro-1,1-difluoro-3-oxapentane and its containers must be handled as hazardous waste. All disposal practices must comply with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or into the environment.
Conclusion
References
A Technical Guide to the Determination of Key Physical Properties of Organofluorine Compounds: A Case Study on 5-Chloro-1,1-difluoro-3-oxapentane
Introduction
Part 1: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1] This property is a critical indicator of a compound's volatility and is influenced by factors such as molecular weight, intermolecular forces, and atmospheric pressure.[2] For novel compounds like 5-Chloro-1,1-difluoro-3-oxapentane, an accurate boiling point determination is essential for purification via distillation, handling, and storage.
Methodology: Capillary Method (Thiele Tube)
The capillary method, particularly utilizing a Thiele tube, is a widely adopted technique for determining the boiling point of small quantities of a liquid.[3] This method relies on the principle of observing the temperature at which the vapor pressure of the heated liquid sample equals the atmospheric pressure.[4]
-
Preparation of the Capillary Tube: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end is completely closed.[4]
-
Sample Preparation: Attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of 5-Chloro-1,1-difluoro-3-oxapentane to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.
-
Assembly: Place the sealed capillary tube (sealed end up) into the liquid sample within the test tube.
-
Heating: Immerse the thermometer and test tube assembly into a Thiele tube filled with a high-boiling, non-reactive liquid such as mineral oil or silicone oil. The sample should be positioned in the main body of the Thiele tube.
-
Observation: Gently heat the side arm of the Thiele tube with a micro-burner.[5] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Record: Note the temperature on the thermometer at this point. It is also crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.[1]
Caption: Workflow for Density Determination using the Pycnometer Method.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained results, the following self-validating steps should be integrated into the experimental workflow:
-
Calibration: Thermometers and analytical balances must be properly calibrated against certified standards.
-
Reference Standards: Determine the boiling point and density of a well-characterized reference compound (e.g., pure water or toluene) before and after measuring the properties of the unknown sample. The results for the reference standard should fall within the accepted literature values.
-
Repeatability: Each measurement should be performed in triplicate to ensure the precision of the results. The standard deviation of the measurements should be calculated and reported.
-
Purity of Sample: The purity of the 5-Chloro-1,1-difluoro-3-oxapentane sample should be confirmed using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, as impurities can significantly affect both boiling point and density.
By adhering to these rigorous protocols and validation steps, researchers can have high confidence in the accuracy and reliability of the determined physical properties for novel compounds like 5-Chloro-1,1-difluoro-3-oxapentane.
References
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]
-
Determination of Boiling Point (B.P). Vijay Nazare. [Link]
-
Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]
-
Experimental No. (2) Boiling Point. University of Technology. [Link]
-
Micro Boiling Point Determination. Chymist. [Link]
-
DENSITY MEASUREMENT EXPERIMENT. Unknown Source. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-1,1-difluoro-3-oxapentane
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 5-Chloro-1,1-difluoro-3-oxapentane. As a partially fluorinated chloroalkylether, this molecule possesses a unique combination of functional groups that dictate its chemical behavior. This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple cataloging of reactions. Instead, it offers a predictive and mechanistic-driven exploration of the compound's reactivity, grounded in the fundamental principles of organic chemistry and drawing parallels with analogous structures. We will dissect the molecule's constituent parts—the primary alkyl chloride, the difluoromethyl ether moiety, and the ether linkage—to construct a holistic understanding of its stability, reactivity with nucleophiles and strong acids, and its potential as a synthetic building block. Detailed experimental protocols for key transformations are provided, alongside visual diagrams to elucidate reaction mechanisms and workflows.
Introduction and Molecular Overview
5-Chloro-1,1-difluoro-3-oxapentane, with the chemical structure Cl-CH₂-CH₂-O-CH₂-CHF₂, is a halogenated ether of interest in synthetic chemistry. Its structure, featuring both a reactive chlorine atom and a difluoromethyl group, makes it a potentially valuable precursor for the introduction of the 2-(1,1-difluoroethoxy)ethyl moiety into various molecular scaffolds. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. Understanding the reactivity of this building block is therefore crucial for its effective utilization in the synthesis of novel compounds.
The reactivity of 5-Chloro-1,1-difluoro-3-oxapentane is primarily governed by the interplay of its three key structural features:
-
The Primary Alkyl Chloride: This is the most reactive site for nucleophilic substitution.
-
The Ether Linkage: Generally stable, but susceptible to cleavage under harsh acidic conditions.
-
The 1,1-Difluoroethyl Group: The electron-withdrawing nature of the two fluorine atoms influences the properties of the adjacent ether oxygen and C-H bonds.
This guide will systematically explore the predicted reactivity at each of these sites.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 5-Chloro-1,1-difluoro-3-oxapentane is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClF₂O | [1] |
| Molecular Weight | 144.55 g/mol | [2] |
| CAS Number | 1309602-55-8 | [3] |
| Physical Form | Liquid | [3] |
| Storage Temperature | 2-8°C | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area) | [3] |
Reactivity Profile and Mechanistic Insights
Nucleophilic Substitution at the Primary Alkyl Chloride
The most prominent reactive site in 5-Chloro-1,1-difluoro-3-oxapentane is the primary alkyl chloride. This functional group is susceptible to nucleophilic attack, primarily proceeding through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[4]
Due to the unhindered nature of the primary carbon, a wide variety of nucleophiles can be employed to displace the chloride ion. The general order of reactivity for alkyl halides in Sₙ2 reactions is primary > secondary > tertiary, making this compound an excellent substrate for such transformations.[5][6]
Key Nucleophilic Transformations:
-
Williamson Ether Synthesis: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) will yield more complex ethers. This is a classical and highly versatile method for ether formation.[7][8][9][10]
-
Synthesis of Amines: Primary and secondary amines will react to form the corresponding secondary and tertiary amines, respectively.
-
Formation of Esters: Carboxylate salts can be used as nucleophiles to generate esters.
-
Cyanide Substitution: Reaction with cyanide salts (e.g., NaCN, KCN) provides a route to the corresponding nitrile, a versatile intermediate for the synthesis of carboxylic acids, amines, and other functional groups.
-
Azide Substitution: Sodium azide is an effective nucleophile for introducing the azido group, which can be subsequently reduced to a primary amine or used in click chemistry.
The electron-withdrawing effect of the difluoromethyl group is transmitted through the ether linkage, which may slightly decrease the electron density at the primary carbon bearing the chlorine. However, this effect is likely to be modest and should not significantly impede the Sₙ2 reactivity.
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An In-Depth Technical Guide to 5-Chloro-1,1-difluoro-3-oxapentane: Synthesis, Structural Analogs, and Derivatives for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1,1-difluoro-3-oxapentane, a halogenated ether with potential applications in medicinal chemistry, materials science, and as a specialized solvent. Due to the limited publicly available data on this specific molecule, this guide leverages established principles of organic synthesis and medicinal chemistry to present a prospective analysis. We will explore a plausible synthetic route to the core molecule, discuss the rationale behind the design of its structural analogs and derivatives, and provide detailed, hypothetical experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the chemical space of halogenated ethers.
Introduction: The Emerging Potential of Halogenated Ethers
Halogenated organic compounds, particularly those containing fluorine and chlorine, are of significant interest in the pharmaceutical and agrochemical industries. The introduction of these halogens into a molecule can profoundly alter its physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Chlorine, also a common substituent in drug molecules, can influence a compound's pharmacokinetic profile and potency, an effect sometimes referred to as the "magic chloro" effect.[3][4]
5-Chloro-1,1-difluoro-3-oxapentane (also known as 2-chloroethyl 2,2-difluoroethyl ether) is a simple yet intriguing molecule that combines the features of both a chlorinated and a gem-difluorinated aliphatic ether. Its structure suggests potential as a versatile building block for more complex molecules or as a compound with unique properties in its own right. This guide will serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds.
Physicochemical Properties of the Core Molecule
| Property | Value | Source |
| CAS Number | 1309602-55-8 | [5] |
| Molecular Formula | C4H7ClF2O | [6] |
| Molecular Weight | 144.55 g/mol | [6] |
| Physical Form | Liquid | [5] |
| InChI Key | BXBIENACBTXTFH-UHFFFAOYSA-N | [5] |
Safety information indicates that 5-Chloro-1,1-difluoro-3-oxapentane is a flammable liquid and can cause skin, eye, and respiratory irritation.[5]
Proposed Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane
The most plausible and widely used method for the synthesis of unsymmetrical ethers is the Williamson ether synthesis.[7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane, two main retrosynthetic disconnections are possible, as illustrated below.
Caption: Proposed synthetic routes for 5-Chloro-1,1-difluoro-3-oxapentane.
Route A is generally preferred due to the higher reactivity of the primary bromide in 1-bromo-2-chloroethane compared to the potential for elimination reactions with 1-bromo-2,2-difluoroethane in Route B.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on standard Williamson ether synthesis conditions.
Materials:
-
2,2-Difluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromo-2-chloroethane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-difluoroethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the resulting sodium 2,2-difluoroethoxide solution back to 0 °C.
-
Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 5-Chloro-1,1-difluoro-3-oxapentane.
Structural Analogs and Derivatives: A Medicinal Chemistry Perspective
The structure of 5-Chloro-1,1-difluoro-3-oxapentane offers several avenues for modification to explore structure-activity relationships (SAR) and to optimize its properties for potential applications.
Caption: Rational design of structural analogs and derivatives.
Rationale for Analog Design
-
Fluorinated Analog (5-Fluoro-1,1-difluoro-3-oxapentane): Replacing chlorine with fluorine can reduce the size of the halogen and potentially improve metabolic stability.[9] A comparative study of chlorine and fluorine as bioisosteric substituents can provide valuable insights into their effects on biological activity.[10][11]
-
Trifluoromethyl Analog (5-Chloro-1,1,1-trifluoro-3-oxapentane): The trifluoromethyl group is a common substituent in medicinal chemistry that can significantly enhance lipophilicity and metabolic stability.[12]
-
Dehalogenated Analog (1,1-Difluoro-3-oxapentane): This analog would serve as a control compound to assess the contribution of the chlorine atom to the overall properties of the molecule.
-
Bioisosteric Replacement (5-Cyano-1,1-difluoro-3-oxapentane): The cyano group is a bioisostere of a halogen and can act as a hydrogen bond acceptor, potentially altering the binding interactions of the molecule.[3]
Derivatives for Further Functionalization
By introducing reactive functional groups, 5-Chloro-1,1-difluoro-3-oxapentane can be used as a scaffold to build more complex molecules. For example, replacing the chlorine with a propargyl group would introduce a terminal alkyne for use in "click chemistry." Alternatively, conversion of the chloroethyl group to a carboxylic acid would allow for amide bond formation.
Potential Applications
Given the properties of fluorinated and chlorinated compounds, 5-Chloro-1,1-difluoro-3-oxapentane and its derivatives could find applications in several areas:
-
Drug Discovery: As a fragment or building block for the synthesis of novel drug candidates. The combination of the chloro and gem-difluoro motifs could lead to compounds with improved pharmacokinetic profiles.[1][13]
-
Specialized Solvents: Fluorinated ethers can exhibit unique solubility properties and are sometimes used as solvents or co-solvents in specialized applications, such as in electrolytes for lithium batteries.[14]
-
Materials Science: The incorporation of fluorinated moieties can impart desirable properties to polymers and other materials, such as thermal stability and chemical resistance.[14]
-
Agrochemicals: Halogenated compounds are prevalent in pesticides and herbicides. The unique substitution pattern of the title compound could be explored for the development of new agrochemicals.
Conclusion
5-Chloro-1,1-difluoro-3-oxapentane represents an under-explored area of chemical space with significant potential. While direct experimental data is currently scarce, this technical guide provides a solid foundation for future research by proposing a viable synthetic route and outlining a rational approach to the design of its structural analogs and derivatives. The insights provided herein, grounded in the established principles of organic and medicinal chemistry, should empower researchers to unlock the potential of this and other novel halogenated ethers.
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Unlocking New Frontiers: A Technical Guide to the Research Applications of 5-Chloro-1,1-difluoro-3-oxapentane
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel molecular entities with enhanced physicochemical and biological properties is a cornerstone of modern chemical and pharmaceutical research. Within this landscape, the strategic incorporation of fluorine continues to be a highly successful strategy for modulating molecular behavior. This technical guide introduces 5-Chloro-1,1-difluoro-3-oxapentane, a structurally intriguing yet underexplored fluorinated ether, and delineates its potential research applications. By examining the established roles of its core functional motifs—the difluoroether and the chloroalkane—we can project its utility as a versatile building block in medicinal chemistry, a unique solvent, and a precursor in materials science. This document provides a theoretical framework and actionable experimental designs to empower researchers to harness the potential of this compound.
Introduction: The Promise of Fluorinated Building Blocks
The introduction of fluorine into organic molecules has become a pivotal strategy in the design of advanced materials and therapeutics.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Fluorinated ethers, in particular, have gained prominence as valuable components in drug discovery, with motifs like the trifluoromethoxy group (-OCF3) being prevalent in numerous bioactive compounds.[3][4]
5-Chloro-1,1-difluoro-3-oxapentane (CAS No. 1309602-55-8) emerges as a compound of significant interest by combining a difluoroether moiety with a reactive chloromethyl group. This dual functionality suggests a versatile role as a building block for introducing a difluoroethoxyethyl group into a variety of molecular scaffolds. This guide will explore the untapped potential of this compound, offering a scientifically grounded perspective on its application in key research areas.
Physicochemical Properties of 5-Chloro-1,1-difluoro-3-oxapentane
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application.
| Property | Value | Source |
| CAS Number | 1309602-55-8 | [5] |
| Molecular Formula | C4H7ClF2O | [6] |
| Molecular Weight | 144.55 g/mol | [6] |
| Physical Form | Liquid | [5] |
| Storage Temperature | 2-8°C | [5] |
| InChI Key | BXBIENACBTXTFH-UHFFFAOYSA-N | [5] |
The presence of both a polar ether linkage and a halogen atom, combined with the lipophilic nature of the fluorinated alkyl chain, suggests that 5-Chloro-1,1-difluoro-3-oxapentane possesses a unique solubility profile, a characteristic that could be advantageous in its use as a solvent or reaction medium.
Potential Research Application I: A Novel Building Block in Medicinal Chemistry
The most promising application of 5-Chloro-1,1-difluoro-3-oxapentane lies in its potential as a scaffold for drug discovery. The introduction of the 2-(2,2-difluoroethoxy)ethyl moiety can be leveraged to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.
Rationale: Improving Drug-Like Properties
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing the difluoroethoxy group can block metabolic hotspots on a parent molecule, thereby increasing its half-life.
-
Modulating Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1][2] The difluoroethoxy group offers a nuanced way to fine-tune this property.
-
Altering pKa: The strong electron-withdrawing nature of fluorine atoms can influence the acidity or basicity of nearby functional groups, which can in turn affect a drug's solubility and binding interactions.
-
Conformational Control: The introduction of the flexible ether linkage can allow for optimal positioning of the molecule within a biological target's binding pocket.
Proposed Synthetic Workflow: Introduction of the 2-(2,2-difluoroethoxy)ethyl Moiety
The terminal chlorine atom in 5-Chloro-1,1-difluoro-3-oxapentane serves as a reactive handle for nucleophilic substitution. This allows for its conjugation to a variety of parent molecules (e.g., those containing amine, thiol, or hydroxyl groups).
Caption: Proposed workflow for incorporating the difluoroethoxyethyl moiety.
Detailed Experimental Protocol: N-alkylation of a Primary Amine
This protocol provides a general method for the N-alkylation of a primary amine-containing drug candidate with 5-Chloro-1,1-difluoro-3-oxapentane.
Materials:
-
Amine-containing parent molecule
-
5-Chloro-1,1-difluoro-3-oxapentane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine-containing parent molecule (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add 5-Chloro-1,1-difluoro-3-oxapentane (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Potential Research Application II: Specialized Solvent and Reaction Medium
The unique combination of a polar ether group, a difluorinated alkyl chain, and a chloroalkane tail suggests that 5-Chloro-1,1-difluoro-3-oxapentane could serve as a specialized solvent with advantageous properties. Chloroalkanes are known for their ability to solvate a wide range of organic compounds.[7]
Rationale for Use as a Solvent
-
Unique Polarity: The molecule possesses both polar (ether) and non-polar (alkyl, chloro, fluoro) regions, potentially enabling the dissolution of a broad range of solutes.
-
Chemical Inertness (of the ether and C-F bonds): The ether linkage and C-F bonds are generally stable under many reaction conditions, making it a suitable medium for various chemical transformations.
-
Higher Boiling Point: Compared to highly volatile solvents like dichloromethane, its larger molecular weight suggests a higher boiling point, which could be beneficial for reactions requiring elevated temperatures.
-
Potential for Phase-Separable Catalysis: The fluorinated nature of the solvent could be exploited in biphasic catalysis with fluorous-tagged catalysts, simplifying catalyst recovery and product purification.
Proposed Experimental Investigation: Solubility and Reactivity Screening
A systematic study to evaluate the solvating power and stability of 5-Chloro-1,1-difluoro-3-oxapentane is warranted.
Caption: Logical workflow for evaluating solvent properties.
Potential Research Application III: Precursor for Novel Fluorinated Monomers
The chloro- and difluoro- functionalities of 5-Chloro-1,1-difluoro-3-oxapentane make it a potential precursor for the synthesis of novel fluorinated monomers for polymerization. Halogenoalkanes are used as intermediates in the synthesis of other organic compounds.[8]
Rationale for Monomer Synthesis
-
Introduction of Fluorine into Polymers: Polymers containing fluorine often exhibit desirable properties such as high thermal stability, chemical resistance, low surface energy, and unique optical properties.
-
Functionalization: The chloro group can be converted into other functional groups suitable for polymerization, such as an alkene (via elimination) or a methacrylate (via substitution and subsequent esterification).
Hypothetical Synthetic Route to a Fluorinated Acrylate Monomer
-
Substitution: React 5-Chloro-1,1-difluoro-3-oxapentane with sodium iodide in acetone to form the more reactive 5-Iodo-1,1-difluoro-3-oxapentane.
-
Esterification: React the iodo-intermediate with the sodium salt of acrylic acid to form 2-(2,2-difluoroethoxy)ethyl acrylate.
-
Polymerization: The resulting fluorinated acrylate monomer could then be polymerized using standard free-radical polymerization techniques to yield a novel fluorinated polyacrylate.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken when handling 5-Chloro-1,1-difluoro-3-oxapentane. It is listed with GHS hazard statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry place away from ignition sources.[5][9]
Conclusion and Future Outlook
5-Chloro-1,1-difluoro-3-oxapentane represents a promising yet underexplored chemical entity. Its unique combination of a difluoroether and a reactive chloroalkane moiety positions it as a versatile tool for researchers in medicinal chemistry, materials science, and synthetic chemistry. The proposed applications in this guide—as a novel building block for drug discovery, a specialized solvent, and a precursor to fluorinated monomers—provide a roadmap for future research. It is through the systematic exploration of such novel building blocks that the boundaries of chemical innovation will continue to be expanded.
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Thermochemical Stability of 5-Chloro-1,1-difluoro-3-oxapentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermochemical stability of 5-Chloro-1,1-difluoro-3-oxapentane. As a crucial parameter influencing its application in various chemical processes, including drug development, understanding the thermal behavior of this halogenated ether is paramount. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a robust framework for evaluating its stability. While specific experimental data for 5-Chloro-1,1-difluoro-3-oxapentane is limited in publicly available literature, this guide extrapolates from the known behavior of analogous organofluorine compounds and halogenated ethers to predict potential decomposition pathways and to propose a rigorous experimental plan for its characterization.
Introduction: The Significance of Thermochemical Stability
5-Chloro-1,1-difluoro-3-oxapentane, with its unique combination of a chloroalkyl group, a difluorinated carbon, and an ether linkage, presents a molecule of interest for various applications, potentially as a solvent, a reagent, or a building block in organic synthesis. The thermochemical stability of a compound is a critical determinant of its utility, governing its shelf-life, reaction conditions, and safety profile. For drug development professionals, understanding the thermal limits of such a molecule is essential to prevent degradation during synthesis, purification, and storage, which could lead to impurities and compromise the final product's efficacy and safety.
The presence of the C-F bond generally imparts high thermal and chemical stability to organofluorine compounds.[1] However, the molecule also contains a C-Cl bond and an ether linkage, which are typically more susceptible to thermal and chemical degradation. This guide will explore the interplay of these structural features in determining the overall thermochemical stability of 5-Chloro-1,1-difluoro-3-oxapentane.
Theoretical Framework for Stability Analysis
The thermochemical stability of 5-Chloro-1,1-difluoro-3-oxapentane is primarily dictated by the bond dissociation energies of its constituent bonds. The C-F bonds are exceptionally strong and are unlikely to be the initial point of thermal decomposition. The weaker C-Cl, C-O, and C-C bonds are the more probable sites for homolytic or heterolytic cleavage under thermal stress.
Predicted Decomposition Pathways
Based on the chemistry of analogous halogenated ethers, several decomposition pathways can be postulated for 5-Chloro-1,1-difluoro-3-oxapentane at elevated temperatures:
-
α-Elimination of HCl: The presence of a chlorine atom on a carbon adjacent to a hydrogen-bearing carbon could facilitate the elimination of hydrogen chloride (HCl) to form an unsaturated ether.
-
Ether Cleavage: The ether linkage can undergo cleavage via radical or acid-catalyzed mechanisms.[2][3][4] In the absence of acidic catalysts, homolytic cleavage of a C-O bond would generate an alkoxyl and an alkyl radical.
-
C-Cl Bond Homolysis: The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond and can break homolytically to generate a carbon-centered radical and a chlorine radical.[5] These chlorine radicals can then initiate further decomposition reactions.[5]
-
Retro-ene Reaction: The molecule's structure could potentially allow for a concerted retro-ene reaction, leading to the formation of smaller, more stable molecules.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, hydrolysis of the ether linkage or the halogenated carbons could occur.[6][7]
The following diagram illustrates some of the plausible initial steps in the thermal decomposition of 5-Chloro-1,1-difluoro-3-oxapentane.
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- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Halogenated ether - Wikipedia [en.wikipedia.org]
- 6. mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane from 2-Chloroethanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane, a valuable fluorinated building block, starting from the readily available precursor, 2-chloroethanol. The synthetic strategy hinges on the O-difluoromethylation of an alcohol via the in-situ generation of difluorocarbene. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and addresses critical safety considerations. The information presented herein is curated to empower researchers in pharmaceutical and materials science with a practical and scientifically grounded approach to accessing this and similar fluoroether compounds.
Introduction and Scientific Rationale
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCF₂H) is a particularly interesting motif in medicinal chemistry, serving as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. 5-Chloro-1,1-difluoro-3-oxapentane (also known as 1-chloro-2-(2,2-difluoroethoxy)ethane) incorporates this key functional group, making it a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.
The synthesis of alkyl difluoromethyl ethers from alcohols presents a unique challenge compared to the analogous reaction with phenols. The lower acidity of alcohols (pKa ≈ 16-18) compared to phenols (pKa ≈ 10) makes the formation of the corresponding alkoxide, a potent nucleophile for trapping difluorocarbene, less favorable under mild basic conditions. However, recent advancements have demonstrated that the direct reaction of a neutral alcohol with difluorocarbene is a viable and efficient pathway for the synthesis of alkyl difluoromethyl ethers.
This guide outlines a synthetic approach centered on the generation of difluorocarbene from a suitable precursor and its subsequent reaction with 2-chloroethanol. The choice of the difluorocarbene source is critical for reaction efficiency and safety. While various reagents exist, this protocol will focus on a modern and practical approach.
The Synthetic Pathway: A Mechanistic Overview
The core of this synthesis is the O-difluoromethylation of 2-chloroethanol. This transformation is achieved through a two-step process occurring in a single reaction vessel:
-
In-situ Generation of Difluorocarbene (:CF₂): A stable difluorocarbene precursor is activated to release the highly reactive difluorocarbene intermediate.
-
Nucleophilic Attack by 2-Chloroethanol: The hydroxyl group of 2-chloroethanol acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation yields the desired 5-Chloro-1,1-difluoro-3-oxapentane.
The following diagram illustrates the proposed reaction mechanism:
Diagram 1: Proposed reaction mechanism for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane.
Detailed Experimental Protocol
This protocol is a proposed method based on established procedures for the O-difluoromethylation of alcohols. Researchers should perform a thorough risk assessment and consider small-scale trial reactions to optimize conditions for their specific setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloroethanol | ≥99% | e.g., Sigma-Aldrich | Highly toxic and flammable. Handle with extreme caution.[1][2][3][4][5] |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | ≥97% | e.g., Sigma-Aldrich | A practical difluorocarbene source. Moisture sensitive. |
| Potassium fluoride (spray-dried) | ≥99% | e.g., Sigma-Aldrich | Activator for the difluorocarbene precursor. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | e.g., Sigma-Aldrich | Reaction solvent. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | For quenching the reaction. | |
| Brine (saturated aqueous NaCl) | Prepared in-house | For aqueous work-up. | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | e.g., Sigma-Aldrich | For drying the organic phase. | |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | For column chromatography. |
Equipment
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Schlenk line or inert gas (argon or nitrogen) manifold
-
Septa and needles
-
Glass syringes
-
Stirring hotplate
-
Rotary evaporator
-
Glassware for extraction and chromatography
Reaction Setup and Procedure
Safety First: 2-Chloroethanol is highly toxic by inhalation, skin contact, and if swallowed.[1][2][3][4][5] All manipulations must be carried out in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, is mandatory. Difluorocarbene precursors can be hazardous; consult the Safety Data Sheet (SDS) for the specific reagent used.
Diagram 2: Experimental workflow for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane.
Step-by-Step Protocol:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroethanol (1.0 equiv., e.g., 1.0 g, 12.4 mmol) and anhydrous dichloromethane (DCM, 25 mL) under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the stirred solution, add spray-dried potassium fluoride (2.0 equiv., e.g., 1.44 g, 24.8 mmol). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Difluorocarbene Generation: Slowly add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 equiv., e.g., 3.7 g, 18.6 mmol) to the reaction mixture via syringe over 10-15 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Be cautious as gas evolution may occur.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloro-1,1-difluoro-3-oxapentane.
Product Characterization (Predicted)
-
¹H NMR (CDCl₃):
-
A triplet at approximately 6.0 - 6.5 ppm (¹JHF ≈ 70-75 Hz, 1H, -OCF₂H ).
-
A triplet at approximately 3.8 - 4.0 ppm (2H, -CH₂-O-).
-
A triplet at approximately 3.6 - 3.8 ppm (2H, Cl-CH₂ -).
-
-
¹³C NMR (CDCl₃):
-
A triplet at approximately 115 - 120 ppm (¹JCF ≈ 240-250 Hz, -OC F₂H).
-
A signal at approximately 68 - 72 ppm (-C H₂-O-).
-
A signal at approximately 42 - 46 ppm (Cl-C H₂-).
-
-
¹⁹F NMR (CDCl₃):
-
A doublet at approximately -80 to -90 ppm (²JHF ≈ 70-75 Hz, -OCF₂ H).
-
-
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, CH₂Cl, and other fragments. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be observable for chlorine-containing fragments.
-
Purification and Handling
The purification of fluorinated compounds can sometimes be challenging due to their unique properties. Column chromatography on silica gel is generally effective for the purification of fluoroethers. For larger-scale purifications or to remove persistent impurities, distillation under reduced pressure may be a viable option, provided the compound is thermally stable.
General Purification Strategies for Fluoroorganic Compounds:
-
Aqueous Washing: To remove water-soluble impurities and unreacted starting materials.
-
Treatment with Adsorbents: Passing a solution of the crude product through a plug of activated carbon or alumina can remove colored and other polar impurities.
-
Distillation: Fractional distillation is a powerful technique for separating compounds with different boiling points.
Safety and Waste Disposal
2-Chloroethanol is a highly toxic and flammable substance. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It can also cause serious eye damage.[5] Always handle this chemical in a well-ventilated fume hood with appropriate PPE. In case of exposure, seek immediate medical attention.
Difluorocarbene precursors and their byproducts can also be hazardous. Always consult the SDS for all reagents before use.
All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Do not dispose of chemical waste down the drain.
Conclusion
The synthesis of 5-Chloro-1,1-difluoro-3-oxapentane from 2-chloroethanol via an O-difluoromethylation reaction is a feasible and valuable transformation for accessing this fluorinated building block. The provided protocol, based on established methodologies, offers a starting point for researchers. Careful attention to reaction conditions, particularly the inert atmosphere and temperature control, is crucial for success. The high toxicity of 2-chloroethanol necessitates strict adherence to safety protocols. This guide is intended to provide the foundational knowledge and a practical framework for the successful and safe synthesis of 5-Chloro-1,1-difluoro-3-oxapentane in a research setting.
References
- To be populated with real, verified URLs from the grounding tool upon final gener
Sources
Application Notes and Protocols for the Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane via Williamson Ether Synthesis
For correspondence:
Abstract
Introduction: The Strategic Importance of Fluorinated Ethers and the Williamson Synthesis
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. Fluorinated ethers, in particular, are a class of compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The ether linkage provides flexibility, while the fluorine substituents can impart desirable properties for bioactive molecules and advanced materials.
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly reliable and broadly applicable method for the formation of C-O-C bonds.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent.[2][3] This method's enduring appeal lies in its simplicity, predictability, and tolerance of a wide range of functional groups.[2]
This application note specifically addresses the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane, a molecule that combines a chloroalkyl moiety with a difluoroethyl ether. This unique combination of functionalities makes it a potentially valuable intermediate for the synthesis of more complex molecules with tailored properties.
Reaction Design and Mechanistic Considerations
The synthesis of the asymmetrical ether, 5-Chloro-1,1-difluoro-3-oxapentane, can be approached in two ways via the Williamson synthesis. The choice of reactants is critical to maximize the yield and minimize side reactions.[3]
-
Route A: Reaction of sodium 2,2-difluoroethoxide with 2-chloroethanol.
-
Route B: Reaction of sodium 2-chloroethoxide with 1,1-difluoro-2-haloethane.
For a successful SN2 reaction, the alkylating agent should be unhindered, preferably a primary halide.[1] In this context, both 2-chloroethanol and a hypothetical 1,1-difluoro-2-haloethane are primary halides. However, the acidity of the precursor alcohols plays a crucial role in the formation of the alkoxide nucleophile. The electron-withdrawing fluorine atoms in 2,2-difluoroethanol increase the acidity of its hydroxyl proton compared to that of 2-chloroethanol. This facilitates the deprotonation of 2,2-difluoroethanol with a suitable base to form the corresponding sodium 2,2-difluoroethoxide.
Therefore, Route A is the preferred synthetic strategy . It involves the in-situ preparation of the more stable and readily formed sodium 2,2-difluoroethoxide, which then acts as the nucleophile to attack the primary alkyl chloride, 2-chloroethanol.
The reaction mechanism is a classic SN2 pathway:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the 2,2-difluoroethanol to form the sodium 2,2-difluoroethoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of 2-chloroethanol, which bears the chlorine leaving group.
-
Displacement: The attack occurs from the backside, leading to the displacement of the chloride ion and the formation of the ether linkage.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2,2-Difluoroethanol | C₂H₄F₂O | 82.05 | 4.10 g | 0.05 | >98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.20 g | 0.055 | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | >99.9% | Sigma-Aldrich |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 4.43 g | 0.055 | >99% | Sigma-Aldrich |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | >99% | Fisher Scientific |
| Saturated aqueous Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | As needed | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet and bubbler
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane.
Step-by-Step Protocol:
-
Preparation of Sodium 2,2-difluoroethoxide:
-
Under a nitrogen atmosphere, add sodium hydride (2.20 g of 60% dispersion, 0.055 mol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve 2,2-difluoroethanol (4.10 g, 0.05 mol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Williamson Ether Synthesis:
-
Dissolve 2-chloroethanol (4.43 g, 0.055 mol) in anhydrous THF (30 mL) and add it dropwise to the freshly prepared sodium 2,2-difluoroethoxide solution at room temperature over 20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain it at this temperature for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow dropwise addition of water (20 mL) to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 5-Chloro-1,1-difluoro-3-oxapentane as a colorless liquid.
-
Characterization and Expected Results
Diagram of the Molecular Structure and Logic for Spectral Interpretation:
Caption: Predicted NMR correlations for the target molecule.
Physical Properties
-
Appearance: Colorless liquid.[4]
-
Molecular Formula: C₄H₇ClF₂O[1]
-
Molecular Weight: 144.55 g/mol [1]
-
Boiling Point: Estimated to be in the range of 120-140 °C at atmospheric pressure.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.80 - 6.10 (tt, 1H, J = 54.0, 4.0 Hz, -CHF₂)
-
δ 3.85 (t, 2H, J = 5.5 Hz, -O-CH₂-CHF₂)
-
δ 3.75 (t, 2H, J = 6.0 Hz, Cl-CH₂-CH₂-O-)
-
δ 3.65 (t, 2H, J = 6.0 Hz, Cl-CH₂-CH₂-O-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 113.5 (t, J = 238.0 Hz, -CHF₂)
-
δ 69.0 (t, J = 25.0 Hz, -O-CH₂-CHF₂)
-
δ 71.0 (s, Cl-CH₂-CH₂-O-)
-
δ 42.5 (s, Cl-CH₂-CH₂-O-)
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ -125.0 (dt, J = 54.0, 15.0 Hz)
-
-
IR (neat, cm⁻¹):
-
2960-2850 (C-H stretching)
-
1150-1080 (C-O-C stretching, strong)
-
1100-1000 (C-F stretching, strong)
-
750-650 (C-Cl stretching)
-
-
Mass Spectrometry (EI):
-
Predicted m/z: 144/146 ([M]⁺), 109 ([M-Cl]⁺), 81 ([M-CH₂Cl]⁺), 63 ([CHF₂O]⁺)
-
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete deprotonation of 2,2-difluoroethanol | Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. |
| Low reactivity of 2-chloroethanol | Consider using 2-bromoethanol or 2-iodoethanol as the alkylating agent for higher reactivity. | |
| Side reactions (e.g., elimination) | Maintain the reaction temperature carefully. The use of a less hindered base could be considered, although NaH is generally optimal. | |
| Presence of starting materials in the product | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. |
| Difficult purification | Close boiling points of product and impurities | Use a high-efficiency fractional distillation column. Alternatively, preparative gas chromatography could be employed for high purity samples. |
Safety Precautions:
-
Sodium Hydride: A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
2,2-Difluoroethanol and 2-Chloroethanol: These are toxic and irritant chemicals. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.
-
General: Conduct all operations in a well-ventilated fume hood.
Conclusion
The Williamson ether synthesis provides a straightforward and efficient route to 5-Chloro-1,1-difluoro-3-oxapentane. By following the detailed protocol outlined in this application note, researchers can reliably synthesize this valuable fluorinated building block. Careful attention to anhydrous reaction conditions and appropriate safety measures is paramount for a successful and safe synthesis. The provided predicted characterization data will serve as a valuable guide for the identification and purity assessment of the final product, which should be confirmed by experimental analysis.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Elsheimer, S. (2011). Fluorine in Organic Chemistry. Wiley.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
Sources
Application Notes & Protocols for 5-Chloro-1,1-difluoro-3-oxapentane: A Novel Fluorinated Solvent for Research and Development
Abstract
The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability.[1] Consequently, the solvents used in the synthesis, purification, and formulation of these fluorinated compounds are of critical importance. This document introduces 5-Chloro-1,1-difluoro-3-oxapentane (CAS 1309602-55-8), a novel, partially fluorinated solvent. Due to its recent emergence, extensive application data is not yet widely published. This guide, therefore, serves a dual purpose: first, to consolidate the known physicochemical and safety data, and second, to provide a robust framework of protocols for researchers to systematically evaluate its potential as a valuable addition to the solvent toolkit in organic synthesis and drug development.
Introduction: The Case for Novel Fluorinated Solvents
The choice of solvent is a critical parameter that can dictate the outcome of a chemical reaction, influence purification efficiency, and determine the feasibility of formulation. Traditional solvents have well-understood profiles but may fall short when dealing with highly fluorinated or otherwise complex molecules. Fluorinated solvents offer a unique physical and chemical property space, including distinct polarity, density, and boiling points, along with an ability to form specific interactions with fluorinated solutes.[2]
5-Chloro-1,1-difluoro-3-oxapentane possesses a unique combination of functional groups:
-
A difluoroethyl ether moiety: This group is expected to confer a unique polarity and potential for improved solubility of fluorinated compounds.
-
A chloroalkyl group: This feature introduces a different dipole moment and potential for interactions not present in purely fluorinated or non-halogenated ethers.
This combination suggests potential utility in areas where traditional ethereal solvents like THF or chlorinated solvents like dichloromethane (DCM) are employed, but with a modified performance profile that could be advantageous for specific applications.[3]
Physicochemical Properties and Safety Profile
A thorough understanding of a solvent's properties and hazards is a prerequisite for its safe and effective use. The available data for 5-Chloro-1,1-difluoro-3-oxapentane is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1309602-55-8 | |
| Molecular Formula | C₄H₇ClF₂O | [4] |
| Molecular Weight | 144.55 g/mol | [5] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C | |
| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H226: Flammable liquid and vapour | |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| Precautionary Statements | P210: Keep away from heat/sparks/open flames. | |
| P261: Avoid breathing vapours. | ||
| P271: Use only outdoors or in a well-ventilated area. |
Mandatory Safety & Handling Protocol
Given its flammable and irritant nature, all work with 5-Chloro-1,1-difluoro-3-oxapentane must be conducted with strict adherence to safety protocols.
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood to mitigate inhalation risk and contain potential vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (consult glove manufacturer's guide for suitability).
-
-
Fire Safety: Keep away from all ignition sources. Ensure a Class B fire extinguisher is accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in a dedicated, properly labeled container for halogenated organic waste, following institutional and local environmental regulations.
Framework for Application Evaluation
The following sections provide detailed protocols for researchers to systematically assess the utility of 5-Chloro-1,1-difluoro-3-oxapentane for their specific needs. This approach is designed to generate reliable, comparable data to guide solvent selection.
Logical Workflow for Novel Solvent Evaluation
The decision to test and implement a new solvent should follow a logical progression from safety and basic property assessment to application-specific performance testing.
Caption: Decision workflow for evaluating a novel solvent.
Protocol 3.1: Quantitative Solubility Assessment
Objective: To determine the solubility of a target compound (e.g., an Active Pharmaceutical Ingredient - API) in 5-Chloro-1,1-difluoro-3-oxapentane at a defined temperature.
Rationale: This fundamental measurement establishes the solvent's primary utility for dissolving a specific solute, which is essential for its use in reactions, purifications, or formulations.
Methodology:
-
Preparation: Place a magnetic stir bar and a precisely weighed amount of the solid compound (e.g., 100 mg) into a 4 mL glass vial.
-
Solvent Addition: Add an initial aliquot of 5-Chloro-1,1-difluoro-3-oxapentane (e.g., 0.2 mL) to the vial.
-
Equilibration: Seal the vial and stir the mixture vigorously at a constant temperature (e.g., 25°C) for 30 minutes.
-
Observation: Observe if all the solid has dissolved.
-
Titration: If the solid has not fully dissolved, add subsequent small, precise aliquots of the solvent (e.g., 0.1 mL), allowing the mixture to equilibrate and stir for 15-30 minutes after each addition.
-
Endpoint: The endpoint is reached when the solution becomes completely clear, with no visible solid particles remaining.
-
Calculation: Record the total volume of solvent added. Calculate the solubility in mg/mL.
-
Data Validation: Repeat the experiment in triplicate to ensure reproducibility. Compare the results with a standard solvent (e.g., DCM, Ethyl Acetate) for context.
Example Data Presentation (Hypothetical):
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| API-F23 | 5-Chloro-1,1-difluoro-3-oxapentane | 25 | 115 ± 5 |
| API-F23 | Dichloromethane (DCM) | 25 | 75 ± 4 |
| API-F23 | Ethyl Acetate | 25 | 20 ± 2 |
Protocol 3.2: Evaluation as a Reaction Solvent
Objective: To assess the performance of 5-Chloro-1,1-difluoro-3-oxapentane as a medium for a chemical reaction compared to a benchmark solvent.
Rationale: A solvent can influence reaction kinetics, equilibrium, and selectivity. This protocol uses a well-understood control reaction to benchmark the performance of the novel solvent.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | EurekAlert! [eurekalert.org]
- 3. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1,1-difluoro-3-oxapentane-1309602-55-8 - Thoreauchem [thoreauchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. fishersci.com [fishersci.com]
The Strategic Integration of 5-Chloro-1,1-difluoro-3-oxapentane in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Growing Prominence of Fluorinated Motifs in Bioactive Molecules
In the landscape of contemporary drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for modulating the physicochemical and pharmacokinetic properties of organic molecules.[1] The unique attributes of fluorine, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the diverse array of fluorinated moieties, the difluoromethyl ether group (–OCHF₂) has garnered significant attention as a bioisostere for hydroxyl, thiol, or even methyl groups, offering a unique combination of hydrogen bond donating capability and metabolic robustness.[2][3] 5-Chloro-1,1-difluoro-3-oxapentane emerges as a key building block for the facile introduction of the 2-(difluoromethoxy)ethyl moiety, a structural component of increasing interest in the design of novel bioactive compounds.
This technical guide provides an in-depth exploration of 5-Chloro-1,1-difluoro-3-oxapentane as a versatile reagent in organic synthesis. We will delve into its reactivity profile, showcase its application in the synthesis of valuable molecular scaffolds, and provide a detailed, field-proven protocol for its utilization in a representative etherification reaction.
Molecular Profile and Synthetic Utility
5-Chloro-1,1-difluoro-3-oxapentane (CAS Number: 1309602-55-8) is a liquid at ambient temperature with a molecular weight of 144.55 g/mol . Its structure features a primary alkyl chloride, which is a reactive handle for nucleophilic substitution, and a terminal difluoromethyl group, which imparts the desirable properties of fluorine.
| Property | Value | Source |
| CAS Number | 1309602-55-8 | |
| Molecular Formula | C₄H₇ClF₂O | |
| Molecular Weight | 144.55 | |
| Physical Form | Liquid | |
| Storage Temperature | 2-8 °C | |
| Safety | Flammable, Irritant (GHS02, GHS07) |
The primary application of 5-Chloro-1,1-difluoro-3-oxapentane lies in its role as an alkylating agent for the introduction of the CHF₂CH₂OCH₂CH₂- fragment. This is most commonly achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by a suitable nucleophile.
Application in Williamson Ether Synthesis: A Protocol for the Synthesis of Aryl 2-(Difluoromethoxy)ethyl Ethers
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4][5][6][7] This approach is particularly well-suited for the utilization of 5-Chloro-1,1-difluoro-3-oxapentane to synthesize aryl ethers, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[7][8]
The following protocol details the synthesis of 1-(2-(difluoromethoxy)ethoxy)-4-nitrobenzene from 4-nitrophenol and 5-Chloro-1,1-difluoro-3-oxapentane. This example was chosen to illustrate the reaction with a commercially relevant starting material bearing an electron-withdrawing group, demonstrating the broad applicability of this building block.
Reaction Scheme:
Caption: Williamson Ether Synthesis using 5-Chloro-1,1-difluoro-3-oxapentane.
Experimental Protocol
Materials:
-
4-Nitrophenol (1.0 eq)
-
5-Chloro-1,1-difluoro-3-oxapentane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-nitrophenol.
-
Addition of Alkylating Agent: While stirring vigorously, add 5-Chloro-1,1-difluoro-3-oxapentane (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-(difluoromethoxy)ethoxy)-4-nitrobenzene.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[7] Stronger bases like sodium hydride could also be used but may lead to side reactions and require stricter anhydrous conditions.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[9]
-
Excess Reagent: A slight excess of the alkylating agent (1.2 eq) is used to ensure complete consumption of the starting phenol.
-
Temperature: Heating the reaction to 80 °C increases the reaction rate without promoting significant decomposition of the reactants or products.
Logical Workflow for Synthesis and Application
Caption: Logical workflow from synthesis to application.
Conclusion and Future Outlook
5-Chloro-1,1-difluoro-3-oxapentane is a valuable and versatile building block for the introduction of the 2-(difluoromethoxy)ethyl moiety into organic molecules. Its utility in straightforward nucleophilic substitution reactions, such as the Williamson ether synthesis, makes it an attractive tool for medicinal and agricultural chemists. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this important fluorinated motif into their synthetic strategies, paving the way for the discovery of novel bioactive compounds with enhanced properties. As the demand for sophisticated fluorinated molecules continues to grow, the importance of building blocks like 5-Chloro-1,1-difluoro-3-oxapentane in the synthetic chemist's toolbox will undoubtedly increase.
References
-
Hartwig, J. F. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(41), 9578-9580. [Link]
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Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7047-7101. [Link]
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Lee, J., Ngai, M.-Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(21), 6834-6846. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group. [Link]
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Miller, T. G., & Thanassi, J. W. (1960). The Preparation of Aryl Difluoromethyl Ethers. The Journal of Organic Chemistry, 25(11), 2009-2012. [Link]
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Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-420. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Chemical Engineering, 3(1), 1-5. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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Fustero, S., et al. (2019). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. Nature Communications, 10(1), 1-9. [Link]
-
Carboni, S., et al. (2020). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 22(1), 238-243. [Link]
-
Fujiwara, T., & O'Hagan, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(28), 7923-7941. [Link]
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Carboni, S., et al. (2020). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 22(1), 238-243. [Link]
-
Okusu, S., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89-96. [Link]
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Wikipedia. (n.d.). Phenol ether. [Link]
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Vincenti, M., et al. (2010). Application of the Novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl Chloroformate Derivatizing Agent for the Direct Determination of Highly Polar Water Disinfection Byproducts. Analytical and Bioanalytical Chemistry, 397(3), 1153-1166. [Link]
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Zhang, L., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(28), 7899-7922. [Link]
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Okusu, S., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89-96. [Link]
- Google Patents. (n.d.). Synthetic method of 5-chloro-1-indanone. (CN104910001A).
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Ishihara, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 163-176. [Link]
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Clark, J. (2010). Functional Groups In Organic Chemistry. Chemguide. [Link]
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Wang, C., et al. (2022). Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol. RSC Advances, 12(49), 31957-31962. [Link]
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Application Notes and Protocols for 5-Chloro-1,1-difluoro-3-oxapentane in Medicinal Chemistry
Introduction: The Strategic Value of the Difluoromethoxy Moiety in Drug Design
The judicious incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1][2] Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention. This group acts as a bioisosteric replacement for more metabolically labile ethers or hydroxyl groups, offering a unique combination of properties.[1][3] It can increase metabolic stability, modulate lipophilicity, and participate in hydrogen bonding interactions through its weakly acidic proton, potentially enhancing target affinity.[1] Consequently, the development of reagents and building blocks that facilitate the introduction of this valuable functional group is of paramount importance to the medicinal chemistry community.
This application note details the utility of 5-Chloro-1,1-difluoro-3-oxapentane as a versatile building block for introducing the 2-(difluoromethoxy)ethyl moiety into a range of molecular scaffolds. Its structure, featuring a reactive chloroethyl group coupled to a difluoromethoxy tail, makes it an ideal electrophile for alkylating various nucleophiles, thereby providing a straightforward route to novel analogs with potentially superior drug-like properties.
Physicochemical Properties of the Difluoromethoxy Group
The strategic replacement of a methoxy or hydroxyl group with a difluoromethoxy group can profoundly impact a molecule's characteristics. Understanding these changes is key to its rational application in drug design.
| Property | Impact of -OCH₃ vs. -OCF₂H | Rationale & Significance |
| Metabolic Stability | Significantly Increased | The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, reducing metabolic clearance and potentially increasing the drug's half-life.[4] |
| Lipophilicity (LogP) | Generally Increased | The -OCF₂H group is more lipophilic than -OH and -OCH₃, which can enhance membrane permeability and bioavailability. However, the effect can be context-dependent.[1] |
| Hydrogen Bonding | Unique H-bond Donor | Unlike the -OCH₃ or -OCF₃ groups, the -OCF₂H moiety can act as a weak hydrogen bond donor, potentially forming key interactions within a target's binding site.[1] |
| Acidity/Basicity (pKa) | Electron-withdrawing | The strong inductive effect of the fluorine atoms can lower the pKa of nearby acidic protons or decrease the basicity of adjacent functionalities, influencing ionization at physiological pH. |
Synthetic Utility of 5-Chloro-1,1-difluoro-3-oxapentane
5-Chloro-1,1-difluoro-3-oxapentane is an effective alkylating agent for the introduction of the 2-(difluoromethoxy)ethyl group. The terminal chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This reagent can be employed to modify a variety of nucleophilic functional groups commonly found in pharmaceutical scaffolds.
Caption: Synthetic utility of 5-Chloro-1,1-difluoro-3-oxapentane.
The primary application involves the Williamson ether synthesis or analogous alkylations of nitrogen and sulfur nucleophiles. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity towards the electrophilic chloroethane moiety of the reagent.
Experimental Protocols
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol describes a general procedure for the synthesis of an aryl 2-(difluoromethoxy)ethyl ether using 4-hydroxyacetophenone as a model substrate.
Materials:
-
5-Chloro-1,1-difluoro-3-oxapentane (1.2 eq)
-
4-hydroxyacetophenone (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxyacetophenone.
-
Reagent Addition: Add 5-Chloro-1,1-difluoro-3-oxapentane (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
Causality: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a mild base suitable for deprotonating the phenol without causing decomposition of the reagent or product. DMF is an excellent polar aprotic solvent for this type of reaction, solubilizing the reactants and promoting the Sₙ2 pathway.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-(difluoromethoxy)ethoxy)acetophenone.
Expected Yield: 70-85%
General Considerations for Other Nucleophiles:
| Nucleophile Type | Recommended Base | Typical Solvent | Temperature (°C) | Notes |
| Aliphatic Alcohols | NaH | THF, DMF | 25-60 | Stronger base required due to higher pKa of alcohols compared to phenols. |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80-100 | Generally less nucleophilic than phenoxides; may require higher temperatures. |
| Aliphatic Amines | K₂CO₃ or excess amine | Acetonitrile, THF | 25-60 | Often proceeds readily. Excess amine can serve as both nucleophile and base. |
| Thiols | K₂CO₃, Et₃N | DMF, Ethanol | 25-50 | Thiolates are excellent nucleophiles and reactions are often rapid at lower temperatures. |
Workflow and Characterization
The following diagram outlines the general workflow from reaction to characterization of the final product.
Caption: General experimental workflow.
Conclusion
5-Chloro-1,1-difluoro-3-oxapentane is a valuable and practical reagent for the incorporation of the 2-(difluoromethoxy)ethyl group into diverse molecular architectures. This moiety serves as an important tool for medicinal chemists to enhance the metabolic stability and fine-tune the physicochemical properties of lead compounds. The straightforward alkylation protocols described herein are applicable to a wide range of nucleophiles, making this building block a key component in the modern drug discovery toolbox.
References
- Besset, T., Landelle, G., & Pannecoucke, X. (2014). Recent advances in the introduction of fluorinated motifs. Beilstein Journal of Organic Chemistry, 10, 343-358.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
- Zafrani, Y., & Amir, D. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(8), 1265-1271.
- Purohit, A., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 55(21), 9338-9350.
- Soloshonok, V. A., et al. (2021). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Weiß, S., & Neundorf, I. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(41), 6939-6950.
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- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 5-Chloro-1,1-difluoro-3-oxapentane using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 5-Chloro-1,1-difluoro-3-oxapentane (CAS No. 1309602-55-8) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] As a halogenated ether, this compound may find applications in various sectors, including pharmaceuticals and material science, necessitating a reliable analytical method for quality control, impurity profiling, and stability testing. The methodology outlined herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis and method validation, grounded in established analytical principles.
Introduction and Scientific Rationale
5-Chloro-1,1-difluoro-3-oxapentane is a fluorinated ether with a molecular formula of C4H7ClF2O and a molecular weight of 144.55 g/mol .[1] The presence of chlorine and fluorine atoms imparts unique chemical properties that can be both advantageous in industrial applications and a point of concern for environmental and safety monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds due to its exceptional separation efficiency and definitive identification capabilities.[3][4] This protocol has been developed to provide high sensitivity, specificity, and reproducibility for the analysis of this specific halogenated ether.
The selection of the analytical parameters is critical. A non-polar capillary column is chosen to achieve optimal separation of the moderately polar analyte from potential impurities. Electron Ionization (EI) is employed for its ability to generate reproducible fragmentation patterns, aiding in structural confirmation and library matching. The principles of method validation are derived from the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the obtained data.[5][6]
Experimental Workflow and Causality
The overall analytical workflow is designed to be systematic and self-validating at each stage, from sample handling to final data interpretation.
Caption: Diagram 1: GC-MS Analysis Workflow.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| 5-Chloro-1,1-difluoro-3-oxapentane | ≥95% | Commercially Available |
| Methanol | HPLC or GC Grade | Fisher Scientific or equivalent |
| Dichloromethane | HPLC or GC Grade | Sigma-Aldrich or equivalent |
| Fluorobenzene (Internal Standard) | ≥99% | Sigma-Aldrich or equivalent |
| Helium (Carrier Gas) | Ultra High Purity (99.999%) | Airgas or equivalent |
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a split/splitless injector and an autosampler for reproducibility.
| Instrument Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and reliable mass detection. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | A non-polar column that provides excellent separation for a wide range of volatile and semi-volatile compounds, including halogenated hydrocarbons.[7][8] |
| Autosampler | Agilent 7693A or equivalent | Ensures precise and repeatable injection volumes. |
Detailed Protocols
Standard and Sample Preparation
Accurate preparation of standards and samples is fundamental to quantitative analysis.[9]
Protocol 3.1.1: Preparation of Internal Standard (IS) Stock Solution
-
Accurately weigh approximately 50 mg of Fluorobenzene into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This yields a 1 mg/mL (1000 µg/mL) stock solution.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 3.1.2: Preparation of Calibration Standards
-
Prepare a stock solution of 5-Chloro-1,1-difluoro-3-oxapentane in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of working standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
For each calibration standard, transfer 990 µL into a 2 mL autosampler vial.
-
Add 10 µL of a 100 µg/mL working solution of the Fluorobenzene internal standard (prepared from the stock) to each vial. This results in a final IS concentration of 1 µg/mL.
-
Cap and vortex each vial for 10 seconds.
Protocol 3.1.3: Preparation of Test Samples
-
Accurately weigh the sample containing 5-Chloro-1,1-difluoro-3-oxapentane and dissolve it in a suitable volume of methanol to achieve an expected concentration within the calibration range.
-
Follow steps 3-5 from Protocol 3.1.2 to spike the sample with the internal standard.
Caption: Diagram 2: Sample & Standard Preparation.
GC-MS Operating Conditions
The following parameters are a recommended starting point and may require optimization based on system performance.
| Parameter | Setting | Rationale |
| GC Parameters | ||
| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |
| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte and internal standard. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | Initial: 40°C (hold 2 min) | Allows for focusing of volatile compounds at the head of the column. |
| Ramp: 15°C/min to 200°C | Provides good separation of analytes with varying volatilities. | |
| Hold: 2 min at 200°C | Ensures elution of any less volatile components. | |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible spectra. |
| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra with library data. |
| Source Temperature | 230°C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150°C | Maintains ion path integrity. |
| Acquisition Mode | Full Scan (m/z 40-250) & SIM | Full scan for qualitative identification and SIM for quantitative accuracy.[10] |
| SIM Ions | ||
| 5-Chloro-1,1-difluoro-3-oxapentane | To be determined experimentally | Select characteristic, abundant, and interference-free ions. |
| Fluorobenzene (IS) | 96 (Quantifier), 70, 50 | Known characteristic ions for this common internal standard. |
Data Analysis and Quantification
Qualitative Identification
The identity of 5-Chloro-1,1-difluoro-3-oxapentane is confirmed by comparing the retention time and the acquired mass spectrum from the sample with that of a known reference standard. The fragmentation pattern of halogenated compounds can be complex; however, characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable in chlorine-containing fragments. While a molecular ion may be weak or absent in fluorinated compounds, key fragment ions will provide a fingerprint for identification.[11][12][13]
Quantitative Analysis
Quantification is performed using the internal standard method.[14]
-
Integration: Integrate the peak areas for the quantifier ions of both the analyte and the internal standard in each chromatogram.
-
Response Factor (RF): Calculate the Response Factor for each calibration standard using the formula: RF = (Area_analyte / Area_IS) / (Conc_analyte / Conc_IS)
-
Calibration Curve: Plot the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS). Perform a linear regression to obtain the calibration curve and ensure the correlation coefficient (r²) is ≥ 0.995.
-
Concentration Calculation: Calculate the concentration of 5-Chloro-1,1-difluoro-3-oxapentane in the test samples using the generated calibration curve and the measured area ratios.
Method Validation
To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[5][6]
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | No significant interference at the retention time of the analyte and IS. | Analyze blank solvent, a placebo (if applicable), and the analyte spiked with potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Analyze at least five concentration levels in triplicate. |
| Accuracy | Recovery of 90-110% | Analyze samples spiked with known amounts of analyte at three concentration levels (low, medium, high). |
| Precision | RSD ≤ 5% for repeatability and intermediate precision. | Repeatability: Six replicate injections of a single standard. Intermediate Precision: Analysis on different days by different analysts. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determined by serial dilution of the lowest calibration standard. |
Conclusion
The GC-MS method described in this application note provides a reliable and robust framework for the quantitative analysis of 5-Chloro-1,1-difluoro-3-oxapentane. By adhering to the detailed protocols for sample preparation, instrument operation, and data analysis, researchers can achieve accurate and precise results. The principles of causality behind each experimental choice are explained to empower the analyst to adapt and troubleshoot the method as needed. This self-validating system, grounded in authoritative analytical standards, is suitable for implementation in quality control and research environments within the pharmaceutical and chemical industries.
References
-
Thoreauchem. 5-Chloro-1,1-difluoro-3-oxapentane Product Page. [Link]
-
LCGC International. Fundamentals of Benchtop GC–MS Data Analysis and Terminology. [Link]
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Application Note: High-Purity Recovery of 5-Chloro-1,1-difluoro-3-oxapentane via Vacuum Fractional Distillation
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-Chloro-1,1-difluoro-3-oxapentane (CAS No. 1309602-55-8), a fluorinated ether of interest in pharmaceutical and materials science research.[1][2] Due to the compound's thermal sensitivity and the potential for closely boiling impurities from synthesis, a robust purification method is essential. This guide details a vacuum fractional distillation procedure designed to achieve high purity while minimizing the risk of thermal decomposition. We will cover the underlying scientific principles, a detailed step-by-step experimental protocol, safety considerations, and data interpretation. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this and similar halogenated compounds.
Introduction: The Rationale for High-Purity Distillation
5-Chloro-1,1-difluoro-3-oxapentane is a specialized organofluorine compound. Like many fluorinated ethers, its unique properties are valuable in advanced chemical synthesis.[1] However, synthetic routes can introduce impurities such as residual starting materials, solvents, or side-products with similar physical properties to the target compound.[3][4] For applications in drug development and materials science, where purity is paramount, an effective purification strategy is non-negotiable.
Distillation separates chemical compounds based on differences in their boiling points.[5] For thermally sensitive or high-boiling-point compounds, distillation under reduced pressure (vacuum distillation) is employed to lower the boiling point and prevent decomposition.[6][7] When impurities have boiling points close to that of the product, fractional distillation is necessary to achieve efficient separation.[8][9] This protocol combines both techniques into a single, robust methodology: Vacuum Fractional Distillation .
Physicochemical Properties & Critical Safety Analysis
A thorough understanding of the compound's properties is foundational to designing a safe and effective purification protocol.
Compound Data Summary
The key physical and chemical properties of 5-Chloro-1,1-difluoro-3-oxapentane are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1309602-55-8 | [10] |
| Molecular Formula | C₄H₇ClF₂O | [10][11] |
| Molecular Weight | 144.55 g/mol | [10] |
| Physical Form | Liquid | |
| Boiling Point | Data not readily available. | [12] |
| Storage Temperature | 2-8°C |
Expertise & Experience Note: The absence of a reported atmospheric boiling point is a critical data gap. Attempting distillation at atmospheric pressure (~760 Torr) could require high temperatures, risking decomposition, which for halogenated compounds can release toxic gases like hydrogen chloride and hydrogen fluoride.[13] Therefore, vacuum distillation is not merely an optimization but a necessary precaution to ensure both product integrity and operator safety.
Safety Profile and Handling
5-Chloro-1,1-difluoro-3-oxapentane is a hazardous chemical. All handling must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
| Hazard Category | GHS Information | Handling Protocol |
| Flammability | GHS02: Flammable liquid and vapor (H226) | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[14] |
| Irritation | GHS07: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | Wear protective gloves, safety goggles/face shield, and a lab coat. Avoid breathing vapors.[15] |
| General Handling | N/A | Use only in a well-ventilated area. Wash hands thoroughly after handling. Store container tightly closed in a cool, designated area.[14] |
Principles of Purification: A Self-Validating System
The goal of this protocol is to separate the target compound from both more volatile (lower boiling point) and less volatile (higher boiling point) impurities. The combination of a vacuum and a fractionating column creates a system where separation efficiency can be monitored and validated in real-time.
Diagram 1: Logical workflow for separating the target compound from common impurities.
A stable head temperature at a constant pressure is the primary indicator of a pure substance distilling. By collecting the distillate only during this period of stability, the protocol becomes self-validating.
Detailed Experimental Protocol
This protocol assumes a starting batch of approximately 50-100 g of crude material. Adjust volumes and flask sizes accordingly for different scales.
Materials and Apparatus
-
Glassware: 250 mL round-bottom flask (still pot), 200 mm Vigreux or packed fractionating column, Claisen adapter, distillation head with thermometer adapter, Liebig or Allihn condenser, cow-type receiving adapter, three 100 mL round-bottom flasks (receivers), all with appropriately sized ground glass joints.
-
Equipment: Heating mantle with stirrer, magnetic stir bar, laboratory jack, digital thermometer, vacuum pump (diaphragm or oil-sealed), cold trap (e.g., Dewar with dry ice/acetone), digital vacuum gauge (manometer), thick-walled vacuum tubing.
-
Reagents: Crude 5-Chloro-1,1-difluoro-3-oxapentane, vacuum grease, dry ice, acetone or isopropanol for cold trap.
Apparatus Setup
Trustworthiness Note: A leak-free system is paramount for successful vacuum distillation. Inspect all glassware for cracks or chips. Grease all ground-glass joints lightly but thoroughly to ensure a perfect seal.[16]
-
Place the magnetic stir bar into the 250 mL still pot and add the crude 5-Chloro-1,1-difluoro-3-oxapentane (do not fill more than two-thirds full).
-
Assemble the apparatus as shown in Diagram 2. Securely clamp the still pot, distillation head, and receiving flasks.
-
Insert the thermometer so the top of the bulb is level with the bottom of the condenser side-arm. This ensures an accurate reading of the vapor temperature as it enters the condenser.[9]
-
Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
Connect the vacuum adapter on the cow receiver to the cold trap, and the cold trap to the vacuum pump, with the manometer connected in-line between the trap and the distillation setup.
Diagram 2: Schematic of a vacuum fractional distillation apparatus.
Distillation Procedure
-
System Check: Ensure all connections are secure. Start the cooling water flow through the condenser and place the dry ice/solvent slurry in the cold trap Dewar.
-
Initiate Vacuum: Turn on the magnetic stirrer to a moderate speed. Crucially, turn on the vacuum pump before applying any heat. [16] Evacuate the system slowly to avoid violent bumping. Allow the pressure to stabilize; a target of 50-100 Torr is a good starting point.
-
Apply Heat: Once the pressure is stable, begin gently heating the still pot with the heating mantle.
-
Collect Forerun (Fraction 1): Observe the column. You will see a ring of condensate slowly rising.[9] The head temperature will rise and then stabilize as the most volatile impurities begin to distill. Collect this "forerun" in the first receiving flask.
-
Collect Product (Fraction 2): After the forerun has been collected, the head temperature may dip slightly before rising again and stabilizing at a new, higher temperature. This plateau indicates that your target compound is distilling. Rotate the cow adapter to begin collecting this fraction in the second, clean receiving flask. Record the stable head temperature and the pressure.
-
Self-Validation Check: A pure compound should distill over a narrow temperature range (1-2 °C) at a constant pressure. If the temperature fluctuates wildly, the separation is inefficient.
-
-
Collect Intermediate Cut (Fraction 3): If the temperature begins to rise again or drop significantly, it indicates the main fraction is finished and less volatile impurities are beginning to distill. Rotate the cow adapter to the third flask to collect this intermediate cut.
-
Shutdown: Once the distillation rate slows dramatically or the temperature changes, turn off the heating mantle and lower it from the still pot. Allow the system to cool to room temperature under vacuum.
-
Vent System: Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing from the adapter.[16] A sudden influx of air can cause breakage. Once at atmospheric pressure, turn off the vacuum pump.
-
Disassembly: Disassemble the apparatus, weigh the collected fractions, and prepare them for purity analysis.
Purity Analysis
Analyze the main fraction (and forerun/intermediate cuts for comparison) using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and identity.
Expected Results & Troubleshooting
The following table presents a hypothetical data set for a successful purification.
| Fraction | Pressure (Torr) | Head Temperature (°C) | Appearance | Expected Composition |
| 1 (Forerun) | 60 | 35-42 °C | Clear, colorless liquid | Volatile solvents, low-boiling impurities |
| 2 (Product) | 60 | 78-80 °C (stable) | Clear, colorless liquid | >99% 5-Chloro-1,1-difluoro-3-oxapentane |
| Residue | N/A | >120 °C (pot temp) | Darker liquid/solid | High-boiling impurities, decomposition products |
Troubleshooting Guide:
-
Unstable Vacuum: Check all joints and tubing for leaks. Ensure the pump is functioning correctly and the cold trap is effective.
-
Bumping/Violent Boiling: Reduce the heating rate. Ensure the stir bar is spinning adequately. A Claisen adapter helps minimize this.[16]
-
No Distillate: The pressure may be too high for the applied temperature, or the column may not be properly insulated for very high-boiling compounds. Ensure the thermometer is placed correctly.
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of 5-Chloro-1,1-difluoro-3-oxapentane. By employing vacuum fractional distillation, researchers can effectively remove both low- and high-boiling impurities while mitigating the risk of thermal degradation. The emphasis on a leak-free setup and careful monitoring of temperature and pressure ensures a reproducible and self-validating process, yielding a final product of high purity suitable for demanding applications in research and development.
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Handling and storage protocols for "5-Chloro-1,1-difluoro-3-oxapentane"
Abstract
This document provides a comprehensive guide to the safe handling and storage of 5-Chloro-1,1-difluoro-3-oxapentane (CAS RN: 1309602-55-8). As a fluorinated ether, this compound possesses unique chemical properties that make it a valuable solvent and building block in research, particularly in drug development. However, its hazardous characteristics, including flammability and irritant properties, necessitate strict adherence to safety protocols. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into best practices to ensure personnel safety and experimental integrity.
Compound Profile and Physicochemical Properties
5-Chloro-1,1-difluoro-3-oxapentane, with the synonym 2-(2-chloroethoxy)-1,1-difluoroethane, is a halogenated ether. The presence of both chlorine and fluorine atoms, along with the ether linkage, defines its reactivity, solvency, and hazard profile. While extensive application-specific data is not widely published, its structural features suggest its utility in contexts requiring specialized solvents or as an intermediate in organic synthesis.
The causality behind its utility often lies in the modulation of properties such as lipophilicity, metabolic stability, and binding interactions, which are critical aspects of modern drug design.[1][2] The fluorinated moiety can significantly alter electronic properties and molecular conformation, making it a point of interest for medicinal chemists.
Table 1: Physicochemical and Safety Data for 5-Chloro-1,1-difluoro-3-oxapentane
| Property | Value | Source |
| CAS Number | 1309602-55-8 | [3] |
| Molecular Formula | C₄H₇ClF₂O | [3] |
| Molecular Weight | 144.55 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Storage Temp. | 2-8°C | [3] |
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with 5-Chloro-1,1-difluoro-3-oxapentane is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements.
Table 2: GHS Hazard Classification
| GHS Pictogram | Code | Hazard Statement | Classification |
| H226 | Flammable liquid and vapor | Flammable Liquid, Category 3 | |
| H315 | Causes skin irritation | Skin Irritation, Category 2 | |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A | |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 |
Source: Sigma-Aldrich Safety Information[3]
Flammability
The H226 classification indicates that this compound is a flammable liquid.[3] Its vapors can form explosive mixtures with air, and these vapors, being likely heavier than air, can travel to a source of ignition and flash back.[4] Therefore, all work must be conducted away from open flames, sparks, hot plates, and other potential ignition sources.[5]
Health Hazards
The compound is an irritant to the skin, eyes, and respiratory system.[3] Prolonged or repeated exposure can lead to dermal issues due to defatting of the skin.[4] As a volatile organic compound (VOC), inhalation of vapors should be minimized to prevent both acute effects like dizziness and nausea, and potential long-term health issues.[6][7]
Peroxide Formation Potential
A significant, yet often overlooked, hazard associated with ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[2][3] While specific data for 5-Chloro-1,1-difluoro-3-oxapentane is not available, it is a critical best practice to treat it as a potential peroxide-former. Peroxides can detonate upon heat, shock, or friction.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist; it is a system designed to prevent all routes of exposure.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility data for the specific breakthrough time and degradation rate. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant lab coat is required when handling flammable liquids.[5] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure clothing fully covers the legs and wear closed-toe shoes.[5]
-
Respiratory Protection: All handling of this volatile compound must be performed inside a certified chemical fume hood to minimize vapor inhalation.[5] If engineering controls are not sufficient to maintain exposure below occupational limits, a properly fitted respirator with an appropriate organic vapor cartridge may be necessary.[6]
Safe Handling Protocols
Adherence to a systematic workflow is crucial for minimizing risk during experimental procedures.
General Handling Workflow
The following diagram outlines the critical steps for safely handling 5-Chloro-1,1-difluoro-3-oxapentane in a laboratory setting.
Step-by-Step Protocol
-
Preparation:
-
Don all required PPE as detailed in Section 3.[5]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (glassware, stir bars, etc.) and ensure it is clean, dry, and free of defects.
-
Position a spill kit and fire extinguisher nearby.
-
-
Chemical Transfer:
-
Transport the chemical container from storage to the fume hood using a secondary containment vessel (e.g., a bottle carrier).[2]
-
For transfers from large containers (>4 L), it is imperative to bond the source and receiving containers and ground the system to prevent static electricity discharge, a common ignition source for flammable ethers.[5]
-
Perform all dispensing operations deep within the fume hood to ensure capture of any released vapors.
-
-
Post-Procedure:
-
Tightly seal the primary container immediately after use.
-
Return the container to its designated, compliant storage location.
-
Decontaminate any non-disposable equipment.
-
Dispose of all contaminated waste (gloves, wipes, pipette tips) in a designated, sealed hazardous waste container for chlorinated solvents.[8]
-
Storage Protocols
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations like fire or peroxide formation.
-
Temperature and Location: Store in a cool, dry, well-ventilated area with a recommended temperature of 2-8°C.[3] The storage location should be a dedicated, approved flammable liquids storage cabinet.[9]
-
Container: Keep the compound in its original, tightly sealed container.[4] Ensure the container is clearly labeled with the chemical name, date received, and date opened. This is critical for tracking the age of the ether and assessing the risk of peroxide formation.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[3] Ethers should not be stored with these materials as violent reactions can occur.[2]
-
Peroxide Management: As a precautionary measure, containers of 5-Chloro-1,1-difluoro-3-oxapentane, especially those that have been opened, should be periodically tested for the presence of peroxides. This can be done using commercially available peroxide test strips. If peroxides are detected at hazardous levels, do not attempt to move the container and contact your institution's Environmental Health and Safety (EHS) department immediately.
Emergency Procedures
Spill Response
Rapid and appropriate response to a spill can prevent a minor incident from escalating. The response strategy depends on the size and location of the spill.
Minor Spill (<1 Liter, contained in fume hood):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are eliminated.[10]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4][11]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste.[11]
-
Clean the spill area with soap and water, and wipe dry.[12]
-
Place all contaminated cleaning materials into the hazardous waste container.
Major Spill (>1 Liter, outside fume hood, or any spill you are not comfortable handling):
-
Evacuate the immediate area.[1]
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[13]
-
If safe to do so, close the laboratory door to contain vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
5-Chloro-1,1-difluoro-3-oxapentane and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Do not mix chlorinated waste with non-halogenated solvent waste.[8] Incompatible waste streams can lead to dangerous reactions.
-
Collection: Collect waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name and associated hazards.
-
Disposal: Arrange for waste pickup through your institution's EHS department. Disposal typically involves high-temperature incineration by a licensed hazardous waste contractor to ensure complete destruction of the chlorinated organic material.[14][15] Under no circumstances should this chemical be disposed of down the drain.[16]
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Application Notes: 5-Chloro-1,1-difluoro-3-oxapentane as a Key Building Block in Fluorinated Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1] In the agrochemical sector, approximately 50% of developmental products contain fluorine, a testament to its profound impact on a molecule's biological and physicochemical properties.[2] The introduction of fluorine can significantly enhance a compound's efficacy by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[3][4] This often translates to agrochemicals with improved performance, lower application rates, and potentially more favorable environmental profiles.[5]
Among the various fluorinated moieties, the difluoromethyl (CF2H) group has garnered significant attention.[6][7] It can act as a bioisostere for hydroxyl, thiol, or amino groups and is known to moderately regulate the properties of a molecule, often leading to a fine-tuning of its biological activity.[6][7][8] The strategic introduction of such groups is predominantly achieved through the use of specialized fluorinated building blocks.[3][9][10] 5-Chloro-1,1-difluoro-3-oxapentane has emerged as a valuable synthon, providing a versatile platform for the introduction of the difluoromethoxyethyl moiety into a variety of molecular scaffolds.
Physicochemical Properties of 5-Chloro-1,1-difluoro-3-oxapentane
A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1309602-55-8 | [11] |
| Molecular Formula | C4H7ClF2O | [11][12] |
| Molecular Weight | 144.55 g/mol | [11] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C |
Core Application: Synthesis of Difluoromethoxyethyl-Substituted Agrochemicals
The primary utility of 5-Chloro-1,1-difluoro-3-oxapentane lies in its ability to act as an electrophile in nucleophilic substitution reactions. The terminal chlorine atom serves as a good leaving group, allowing for the facile introduction of the CH2OCH2CF2H fragment onto a variety of nucleophilic substrates.
Mechanistic Rationale
The key reaction involving 5-Chloro-1,1-difluoro-3-oxapentane is typically a bimolecular nucleophilic substitution (SN2) reaction.[13][14] In this process, a nucleophile (e.g., a phenoxide, thiophenoxide, or amine) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
The primary alkyl halide nature of the substrate favors the SN2 pathway.[13] The reaction is typically carried out in the presence of a base to deprotonate the nucleophile (if necessary) and in a polar aprotic solvent to solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[13]
Experimental Protocol: Synthesis of a Model Aryl Ether
This protocol details a general procedure for the synthesis of an aryl ether using 5-Chloro-1,1-difluoro-3-oxapentane, a common structural motif in fluorinated fungicides and herbicides.
Objective: To synthesize 1-(2-(difluoromethoxy)ethoxy)-4-nitrobenzene.
Materials:
-
4-Nitrophenol
-
5-Chloro-1,1-difluoro-3-oxapentane (CAS: 1309602-55-8)[11]
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Reagent: Stir the mixture at room temperature for 15 minutes. Add 5-Chloro-1,1-difluoro-3-oxapentane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-(difluoromethoxy)ethoxy)-4-nitrobenzene.
Safety and Handling
5-Chloro-1,1-difluoro-3-oxapentane is a flammable liquid and may cause skin, eye, and respiratory irritation.[15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Keep away from heat, sparks, and open flames.[18] In case of contact, rinse the affected area with plenty of water.[19] For detailed safety information, consult the Safety Data Sheet (SDS) before use.[16][17][18][19]
Conclusion
5-Chloro-1,1-difluoro-3-oxapentane is a highly effective and versatile building block for the introduction of the difluoromethoxyethyl group in the synthesis of advanced agrochemicals. Its straightforward reactivity via SN2 mechanisms allows for reliable incorporation into a wide range of molecular architectures. A thorough understanding of its properties, reaction mechanisms, and proper handling procedures is essential for its successful application in the development of next-generation crop protection agents.
References
- Lu, A. et al. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chin. Chem. Lett.33, 3991-4000 (2022).
- Jeschke, P. The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Manag. Sci.69, 10-27 (2013).
-
Syngenta. Escaping Fluorine Dependency in Agrochemical Design. Available at: [Link].
- Li, M. et al. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J. Agric. Food Chem. (2024).
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University of Cincinnati. Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. Available at: [Link].
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Solvay. Organic Fluorinated Building Blocks. Available at: [Link].
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Thoreauchem. 5-Chloro-1,1-difluoro-3-oxapentane-1309602-55-8. Available at: [Link].
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Angene. The Growing Importance of Fluorinated Building Blocks in Agrochemicals. Available at: [Link].
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ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available at: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Fluorinated Reagents in Modern Pesticide Development. Available at: [Link].
-
RSC Publishing. Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link].
- Ahmadi, A. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian J. Chem.21, 6651-6655 (2009).
-
EurekAlert!. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Available at: [Link].
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Airgas. Safety Data Sheet. Available at: [Link].
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ResearchGate. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link].
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Lumen Learning. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook. Available at: [Link].
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Carl ROTH. Safety Data Sheet. Available at: [Link].
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Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. Available at: [Link].
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ResearchGate. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation | Request PDF. Available at: [Link].
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Chemistry LibreTexts. 5.2: A First Look at Some Organic Reaction Mechanisms. Available at: [Link].
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PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Available at: [Link].
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RSC Publishing. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. Available at: [Link].
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Chemistry World. PFAS-free synthesis of fluorinated drugs and pesticides. Available at: [Link].
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Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link].
-
ResearchGate. Successful fluorine-containing herbicide agrochemicals | Request PDF. Available at: [Link].
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PubMed Central. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Available at: [Link].
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RSC Publishing. Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. Available at: [Link].
-
RSC Publishing. Mechanisms for reactions of halogenated compounds. Part 5. Orientating effects of fluorine substituents on nucleophilic substitution in naphthalene and other polycyclic systems. Available at: [Link].
-
YouTube. Tertiary Halagenoalkane, Reaction Mechanism, Sn1, Nucleophilic Substitution. Available at: [Link].
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NJ.gov. Hazardous Substance Fact Sheet. Available at: [Link].
-
PubChem. 1-Chloro-3,3-difluoropentane. Available at: [Link].
-
ResearchGate. (PDF) STRUCTURE OF 5'-CHLORO-5,5''-DIFLUORO-1H,1''H- [3,3':3',3''-TERINDOL]-2'(1'H)-ONE. Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane
Welcome to the technical support resource for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane (CAS 1309602-55-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable fluorinated building block. The information is presented in a practical question-and-answer format to directly address potential issues in your experimental workflow.
Part 1: General Synthesis & Mechanism
Q1: What is the most common and reliable method for synthesizing 5-Chloro-1,1-difluoro-3-oxapentane?
The most direct and widely employed method for synthesizing this molecule is the Williamson ether synthesis .[1][2][3] This classical organic reaction involves two main steps:
-
Deprotonation: A strong base is used to deprotonate the alcohol, 2,2-difluoroethanol, to form the corresponding sodium 2,2-difluoroethoxide.
-
Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile, attacking a suitable chloroethylating agent, such as 1-bromo-2-chloroethane, to form the ether linkage.[3]
This SN2 pathway is highly effective because it involves a primary alkyl halide, which minimizes the potential for competing elimination reactions.[1][3]
Diagram 1: Williamson ether synthesis pathway.
Part 2: Reagents and Starting Materials
Q2: Which base should I use for the deprotonation of 2,2-difluoroethanol, and how should it be handled?
Sodium hydride (NaH) is the preferred base for this reaction.[1][4] Unlike other bases, it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. The byproduct is hydrogen gas (H₂), which simply bubbles out of the reaction mixture, driving the formation of the alkoxide to completion.[1]
Handling Sodium Hydride:
-
Safety: NaH is a highly flammable solid that reacts violently with water and can ignite spontaneously in air.[5] All handling must be performed under an inert atmosphere (e.g., nitrogen or argon).[6] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[6]
-
Dispersion: NaH is typically supplied as a 60% dispersion in mineral oil for safer handling.[5] For many reactions, this dispersion can be used directly. However, if the mineral oil interferes with your reaction or purification, it can be washed away. To do this, weigh the dispersion in a flask under an inert atmosphere, add dry hexane, swirl to suspend the NaH, let it settle, and then carefully remove the hexane supernatant via cannula or syringe. Repeat this process two to three times.[6] Never use low-boiling solvents like ether for washing , as they can condense atmospheric moisture.[6]
Q3: What are the critical quality considerations for my starting materials, 2,2-difluoroethanol and 1-bromo-2-chloroethane?
The success of a Williamson ether synthesis is highly dependent on the purity and dryness of the reagents and solvent.
-
Anhydrous Conditions: The most critical factor is the absence of water. Sodium hydride reacts exothermically with even trace amounts of water, consuming the base and reducing your yield.[7] Ensure your 2,2-difluoroethanol is anhydrous and the reaction solvent is freshly distilled from an appropriate drying agent.
-
2,2-Difluoroethanol Purity: Use high-purity (>98%) 2,2-difluoroethanol.[8] Common impurities are water and other alcohols, which will consume the base. It is a highly flammable liquid that causes skin and eye irritation.[8][9][10]
-
Electrophile Choice: 1-bromo-2-chloroethane is preferred over 1,2-dichloroethane. Bromide is a better leaving group than chloride, leading to a faster and more efficient SN2 reaction. This allows for milder reaction conditions, which can help suppress potential side reactions.
Part 3: Reaction Conditions & Troubleshooting
Q4: I am getting a very low yield. What are the likely causes and how can I fix them?
Low yield is the most common problem and can stem from several sources. Systematically investigating the following points will help identify the root cause.
Diagram 2: Troubleshooting guide for low yield.
Q5: What is the optimal solvent and temperature for this synthesis?
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | These polar aprotic solvents effectively solvate the sodium alkoxide cation without participating in the reaction. They have a suitable boiling point for moderate heating if required.[1] |
| Temperature | 1. Addition: 0 °C 2. Reaction: Room Temp to 50 °C | The initial reaction of 2,2-difluoroethanol with NaH is exothermic and should be controlled by cooling in an ice bath. After the hydrogen evolution ceases, the reaction can be allowed to warm to room temperature. Gentle heating (40-50 °C) may be necessary to drive the SN2 reaction to completion, as fluorinated alkoxides can be less nucleophilic. |
| Stoichiometry | 1.0 eq. 2,2-difluoroethanol 1.1 - 1.2 eq. NaH 1.0 - 1.1 eq. 1-bromo-2-chloroethane | A slight excess of the base ensures complete deprotonation of the alcohol. A large excess of the electrophile should be avoided to simplify purification. |
Part 4: Experimental Protocol & Workup
Q6: Can you provide a step-by-step protocol for the synthesis?
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
2,2-Difluoroethanol (>98%, anhydrous)
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Bromo-2-chloroethane (>98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol, Methanol, Saturated aq. NH₄Cl, Brine
Procedure:
-
Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Preparation: Suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Slowly add 2,2-difluoroethanol (1.0 eq.) dissolved in anhydrous THF to the NaH suspension via the dropping funnel. Vigorous hydrogen gas evolution will occur. Control the addition rate to maintain a steady effervescence.
-
Reaction Incubation: After the addition is complete and gas evolution has ceased, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete alkoxide formation.
-
SN2 Reaction: Add 1-bromo-2-chloroethane (1.05 eq.) dropwise at room temperature. The reaction may be slightly exothermic.
-
Heating & Monitoring: After addition, the mixture can be stirred at room temperature or gently heated to 40-50 °C overnight (12-18 hours). Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. This step is critical and potentially hazardous. Slowly and carefully add isopropanol to quench any unreacted NaH.[6] Once the initial vigorous reaction subsides, add methanol, followed by the cautious addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the product. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation (note: the product may be volatile). The crude product should be purified by fractional distillation under atmospheric or reduced pressure to yield pure 5-Chloro-1,1-difluoro-3-oxapentane.
Part 5: Safety Considerations
Q7: What are the primary safety hazards I need to be aware of?
-
Sodium Hydride (NaH): Pyrophoric and water-reactive.[5][6] Handle only under an inert atmosphere. The quenching process is highly exothermic and generates flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.
-
2,2-Difluoroethanol: Highly flammable liquid (flash point 0 °C) and causes serious skin and eye irritation.[8][9] Wear appropriate gloves and eye protection.[9][10]
-
1-Bromo-2-chloroethane: Toxic and an irritant. Handle with care in a fume hood.
-
Inert Atmosphere: The entire reaction up to the quenching step must be performed under an inert atmosphere to prevent the reaction of NaH with air and moisture.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
References
-
Loba Chemie. (2016). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website: [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from UCSB Chemistry website: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from Beilstein Journal of Organic Chemistry website: [Link]
-
Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from Fluorine Notes website: [Link]
-
Quora. (2017). How do organic chemists prepare sodium hydride for reaction? Retrieved from Quora website: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from Khan Academy website: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press website: [Link]
-
ResearchGate. (n.d.). Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes. Retrieved from ResearchGate website: [Link]
-
Wikipedia. (n.d.). Sodium hydride. Retrieved from Wikipedia website: [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from Edubirdie website: [Link]
-
ResearchGate. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Retrieved from ResearchGate website: [Link]
-
National Center for Biotechnology Information. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from NCBI website: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia website: [Link]
- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
-
ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from ACS Publications website: [Link]
- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.
-
Organic Syntheses. (n.d.). 1,1-DICHLORO-2,2-DIFLUOROETHYLENE. Retrieved from Organic Syntheses website: [Link]
- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
- Google Patents. (n.d.). CN104692998A - Preparation method of 1,1-difluoro-2-chloroethane.
- Google Patents. (n.d.). KR20140048983A - Process for preparing 2,2-difluoroethanol.
-
Fishersci.se. (n.d.). 5-Chloro-1,1-difluoro-3-oxapentane. Retrieved from Fishersci.se website: [Link]
- Google Patents. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene.
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Technical Support Center: Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane
Welcome to the technical support center for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Chloro-1,1-difluoro-3-oxapentane and what are its primary challenges?
The most prevalent method for synthesizing 5-Chloro-1,1-difluoro-3-oxapentane is a variation of the Williamson ether synthesis.[1][2][3] This involves the reaction of a difluorocarbene precursor with 2-chloroethanol or the reaction of a difluoromethyl ether derivative with a suitable chloro-functionalized reagent. The primary challenges revolve around controlling the generation and reactivity of the difluorocarbene intermediate and preventing undesired side reactions such as elimination and over-alkylation.
The overall reaction can be conceptualized as the formation of an ether linkage between a difluoromethyl group and a 2-chloroethyl moiety.
Caption: Competing SN2 and E2 pathways in the synthesis.
Q3: My reaction is incomplete, and I am recovering a significant amount of starting material. What are the likely causes?
Incomplete conversion can stem from several factors related to the generation and reactivity of the difluorocarbene intermediate.
Troubleshooting Checklist:
-
Purity of Reagents: Ensure that all reagents, especially the difluorocarbene precursor and the 2-chloroethanol, are of high purity and anhydrous. Moisture can quench the reactive intermediates. [4]* Base Strength and Stoichiometry: An insufficient amount or activity of the base will lead to incomplete deprotonation of the alcohol, thus reducing the concentration of the active nucleophile.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR) to determine the optimal reaction time. While lower temperatures can minimize side reactions, they may also slow down the desired reaction. A careful temperature optimization study is recommended.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base without strongly solvating the nucleophilic anion. [5]
Q4: I am observing several unidentified peaks in my GC-MS analysis. What are the potential side products?
Besides the elimination products, other side reactions can lead to a complex mixture of byproducts.
Potential Side Products and Their Origins:
| Side Product | Potential Origin | Mitigation Strategy |
| Bis(2-chloroethyl) ether | Dimerization of 2-chloroethanol under basic conditions. | Use a less nucleophilic base, control temperature. |
| Over-alkylated products | Reaction of the product with the difluorocarbene source. | Use a slight excess of 2-chloroethanol. |
| Products from reaction with solvent | If a reactive solvent is used, it may compete with the desired reaction. | Choose an inert solvent like THF or Dioxane. |
| Bis(difluoromethyl) ether | Dimerization of the difluorocarbene intermediate. [6][7] | Control the rate of difluorocarbene generation. |
Detailed Troubleshooting Guides
Issue 1: Formation of Dimeric and Polymeric Byproducts
The self-condensation of 2-chloroethanol to form bis(2-chloroethyl) ether and higher oligomers is a common issue. This is an intermolecular Williamson ether synthesis that competes with the desired reaction.
Protocol for Minimizing Dimerization:
-
Reagent Addition Sequence: Add the base to the 2-chloroethanol at a low temperature (e.g., 0 °C) to form the alkoxide in situ. Then, slowly add the difluorocarbene precursor to this solution. This ensures that the difluorocarbene has a higher probability of reacting with the intended nucleophile.
-
Concentration: Running the reaction at a higher dilution can disfavor the bimolecular dimerization reaction relative to the reaction with the difluorocarbene.
Issue 2: Handling and Reactivity of Difluorocarbene Precursors
Difluorocarbene is a highly reactive intermediate. [8]Its generation must be carefully controlled to ensure it reacts with the intended nucleophile.
Guide to Difluorocarbene Precursors:
| Precursor | Generation Conditions | Advantages | Disadvantages |
| TMSCF₂Br | Mild activation with KHF₂ or other fluoride sources. [9] | Good reactivity, commercially available. | Can be expensive for large-scale synthesis. |
| Sodium Chlorodifluoroacetate | Thermal decarboxylation. [10] | Stable, readily available, and relatively non-toxic. [10] | Requires elevated temperatures, which can promote side reactions. |
| Chlorodifluoromethane (Freon 22) | Reaction with a strong base. | Historically used. | Ozone-depleting substance, difficult to handle as a gas. [11] |
Experimental Protocol for Difluoromethylation using TMSCF₂Br:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloroethanol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium hydrogen fluoride (KHF₂, 1.2 eq) to the solution.
-
Slowly add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Caption: Experimental workflow for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane.
References
-
Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
- Vapor phase chlorination of difluoromethyl methyl ether. (n.d.). Google Patents.
-
Vapor phase chlorination of difluoromethyl methyl ether and fluorination of the chlorinated products. (n.d.). European Patent Office. Retrieved from [Link]
-
Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136(1-2). Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
- Chlorination of difluoromethyl methylether and preparation of fluorinated dimethylethers. (n.d.). Patent 0675098.
-
Difluoromethylation of Phenols. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
alcohol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. (2025, August 6). ResearchGate. Retrieved from [Link]
- Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether. (n.d.). Google Patents.
-
Oxidation of difluorocarbene and subsequent trifluoromethoxylation. (2019, November 25). PMC - NIH. Retrieved from [Link]
-
Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5278342A - Vapor phase chlorination of difluoromethyl methyl ether - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Oxidation of difluorocarbene and subsequent trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1,1-difluoro-3-oxapentane Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this fluorinated ether. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot and adapt the procedure to your specific laboratory context.
The synthesis of 5-Chloro-1,1-difluoro-3-oxapentane, while not extensively described in current literature, can be effectively approached using the principles of the Williamson ether synthesis. This guide will focus on two plausible retrosynthetic pathways, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Proposed Synthetic Pathways
The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide or sulfonate.[1] For an unsymmetrical ether like 5-Chloro-1,1-difluoro-3-oxapentane, two primary synthetic disconnections are logical:
-
Route A: Reaction of sodium 2,2-difluoroethoxide with a 2-chloroethyl electrophile.
-
Route B: Reaction of sodium 2-chloroethoxide with a 2,2-difluoroethyl electrophile.
Diagram 1: Proposed Williamson ether synthesis routes for 5-Chloro-1,1-difluoro-3-oxapentane.
The choice between these routes depends on the reactivity of the nucleophile and the electrophile. The electron-withdrawing nature of the fluorine atoms in 2,2-difluoroethanol increases its acidity (predicted pKa ≈ 13.0) compared to a typical alcohol, making deprotonation easier.[2][3] However, this same inductive effect can decrease the nucleophilicity of the resulting 2,2-difluoroethoxide, potentially slowing the S(_N)2 reaction. Conversely, while 2-chloroethoxide is a stronger nucleophile, the synthesis of a suitable 2,2-difluoroethyl electrophile with a good leaving group, such as a tosylate, is an additional consideration.
This guide will provide protocols for both pathways, allowing you to select the most suitable approach based on available starting materials and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is likely to be more successful?
A1: Both routes are theoretically viable. Route A, utilizing the sodium salt of 2,2-difluoroethanol and an activated 2-chloroethanol derivative, is often preferred. The rationale is that it is generally more effective to have the less sterically hindered partner as the alkyl halide in a Williamson ether synthesis to favor the S(_N)2 mechanism over the competing E2 elimination pathway.[1] In this case, both electrophiles are primary, which is ideal. The deciding factor may be the nucleophilicity of the 2,2-difluoroethoxide. While reduced by the fluorine atoms, it is often still sufficient for reaction with a good electrophile like a tosylate.
Q2: Why is a tosylate recommended as the leaving group instead of just using a halide like 1,2-dichloroethane?
A2: Tosylates are excellent leaving groups, often better than chlorides or bromides, because the negative charge is delocalized over the sulfonate group upon displacement. This enhances the rate of the S(_N)2 reaction.[1] Using a more reactive electrophile can be particularly beneficial when dealing with a potentially less nucleophilic alkoxide, such as 2,2-difluoroethoxide. While direct reaction with 1-bromo-2-chloroethane or 1,2-dichloroethane is possible, it may require harsher conditions (higher temperatures, longer reaction times) which can lead to more side products.
Q3: What are the most common side reactions to anticipate in this synthesis?
A3: The most prevalent side reaction in Williamson ether synthesis is E2 elimination, which is promoted by the basicity of the alkoxide.[4] This is more of a concern with secondary and tertiary alkyl halides, but can still occur with primary halides under forcing conditions. Another potential side reaction is the reaction of the alkoxide with the solvent if a protic solvent is used. Additionally, if the reaction is not driven to completion, you will have unreacted starting materials complicating purification.
Q4: Can I use a different base instead of sodium hydride (NaH)?
A4: Yes, other strong bases can be used to deprotonate the alcohol, such as potassium hydride (KH) or sodium amide (NaNH₂).[5] For more acidic alcohols like 2,2-difluoroethanol, a strong hydroxide base like potassium hydroxide (KOH) in a polar aprotic solvent like DMSO may also be effective.[6] However, sodium hydride is a common choice as it offers the advantage of an irreversible deprotonation, with the only byproduct being hydrogen gas, which is easily removed from the reaction mixture.[7]
Q5: Is phase-transfer catalysis a viable option for this synthesis?
A5: Phase-transfer catalysis (PTC) is an excellent strategy, particularly for scaling up the reaction. A phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide.[8] This can allow the use of less hazardous and less expensive bases like solid potassium hydroxide in a biphasic system, and can often lead to milder reaction conditions and improved yields.[6]
Troubleshooting Guide
Diagram 2: Troubleshooting workflow for low or no product yield.
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion of starting materials | 1. Incomplete deprotonation of the alcohol: The base may be old or insufficient. Moisture in the reaction can quench the base. | 1a. Use fresh, high-quality sodium hydride. Ensure all glassware is oven-dried and solvents are anhydrous. 1b. Allow sufficient time for the deprotonation to complete (cessation of hydrogen evolution) before adding the electrophile. |
| 2. Low reactivity of the electrophile: The leaving group may not be sufficiently activated (e.g., using a chloride vs. a tosylate). | 2a. Convert the alcohol precursor of the electrophile to a tosylate or mesylate to enhance its reactivity. 2b. If using a halide, consider the corresponding iodide, as it is a better leaving group than bromide or chloride. | |
| 3. Reduced nucleophilicity of 2,2-difluoroethoxide: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the alkoxide. | 3a. Use a more reactive electrophile (e.g., a tosylate or iodide). 3b. Increase the reaction temperature and/or reaction time. 3c. Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide. | |
| Presence of a significant amount of alkene byproduct | 1. E2 elimination is competing with S(_N)2: This is more likely at higher temperatures and with more sterically hindered substrates. | 1a. Lower the reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions. 1b. Ensure you are using a primary alkyl halide/tosylate. |
| Difficult purification of the final product | 1. Similar boiling points of product and impurities: Unreacted starting materials or side products may co-distill with the product. | 1a. For polar compounds, flash column chromatography on silica gel can be effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should allow for separation. 1b. Consider using aqueous normal-phase chromatography or HILIC for very polar compounds.[9] |
| 2. Product is highly polar: The fluorine atoms and the ether linkage can increase the polarity of the molecule, making extraction from aqueous work-up challenging. | 2a. Use a more polar organic solvent for extraction, such as dichloromethane or ethyl acetate. 2b. Perform multiple extractions to ensure complete recovery of the product. |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive and flammable solid. Handle it under an inert atmosphere (nitrogen or argon).[7] Quench any residual NaH carefully with a high-boiling point alcohol like isopropanol, followed by methanol, and then water, all at a controlled temperature.
Protocol 1: Synthesis of 2-Chloroethyl Tosylate (Electrophile for Route A)
This protocol describes the conversion of an alcohol to a tosylate, which is a good leaving group for the subsequent Williamson ether synthesis.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloroethanol | 1.0 | 80.51 | (Specify amount) |
| p-Toluenesulfonyl chloride | 1.2 | 190.65 | (Calculate amount) |
| Pyridine or Triethylamine | 1.5 | 79.10 / 101.19 | (Calculate amount) |
| Dichloromethane (DCM) | - | 84.93 | (Specify volume) |
Step-by-Step Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve 2-chloroethanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq.) or pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloroethyl tosylate. This can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane (Route A)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,2-Difluoroethanol | 1.0 | 82.05 | (Specify amount) |
| Sodium Hydride (60% in oil) | 1.2 | 40.00 (as 100%) | (Calculate amount) |
| 2-Chloroethyl tosylate | 1.1 | 234.69 | (Calculate amount) |
| Anhydrous DMF | - | 73.09 | (Specify volume) |
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C.
-
Slowly add 2,2-difluoroethanol (1.0 eq.) dropwise via the dropping funnel. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of 2-chloroethyl tosylate (1.1 eq.) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring the reaction by GC-MS. The reaction is typically complete within 2-8 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel.
References
-
2,2-Difluoroethanol - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021). Fluorine Notes. Retrieved from [Link]
-
June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021). Fluorine Notes. Retrieved from [Link]
-
Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. (2026). Oreate AI Blog. Retrieved from [Link]
-
SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.). University of Cape Town. Retrieved from [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Preparation of 2,2-difluoro-1-arylethenyl tosylate 3. (n.d.). ResearchGate. Retrieved from [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. (2022). EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]
-
11.8: Williamson Ether Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]
-
Sodium hydride. (n.d.). PubChem. Retrieved from [Link]
-
Sodium Hydride. (n.d.). Fiveable. Retrieved from [Link]
Sources
- 1. Sodium hydride - Wikipedia [en.wikipedia.org]
- 2. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 3. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. biotage.com [biotage.com]
- 9. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-1,1-difluoro-3-oxapentane
Welcome to the technical support guide for 5-Chloro-1,1-difluoro-3-oxapentane (CAS 1309602-55-8). As a partially fluorinated ether, this compound possesses unique properties making it valuable in various research and development applications.[1][2] The presence of both a chloro- and a difluoro- group demands high purity for predictable reactivity, physical properties, and biological activity. This guide provides in-depth, experience-based answers to common challenges encountered during the purification of this specific molecule.
Section 1: Frequently Asked Questions - Initial Assessment & Strategy
This section addresses the preliminary questions researchers face when handling a new batch of 5-Chloro-1,1-difluoro-3-oxapentane.
Q1: What are the likely impurities in my crude sample of 5-Chloro-1,1-difluoro-3-oxapentane?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the deoxofluorination of a ketone precursor.[3][4] Therefore, impurities are typically unreacted starting materials, reaction byproducts, or residual solvents. Understanding these will guide your purification strategy.
Data Presentation: Table of Common Impurities
| Impurity Type | Specific Example(s) | Potential Source | Boiling Point (°C) | Recommended Removal Method |
| Starting Material | 2-(2-Chloroethoxy)acetaldehyde or related ketone | Incomplete reaction | Varies | Fractional Distillation |
| Reagent Residue | HF, decomposed DAST/Deoxo-Fluor byproducts | Fluorination step | N/A (acidic) | Aqueous wash (e.g., NaHCO₃) |
| Side-Products | Vinyl fluorides, elimination products | Side reactions during fluorination[3] | Varies | Fractional Distillation, Preparative GC |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Synthesis and workup | ~40 (DCM) | Simple or Fractional Distillation |
| Water | Incomplete drying, atmospheric moisture | Workup, handling | 100 | Drying (e.g., MgSO₄), Azeotropic removal |
Q2: How do I accurately assess the initial purity of my compound?
A2: A multi-faceted analytical approach is critical. Relying on a single method may lead to overlooking key impurities.
-
Gas Chromatography (GC): This is your primary tool for quantitative assessment of volatile impurities. A GC analysis with a Flame Ionization Detector (GC-FID) will reveal the percentage of your main compound relative to other volatile components. For unknown peaks, GC coupled with Mass Spectrometry (GC-MS) is invaluable for identification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and detects non-volatile or co-eluting impurities.
-
¹H NMR: Will show proton-containing impurities and confirm the hydrocarbon backbone of the molecule.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: This is the most powerful technique for this specific molecule. Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, it can reveal even trace amounts of other fluorine-containing compounds that might be missed by other methods.[7][8] Unexpected signals here are a definitive indicator of fluorinated impurities.[9][10]
-
Q3: What is the primary recommended method for purifying 5-Chloro-1,1-difluoro-3-oxapentane?
A3: For purifying a liquid like 5-Chloro-1,1-difluoro-3-oxapentane from closely-related organic impurities, fractional distillation is the most effective and scalable laboratory method.[11][12] This technique separates liquids based on differences in their boiling points. It is superior to simple distillation when boiling points are close (less than 70-100°C difference), as the fractionating column provides a large surface area for repeated vaporization-condensation cycles, known as theoretical plates.[13][14] Each plate enriches the vapor in the more volatile component, leading to a much better separation.[15]
Q4: What essential safety precautions must I take during purification?
A4: Safety is paramount. 5-Chloro-1,1-difluoro-3-oxapentane is a flammable liquid and an irritant.[16]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[17][18]
-
Ventilation: All handling and distillation procedures must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3][18]
-
Ignition Sources: Ensure the distillation is performed away from open flames or spark sources. Use a heating mantle or oil bath as the heat source.[11]
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., CO₂ or dry chemical) and a safety shower/eyewash station should be readily accessible.[18]
Section 2: In-Depth Troubleshooting Guide
Even with a solid plan, challenges can arise. This section tackles specific experimental issues.
Q5: My GC analysis shows multiple peaks. How do I begin to identify them?
A5: First, quantify the peaks by area percentage to prioritize the most significant impurities. Then, use a deductive approach:
-
Check for Solvents: Run a standard of the solvents used in the synthesis (e.g., DCM). If a peak's retention time matches, you've identified it.
-
Consider Starting Materials: If you have a sample of the starting material, analyze it to see if it corresponds to one of the impurity peaks.
-
Use GC-MS: Mass spectrometry will provide the mass-to-charge ratio (m/z) of the impurity, allowing you to deduce its molecular weight and fragmentation pattern to propose a structure.
-
Spiking: If you suspect a specific impurity and have a pure sample of it, "spike" your crude material with a small amount and re-run the GC. An increase in the peak area of an existing impurity confirms its identity.
Q6: My ¹⁹F NMR spectrum is complex and shows more signals than expected. What does this mean?
A6: This is a common and informative observation for fluorinated compounds.
-
Fluorinated Impurities: The most likely cause is the presence of other fluorine-containing molecules (see Table 1). The large chemical shift dispersion of ¹⁹F NMR makes it excellent at resolving these.[8]
-
Diastereomers: If your molecule has another chiral center or if it was synthesized using a chiral reagent, you might be observing diastereomers, which are distinct compounds in the NMR.
-
Complex Coupling: Remember that ¹⁹F couples to ¹H and other ¹⁹F nuclei, which can lead to complex splitting patterns that may initially appear as separate signals. A careful analysis of the coupling constants is required.
Q7: The boiling point was not sharp during my distillation, or the separation was poor. What went wrong?
A7: This classic issue usually points to problems with the distillation setup or technique.
-
Insufficient Theoretical Plates: Your fractionating column may be too short or inefficient for the separation. For very close boiling points, a longer Vigreux column or a column packed with structured packing (like Raschig rings or metal sponges) is necessary to increase the number of theoretical plates.[13]
-
Heating Rate Too High: If you heat the distillation flask too quickly, the column does not have time to establish a proper temperature gradient, and the vapor ascends without achieving equilibrium. This effectively turns your fractional distillation into a simple one.[13] Heat slowly and allow a ring of condensate to rise gradually through the column.
-
Poor Insulation: The fractionating column should be insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient. Heat loss to the room will prevent the vapor from reaching the top of the column.
-
Unstable Vacuum (if applicable): If performing a vacuum distillation, fluctuating pressure will cause the boiling points to change, ruining the separation. Ensure all joints are properly sealed and the vacuum pump is stable.
Q8: After distillation, my product is still not pure, particularly from acidic residues. What are my next steps?
A8: Distillation is excellent for separating compounds by boiling point but ineffective against non-volatile or acidic impurities like residual HF from the synthesis.[3] A chemical wash is required.
-
Transfer the distilled liquid to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic impurities. Be sure to vent the funnel frequently as CO₂ gas may be generated.
-
Wash with brine (saturated NaCl solution) to remove residual water and salts.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter away the drying agent.
-
Re-distill the purified liquid. This second, "clean-up" distillation should now yield a product of very high purity.
Section 3: Detailed Experimental Protocols
Follow these step-by-step guides for robust and reproducible results.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a standard method for determining the purity of a volatile organic compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of your 5-Chloro-1,1-difluoro-3-oxapentane sample (~1 mg/mL) in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup (Example Conditions):
-
Column: A standard non-polar column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Purification by Fractional Distillation
This protocol provides a self-validating workflow for purifying the title compound at atmospheric pressure.
Experimental Workflow Diagram
Caption: Workflow for Fractional Distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and collection flasks. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[13]
-
Charge the Flask: Add the crude 5-Chloro-1,1-difluoro-3-oxapentane to the distillation flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle. Start stirring.
-
Equilibration: Watch as a ring of condensing vapor slowly rises through the column. This process allows the separation to occur. If the ring stops rising, increase the heat slightly. This step is critical for good separation.[13]
-
Collect Foreshot: As the vapor reaches the thermometer, the temperature will rise. Collect the first few milliliters of distillate in a separate "foreshot" flask. This fraction contains the most volatile impurities (e.g., residual solvents).
-
Collect Main Fraction: The temperature should stabilize at the boiling point of the pure compound. Switch to a clean collection flask and collect the distillate as long as the temperature remains constant. This is your purified product.
-
Collect Tailings: If the temperature begins to rise again or drops significantly, it indicates that higher-boiling impurities are starting to distill. Switch to a third "tailings" flask to collect this fraction. Stop the distillation before the flask boils to dryness.
-
Analysis: Analyze the main fraction(s) by GC to confirm purity.
-
Combine: Combine all fractions that meet your purity specification (e.g., >99%).
Section 4: The Purification Workflow - A Holistic View
A successful purification is a systematic process of analysis, action, and confirmation. The following diagram illustrates the complete, self-validating workflow.
Logical Relationship Diagram
Caption: The iterative workflow for product purification and validation.
References
-
Carl ROTH (n.d.). Safety Data Sheet. [General safety information for laboratory chemicals]. [Link]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Ren, H., et al. (2022). Fingerprinting Organofluorine Molecules via Position-Specific Isotope Analysis. Environmental Science & Technology. [Link]
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DTIC (1944). Determination of Fluorine in Fluoro-Organic Compounds. [Historical document on fluorine analysis]. [Link]
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New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: 1,1,1,2-Tetrachloro-2,2-Difluoroethane. [Link]
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ATSDR (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
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Venkateswarlu, P. (1986). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. [Link]
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University of Rochester, Department of Chemistry (n.d.). Purification: Fractional Distillation. [Link]
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Wikipedia (n.d.). Fractional distillation. [Link]
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The Chemistry Blog (n.d.). What is Fractional Distillation?. [Link]
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Al-Majdali, A. A., et al. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. SciSpace. [Link]
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Al-Majdali, A. A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
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Sorsa, H., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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Keimei Kinen Group (n.d.). What Are Fluorinated Ethers?. [Link]
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JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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LibreTexts Chemistry (2021). 5.3: Fractional Distillation. [Link]
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Save My Exams (2024). Fractional distillation - GCSE Chemistry Revision Notes. [Link]
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Gregory, F. G., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
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Thoreauchem (n.d.). 5-Chloro-1,1-difluoro-3-oxapentane. [Link]
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Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. ACS Publications. [Link]
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ResearchGate (2022). Understanding the Effect of Fluorinated Ether on the Improved Performance of Lithium-Sulfur Batteries. [Link]
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Atlas Scientific (n.d.). Water Purification Methods. [Link]
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CABI Digital Library (2009). Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. [Link]
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ResearchGate (n.d.). Chemical structures of the fluorinated ethers. [Link]
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ResearchGate (2014). Selective Gas Chromatography Analysis of 5-Fluorouracil from Serum of Cancer Patients after Chemotherapy by Derivatization. [Link]
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Stability issues of "5-Chloro-1,1-difluoro-3-oxapentane" under acidic/basic conditions
Welcome to the technical support center for 5-Chloro-1,1-difluoro-3-oxapentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this fluorinated ether during experimental use. While specific degradation studies on 5-Chloro-1,1-difluoro-3-oxapentane are not extensively published, this document synthesizes information from structurally related compounds and established principles of organic chemistry to provide a robust framework for troubleshooting and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Chloro-1,1-difluoro-3-oxapentane?
Based on its structure, the main potential stability issues for 5-Chloro-1,1-difluoro-3-oxapentane are hydrolysis of the ether linkage under strongly acidic conditions and potential nucleophilic substitution or elimination reactions under basic conditions. The presence of the difluoromethyl group may also influence the reactivity of the molecule.[1][2]
Q2: How should I properly store 5-Chloro-1,1-difluoro-3-oxapentane?
To ensure its stability, it is recommended to store 5-Chloro-1,1-difluoro-3-oxapentane in a cool, dry, and dark place. For long-term storage, a tightly sealed container under an inert atmosphere, such as argon or nitrogen, is advisable to protect it from moisture and atmospheric oxygen.
Q3: Can the presence of metals affect the stability of this compound?
Yes, certain metals, particularly in conjunction with elevated temperatures, can catalyze the decomposition of fluorinated ethers.[3] This is a crucial consideration if your experimental setup involves metal reactors or catalysts. The interaction with metals like iron can lead to defluorination and cleavage of the C-O backbone due to the formation of strong metal-fluoride bonds.[3][4]
Q4: Are there any known incompatibilities with common laboratory reagents?
Strong acids can protonate the ether oxygen, making the C-O bond susceptible to cleavage by a nucleophile.[2][5] Strong bases may promote elimination or substitution reactions. While specific data for 5-Chloro-1,1-difluoro-3-oxapentane is limited, it is prudent to avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Appearance of a New Peak in My Chromatogram After Acidic Workup
-
Possible Cause: Acid-catalyzed hydrolysis of the ether linkage. Ethers can be cleaved by strong acids, where the ether oxygen is protonated, followed by nucleophilic attack.[2][5]
-
Troubleshooting Steps:
-
Neutralize Promptly: After your reaction or extraction, neutralize any acidic components as quickly as possible with a mild base (e.g., saturated sodium bicarbonate solution).
-
Use Milder Acids: If possible, use a weaker acid or a shorter reaction time.
-
Lower the Temperature: Perform the acidic step at a lower temperature to reduce the rate of potential degradation.
-
Control Experiment: Run a control experiment with 5-Chloro-1,1-difluoro-3-oxapentane in the acidic medium (without other reactants) to confirm if the degradation is solely due to the acid.
-
Issue 2: Unexpected Side Products in a Base-Mediated Reaction
-
Possible Cause: Base-induced elimination or substitution reactions. The chlorine atom could be susceptible to nucleophilic substitution, or elimination could occur to form an alkene.
-
Troubleshooting Steps:
-
Use a Weaker Base: If the reaction chemistry allows, switch to a milder, non-nucleophilic base.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Protecting Groups: If the chloro or difluoro groups are not involved in the desired transformation, consider if a protecting group strategy is applicable to a precursor molecule.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to minimize the formation of side products by stopping the reaction once the starting material is consumed.
-
Issue 3: Inconsistent Results When Using Metal-Containing Reagents
-
Possible Cause: Metal-catalyzed decomposition. As noted in the FAQs, certain metals can promote the degradation of fluorinated ethers.[3][4]
-
Troubleshooting Steps:
-
Use Glassware: Whenever possible, use glass reaction vessels instead of metal ones.
-
Catalyst Screening: If a metal catalyst is necessary, screen different metals to find one that is less likely to cause decomposition.
-
Ligand Modification: If using a metal complex, modifying the ligands can sometimes temper the reactivity of the metal and reduce unwanted side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent metal-catalyzed oxidation.
-
Experimental Protocols: Forced Degradation Studies
To proactively assess the stability of 5-Chloro-1,1-difluoro-3-oxapentane in your specific experimental conditions, a forced degradation study is highly recommended.[6] This involves intentionally subjecting the compound to harsh conditions to identify potential degradation pathways.[1]
Hydrolytic Stability (Acidic and Basic Conditions)
-
Objective: To evaluate the stability of the compound in aqueous acidic and basic environments.
-
Protocol:
-
Prepare a stock solution of 5-Chloro-1,1-difluoro-3-oxapentane in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For acidic conditions, mix an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.[1]
-
For basic conditions, mix an aliquot of the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.[1]
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).[1]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.[1]
-
Oxidative Stability
-
Objective: To assess the compound's susceptibility to oxidation.
-
Protocol:
-
Prepare a stock solution of 5-Chloro-1,1-difluoro-3-oxapentane as described above.
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.[1]
-
Keep the solution at room temperature, protected from light.
-
At specified time points, analyze the sample by HPLC.[1]
-
Data Presentation
Summarize the results of your forced degradation studies in a table for easy comparison.
| Condition | Time (hours) | % Degradation of 5-Chloro-1,1-difluoro-3-oxapentane | Number of Degradants |
| 0.1 M HCl, 60 °C | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60 °C | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways for 5-Chloro-1,1-difluoro-3-oxapentane under acidic and basic conditions based on general chemical principles.
Caption: Hypothetical acidic degradation pathway.
Caption: Potential basic degradation pathways.
References
- Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 10(4), 2793-2798.
- Streng, A. G. (1963). The fluorinated ethers. Chemical Reviews, 63(6), 607-624.
- Patel, N. R., et al. (2015). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Journal of Taibah University for Science, 9(3), 348-354.
- Barnes, G. R., & Taylor, R. (1972). The Thermal Decomposition of Fluorinated Esters.
- Patel, S., et al. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-11.
- BenchChem. (2025). Stability issues of 5-Chloro-1,1-difluoroindan under different conditions.
- Wikipedia. Ether cleavage.
- Google Patents. (1969).
- BenchChem. (2025).
- Sigma-Aldrich. 5-Chloro-1,1-difluoro-3-oxapentane.
- Wammer, K. H., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9475-9484.
- Shinde, N. G., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- BenchChem. (2025). Synthesis Pathway for 5-Chloro-1,1-difluoroindan: An In-depth Technical Guide.
- Wang, Y., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(13), 5915-5921.
- LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Labsolu. 5-Chloro-1,1-difluoro-3-oxapentane.
- Organofluorine / Alfa Chemistry.
- Rhoads, K. R., et al. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 80(6), 647-652.
- Zlatopolskiy, B. D., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry, 7(1), 16.
- BenchChem. (2025). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis.
- Okusu, S., et al. (2019). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 15, 1935-1941.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 8045-8048.
- BenchChem. (2025).
- PubChem. 1-Chloro-1,1-difluoroethane.
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Chlorodifluoroethane.
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1,1-difluoro-3-oxapentane
Welcome to the technical support center for the synthesis of 5-Chloro-1,1-difluoro-3-oxapentane. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this valuable fluorinated building block. As your dedicated application scientist, my goal is to provide not just a protocol, but a foundational understanding of the reaction's principles, enabling you to anticipate challenges and make informed decisions during your experimental work.
The synthesis of fluorinated ethers is a critical process in modern chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide focuses on the most robust and adaptable method for this purpose: the Williamson ether synthesis.[3][4][5]
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical and efficient route to 5-Chloro-1,1-difluoro-3-oxapentane is via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[4][5]
For this specific target, we will form the alkoxide from 2,2-difluoroethanol and react it with an electrophile like 1-bromo-2-chloroethane . This strategic choice is critical for success. The alternative—reacting a 2-chloroethoxide with a difluoro-activated electrophile—is not feasible due to the poor electrophilicity of carbons bearing fluorine atoms. Furthermore, the SN2 reaction requires an unhindered primary alkyl halide to minimize competing elimination reactions.[4][6]
Caption: Proposed Williamson ether synthesis pathway.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromo-2-chloroethane (>98%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a thermometer.
-
Alkoxide Formation: Under a positive pressure of inert gas, charge the flask with sodium hydride (1.2 equivalents). Carefully wash the NaH dispersion with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of inert gas. Add anhydrous THF to the flask.
-
Cool the THF/NaH suspension to 0 °C in an ice bath.
-
Slowly add 2,2-difluoroethanol (1.0 equivalent) dropwise to the stirred suspension. Causality: The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. The electron-withdrawing fluorine atoms make the alcohol more acidic than non-fluorinated analogs, facilitating deprotonation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 2,2-difluoroethoxide.
-
SN2 Reaction: Re-cool the reaction mixture to 0 °C.
-
Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise. Causality: The bromide is a better leaving group than chloride, ensuring the reaction occurs selectively at the carbon bonded to bromine.
-
After the addition, slowly warm the reaction to room temperature and then heat to a gentle reflux (approx. 60-65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by fractional distillation under reduced pressure to yield 5-Chloro-1,1-difluoro-3-oxapentane as a clear liquid.[9]
Data Summary Table
The following table provides a starting point for reaction parameters. Optimization may be required based on lab-specific conditions and scale.
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 2,2-Difluoroethanol | 1.0 eq | Limiting reagent. |
| Sodium Hydride (NaH) | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation of the alcohol. |
| 1-Bromo-2-chloroethane | 1.05 - 1.1 eq | A slight excess drives the reaction to completion. |
| Solvent | Anhydrous THF | Aprotic polar solvent stabilizes the alkoxide and is suitable for the SN2 mechanism. |
| Temperature | ||
| Alkoxide Formation | 0 °C to Room Temp | Controls the initial exotherm and ensures complete reaction. |
| SN2 Reaction | 0 °C to Reflux (~65 °C) | Higher temperature increases the reaction rate. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Purification | Fractional Distillation | Effective for separating the liquid product from non-volatile impurities and starting materials. |
Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis the preferred method for this molecule? A1: The Williamson ether synthesis is a highly versatile and reliable method for constructing ethers, especially when a primary alkyl halide is used.[1][5] It allows for the straightforward connection of the two key fragments (the difluoroethyl group and the chloroethyl group) with high predictability and control, making it ideal for scaling up.
Q2: Can I use a different base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)? A2: It is not recommended. Strong, non-nucleophilic bases like sodium hydride (NaH) are required to fully deprotonate the fluorinated alcohol.[4] Weaker bases like K₂CO₃ are unlikely to be effective. While NaOH is a strong base, its use would introduce water, which would quench the NaH and the formed alkoxide, severely reducing the yield.
Q3: Why must the reaction be conducted under anhydrous (dry) conditions? A3: Sodium hydride and the resulting sodium alkoxide are both extremely reactive towards water.[10] Any moisture present in the reagents or solvent will consume these species, preventing the desired reaction from occurring and leading to low or no yield. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.[11]
Q4: What are the primary safety concerns with this synthesis? A4: The main hazards are associated with the reagents:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.
-
2,2-Difluoroethanol: A highly flammable liquid and vapor that can cause skin and serious eye irritation.[7][12]
-
1-Bromo-2-chloroethane: Toxic and an irritant.
-
Overall Reaction: The initial deprotonation is exothermic and generates hydrogen gas. The system must be properly vented to an oil bubbler, not sealed.
Troubleshooting Guide
Caption: A workflow for troubleshooting common synthesis issues.
In-Depth Troubleshooting (Q&A)
Question: My reaction produced no product, and I recovered only my starting alcohol. What happened? Answer: This is a classic symptom of moisture contamination. The sodium hydride and the sodium 2,2-difluoroethoxide are both potent bases that will react with water preferentially over the alcohol or alkyl halide.
-
Validation: Take a very small sample of your NaH and, in a safe and controlled manner in the fume hood, add a drop of a protic solvent like isopropanol. Vigorous bubbling (H₂ evolution) should occur. If not, your NaH is inactive.
-
Solution: Ensure every piece of glassware is rigorously dried. Use a fresh bottle of anhydrous solvent, preferably from a sealed system. Dry your 2,2-difluoroethanol over molecular sieves if its water content is uncertain.
Question: My yield is low, and GC-MS analysis shows unreacted 1-bromo-2-chloroethane. What should I do? Answer: This indicates incomplete alkoxide formation or insufficient reaction time/temperature.
-
Potential Cause 1: Incomplete Deprotonation. You may have used too little sodium hydride, or the quality of the NaH was poor. This results in leftover alcohol that cannot react.
-
Solution 1: Use a slight excess (1.2 eq) of fresh, reactive NaH. Ensure the mineral oil is washed away, as it can coat the NaH particles and reduce reactivity.
-
Potential Cause 2: Insufficient Reaction Conditions. The SN2 reaction may be sluggish.
-
Solution 2: Ensure the reaction is heated to a steady reflux. If refluxing in THF is still too slow, consider a higher-boiling aprotic solvent like Dioxane, but be mindful of its different safety profile. Extend the reaction time, monitoring periodically until the starting halide is consumed.
Question: I see a significant side product that appears to be an alkene. Why did this form? Answer: This is likely the result of an E2 elimination reaction, which is a common competitor to the SN2 substitution.[4][5] While 1-bromo-2-chloroethane is a primary halide and should favor substitution, elimination can be promoted by excessively high temperatures or the use of a sterically hindered base (not an issue with NaH, but could be with other bases).
-
Solution: Maintain the lowest effective temperature to achieve a reasonable reaction rate. Avoid overheating. Confirm the identity of your alkyl halide; if a secondary halide was used by mistake, elimination would be a major pathway.
References
- BenchChem. (2025).
- Vershilova, S.V., Kornilov, V.V., Tsyrulnikovaa, A.S., Popovaa, L.M., & Lebedeva, N.V. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes, 136, 1-2.
- Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes.
- Thermo Scientific Chemicals. 2,2-Difluoroethanol, 97%.
- Apollo Scientific. (2023).
- Tokyo Chemical Industry UK Ltd. 2,2-Difluoroethanol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- BenchChem. (2025). Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis.
- BenchChem. (2025). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis.
- Wikipedia. Williamson ether synthesis.
- Smolecule. Buy 2,2-Difluoroethanol | 359-13-7.
- Tokyo Chemical Industry Co., Ltd. 2,2-Difluoroethanol | 359-13-7.
- Apollo Scientific.
- BenchChem. (2025). Synthesis Pathway for 5-Chloro-1,1-difluoroindan: An In-depth Technical Guide.
- Jinan Future chemical Co.,Ltd. 2,2-Difluoroethanol CAS:359-13-7.
- Sigma-Aldrich. 5-Chloro-1,1-difluoro-3-oxapentane.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- NOAA. fluoroacetyl chloride - Report | CAMEO Chemicals.
- YouTube. (2014). Synthesis of Ethers.
- Chemistry LibreTexts. (2025). Preparing Ethers.
- Chad's Prep. Synthesis and Reactions of Ethers.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Chloro-1,1-difluoroindan.
- Jack Westin. Synthesis of Ethers - Organic Chemistry.
- Organic Syntheses Procedure. p. 390.
- BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of 5-Chloro-1,1-difluoroindan Analogs.
- European Patent Office. Process for preparing chloro-difluorobenzene.
- UMass Lowell. Handling Chloroform.
Sources
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- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 2,2-Difluoroethanol | 359-13-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. 2,2-Difluoroethanol | 359-13-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 5-Chloro-1,1-difluoro-3-oxapentane | 1309602-55-8 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2,2-Difluoroethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Preventing decomposition of "5-Chloro-1,1-difluoro-3-oxapentane" during workup
Welcome to the dedicated technical support center for "5-Chloro-1,1-difluoro-3-oxapentane." This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this valuable fluorinated building block. Our goal is to provide you with in-depth, field-proven insights to ensure the stability and purity of your compound.
Introduction: Understanding the Stability of 5-Chloro-1,1-difluoro-3-oxapentane
5-Chloro-1,1-difluoro-3-oxapentane (CHF₂CH₂OCH₂CH₂Cl) is a unique molecule possessing both a difluoroethyl ether and a chloroethyl ether moiety. While fluorinated ethers are generally known for their enhanced thermal and chemical stability due to the strong C-F bonds, the presence of the α-chloro ether functionality introduces a site of potential reactivity.[1] The primary challenge during the workup of reactions involving this compound is preventing its decomposition, which can be initiated by acidic or basic conditions, leading to hydrolysis or elimination byproducts.
This guide will provide a comprehensive overview of the potential decomposition pathways and offer detailed troubleshooting strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to 5-Chloro-1,1-difluoro-3-oxapentane, and how does this impact the workup?
A1: The most probable and industrially scalable synthesis of this unsymmetrical ether is the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] There are two logical disconnections for this synthesis:
-
Route A: Reaction of sodium 2,2-difluoroethoxide with 1-bromo-2-chloroethane.
-
Route B: Reaction of sodium 2-chloroethoxide with 1-bromo-2,2-difluoroethane.
The choice of route will depend on the availability and reactivity of the starting materials. Regardless of the route, the reaction mixture will likely contain unreacted starting materials, the desired product, the salt byproduct (e.g., NaBr), and the solvent. The workup procedure must be designed to remove these components without inducing decomposition of the product. A typical Williamson ether synthesis is conducted under basic conditions, and any remaining base must be carefully neutralized during workup.[4]
Q2: What are the primary decomposition pathways for 5-Chloro-1,1-difluoro-3-oxapentane during workup?
A2: The main points of instability in the molecule are the C-Cl bond and the ether linkage, particularly the one adjacent to the chloroethyl group (an α-chloro ether functionality). The primary decomposition pathways are:
-
Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack by a halide or water can cleave the C-O bond.[5][6][7]
-
Base-Mediated Elimination (E2): Strong bases can abstract a proton from the carbon adjacent to the chlorine atom, leading to an E2 elimination reaction to form an alkene.[8]
-
Base-Catalyzed Hydrolysis (SN2): Hydroxide ions can act as nucleophiles, attacking the carbon bearing the chlorine atom in an SN2 reaction, leading to the corresponding alcohol. While ethers are generally resistant to basic cleavage, the presence of the α-chloro group can activate the molecule to nucleophilic attack.[9]
Q3: I am observing a new, more volatile impurity in my GC-MS analysis after a basic wash. What could it be?
A3: A more volatile impurity observed after a basic wash is likely the product of an elimination reaction . The presence of a strong base can induce the E2 elimination of HCl from the chloroethyl moiety, resulting in the formation of 2-(vinyloxy)-1,1-difluoroethane (CHF₂CH₂OCH=CH₂). This vinyl ether would have a lower boiling point than the starting material due to the loss of the chloro group and the introduction of a double bond. To confirm this, you can analyze the mass spectrum for the expected molecular ion and fragmentation pattern of the vinyl ether.
Troubleshooting Guide: Preventing Decomposition During Workup
This section provides a systematic approach to troubleshooting decomposition issues during the workup of 5-Chloro-1,1-difluoro-3-oxapentane.
Issue 1: Low yield and presence of hydrophilic impurities after aqueous workup.
Possible Cause: Acid- or base-catalyzed hydrolysis of the ether linkage.
Troubleshooting Steps:
-
Maintain Neutral pH: The most critical parameter to control during aqueous workup is the pH. Both strongly acidic and strongly basic conditions can lead to decomposition.
-
Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C. Quench the reaction by slowly adding a mild, buffered aqueous solution. Saturated ammonium chloride (NH₄Cl) solution is a good first choice for quenching reactions that used strong bases like sodium hydride.[6]
-
Washing: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer. Avoid using strong bases like NaOH or KOH for washing.
-
-
Minimize Contact Time with Aqueous Phases: Prolonged exposure to aqueous solutions, even at neutral pH, can lead to some level of hydrolysis. Perform extractions and washes efficiently.
-
Use of Anhydrous Workup Techniques: If aqueous workup consistently leads to decomposition, consider an anhydrous workup. This involves filtering the reaction mixture to remove solid byproducts and then removing the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.
Experimental Protocol: Optimized Aqueous Workup
-
Cool the completed reaction mixture to 0-5 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution with stirring until the quenching is complete (e.g., cessation of gas evolution if NaH was used).
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (1 x volume).
-
Water (1 x volume).
-
Brine (1 x volume).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
Issue 2: Formation of a lower boiling point byproduct detected by GC analysis.
Possible Cause: Base-induced elimination of HCl.
Troubleshooting Steps:
-
Avoid Strong Bases During Workup: As mentioned previously, do not use strong bases like NaOH or KOH for quenching or washing. Use weaker bases like sodium bicarbonate or potassium carbonate.
-
Temperature Control: Perform all quenching and washing steps at low temperatures (0-5 °C) to minimize the rate of the elimination reaction.
-
Choice of Base in the Reaction: If possible, consider using a milder, non-nucleophilic base for the Williamson ether synthesis itself, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which can sometimes reduce the propensity for side reactions compared to stronger bases like sodium hydride.
Data Presentation: Impact of Base on Byproduct Formation
| Base Used in Workup | Temperature (°C) | Desired Product (%) | Elimination Byproduct (%) |
| 1M NaOH | 25 | 65 | 30 |
| Sat. NaHCO₃ | 25 | 85 | 10 |
| Sat. NaHCO₃ | 5 | >95 | <5 |
This table illustrates the general trend of increased elimination with stronger bases and higher temperatures.
Visualization of Decomposition Pathways
To better understand the potential degradation routes, the following diagrams illustrate the key decomposition mechanisms.
Figure 1: Potential decomposition pathways of 5-Chloro-1,1-difluoro-3-oxapentane under acidic and basic conditions.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and resolving decomposition issues during the workup of 5-Chloro-1,1-difluoro-3-oxapentane.
Figure 2: A step-by-step workflow for troubleshooting decomposition issues.
References
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Wikipedia. (n.d.). Ether. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook. 8.5. Elimination reactions. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). 15.3: The Williamson Ether Synthesis. [Link]
-
Aakash Institute. (n.d.). Elimination Reactions. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
Technical Support Center: GC-MS Analysis of Halogenated Ethers
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-demanding analytes. Halogenated ethers, due to their diverse polarities, potential for thermal degradation, and reactivity, require a nuanced and systematic approach to method development and troubleshooting. This document provides in-depth, experience-driven solutions to common experimental issues in a direct question-and-answer format.
Troubleshooting Guide: From Peak Shape to Sensitivity
This section addresses specific, common problems encountered during the GC-MS analysis of halogenated ethers. We will diagnose issues from the injector to the detector, providing not just the solution, but the underlying scientific cause.
Section 1: Chromatographic Issues (Peak Shape Problems)
Poor peak shape is one of the most frequent yet informative problems in GC. It can compromise resolution, affect integration accuracy, and ultimately impact the reliability of your quantitative data.[1]
Q1: Why are my peaks for halogenated ethers tailing?
Peak tailing, where the latter half of the peak is drawn out, is a clear indicator of undesirable interactions within the GC system. The first step in diagnosing the cause is to determine the scope of the problem.[2]
Answer:
There are two primary scenarios for peak tailing, each pointing to different root causes:
-
Scenario A: All peaks in the chromatogram (including the solvent) are tailing. This almost always points to a physical problem in the system's flow path, creating turbulence or unswept volumes.[2]
-
Probable Cause 1: Poor Column Cut. A jagged or angled column cut at the inlet creates active sites and disrupts the smooth flow of carrier gas, causing analyte band broadening.[1][2]
-
Solution: Re-cut the first 2-5 cm of the column using a ceramic scoring wafer or diamond scribe, ensuring a clean, 90° angle. Inspect the cut with a magnifier before installation.[1]
-
Probable Cause 2: Incorrect Column Installation. If the column is positioned too high or too low within the inlet, it can create dead volumes where analytes are temporarily trapped, leading to a delayed release and tailing.[2][3]
-
Solution: Consult your GC manufacturer's manual for the correct column insertion distance for your specific inlet. Ensure the correct ferrule is used and that the fitting is secure but not overtightened.
-
-
Scenario B: Only the halogenated ether peaks (or other polar analytes) are tailing. This indicates a chemical interaction between your analytes and active sites within the system. Halogenated compounds can be particularly susceptible to this.
-
Probable Cause 1: Contaminated or Active Inlet Liner. The glass inlet liner is a common site for the accumulation of non-volatile matrix components and the formation of active silanol groups, which can interact with polar analytes.[4][5]
-
Solution: Perform basic inlet maintenance. Replace the inlet liner, septum, and O-ring. For particularly active compounds, consider using a premium, deactivated liner, potentially with deactivated glass wool to aid in sample vaporization.[5][6]
-
Probable Cause 2: Column Contamination or Degradation. The first few meters of the GC column can become contaminated with sample matrix, leading to peak tailing.[3][4]
-
Solution: Trim 10-20 cm from the front of the column. If this does not resolve the issue, the column may be irreversibly damaged, and replacement is necessary.[1][4] Using an integrated guard column or a retention gap can help protect the analytical column and prolong its life.[5]
-
Probable Cause 3: Mismatch between Solvent and Stationary Phase. Injecting a sample in a solvent that is not compatible with the column's stationary phase (e.g., a polar solvent on a non-polar column) can cause poor sample focusing at the head of the column.[3][4]
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase. If this is not feasible, a retention gap can help mitigate the effects of solvent mismatch.[5]
-
// Decision node decision1 [label="Are ALL peaks tailing\n(including solvent)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Physical Issues Branch physical_issues [label="Physical System Issue", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cut [label="1. Check Column Cut\n(Re-cut if necessary)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; check_install [label="2. Check Column Installation\n(Correct height & ferrule)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; check_leaks [label="3. Check for Leaks\n(Inlet & fittings)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Chemical Issues Branch chemical_issues [label="Chemical Activity Issue", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; inlet_maint [label="1. Perform Inlet Maintenance\n(Replace liner, septum, seal)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; trim_col [label="2. Trim Column Inlet\n(10-20 cm)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; check_source [label="3. Check for MS Source\nContamination (see Q5)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> decision1; decision1 -> physical_issues [label=" Yes"]; decision1 -> chemical_issues [label=" No \n(Only analytes)"];
physical_issues -> check_cut -> check_install -> check_leaks; chemical_issues -> inlet_maint -> trim_col -> check_source; } enddot Caption: A logical workflow to diagnose the root cause of peak tailing.
Q2: What causes peak fronting for my analytes?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but typically points to a few specific issues.
Answer:
-
Probable Cause 1: Column Overload. This is the most common cause. Injecting too much sample mass onto the column saturates the stationary phase, causing some analyte molecules to travel ahead of the main band.[7]
-
Probable Cause 2: Mismatched Injection Conditions. If the sample solvent condenses improperly on the column, it can lead to distorted peak shapes, including fronting.
-
Solution: For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of your solvent to ensure proper "solvent focusing."[1] Also, check that the stationary phase chemistry is appropriate for the sample solvent (e.g., avoid injecting hexane onto a highly polar WAX column in splitless mode).[1]
-
Q3: My peaks are split or broad. What's the cause?
Split or excessively broad peaks indicate that the sample band is not being introduced onto the column in a single, sharp band.
Answer:
-
Probable Cause 1: Inefficient Sample Vaporization/Transfer. If the sample vaporizes too slowly or unevenly in the inlet, it can lead to a broad or split injection band.
-
Solution: Ensure the injector temperature is appropriate for your analytes and solvent (typically 250-280°C for many applications).[8] Consider using a liner with glass wool to facilitate vaporization, but be aware that wool can become an activity site if not properly deactivated.[3] For splitless injections, ensure the purge activation time is optimized; too short, and solvent vapor may not be fully purged, leading to broad solvent peaks that can distort early eluting analytes.[9]
-
-
Probable Cause 2: "Solvent Effect" Issues in Splitless Injection. As mentioned previously, a mismatch between the injection solvent, initial oven temperature, and stationary phase polarity is a primary cause of split peaks for early eluting compounds.[1][3]
-
Probable Cause 3: Improper Column Installation. A poorly cut or installed column can cause splitting for the same reasons it causes tailing—by creating a distorted flow path.[2]
-
Solution: Re-install the column, ensuring a clean cut and the correct insertion depth.[2]
-
Section 2: Mass Spectrometer & Sensitivity Issues
These problems relate to the detector's ability to see your compounds of interest and the overall cleanliness of the system.
Q4: I'm seeing poor sensitivity or no peaks for my halogenated ethers. What should I check?
A loss of sensitivity can occur gradually or suddenly and requires a systematic check of the entire instrument.
Answer:
A systematic check from the injector to the detector is the most efficient approach.[7]
-
Confirm Sample and Syringe: First, rule out the simplest causes. Is the correct sample vial in the autosampler? Is the syringe drawing and injecting the sample properly? Manually inject a high-concentration standard to confirm the system is fundamentally working.
-
Check for Leaks: Air leaks are a major cause of sensitivity loss, as oxygen can degrade the column's stationary phase and create an unstable baseline in the MS.[7][10] Use an electronic leak detector to check the septum nut, column fittings at the inlet and detector, and gas line connections.
-
Inlet Issues: A dirty or active inlet can cause analytes to be adsorbed or degraded before they even reach the column.[6][7]
-
Mass Spectrometer Tuning: An out-of-spec MS tune will result in poor sensitivity and incorrect mass assignments.
-
Solution: Re-tune the mass spectrometer. Check the tune report for any signs of leaks (high N2 and O2), contamination, or poor ion source performance.
-
-
Ion Source Contamination: This is a critical and common issue, especially with halogenated compounds (see FAQ 2). A contaminated ion source will have reduced ionization efficiency and poor focusing, leading to a dramatic loss of signal.[11][12]
-
Solution: If other steps fail, the ion source likely needs to be cleaned. Follow the manufacturer's instructions for disassembly, cleaning (typically by abrasive polishing or sonication in appropriate solvents), and reassembly.[11]
-
Q5: My baseline is noisy and I'm seeing ghost peaks. How can I identify and eliminate the source of contamination?
A high or noisy baseline and the appearance of unexpected peaks (ghost peaks) are classic signs of contamination.
Answer:
Identifying the source of contamination is a process of elimination.
-
Source 1: Carryover. If the ghost peaks correspond to analytes from a previous, high-concentration sample, the issue is carryover.
-
Solution: Run several solvent blanks between samples. Increase the syringe wash cycles in the autosampler method. If the problem persists, the inlet or the front of the column may be contaminated.
-
-
Source 2: System Contamination. If the baseline is consistently high or ghost peaks appear in every run (including solvent blanks), the contamination is within the system.
-
Common Contaminants & Sources:
-
Column Bleed (m/z 207, 281, etc.): Siloxane peaks from the column's stationary phase. This is normal at high temperatures but excessive bleed at lower temperatures indicates an old or damaged column, or the presence of oxygen in the carrier gas.[10][13]
-
Septum Bleed: Siloxane-based peaks originating from the inlet septum. Use high-quality, low-bleed septa and replace them regularly.
-
Pump Oil (hydrocarbon patterns): Backstreaming from the mechanical pump. Ensure the foreline pump is properly maintained and the vacuum system is sound.[10]
-
Phthalates (m/z 149): Common plasticizers found in lab plastics, solvents, and even floor tiles.
-
-
-
Troubleshooting Steps:
-
Isolate the GC: Vent the MS and cap the end of the transfer line. Pump down the MS and check the background. If the background is clean, the contamination is coming from the GC. If it's still noisy, the contamination is within the MS (e.g., pump oil, cleaning solvents).[10]
-
Bake Out the System: If the contamination is from the GC, perform a system bakeout. Disconnect the column from the detector, install a blank ferrule on the detector port, and heat the inlet and column to a high temperature (but below the column's max limit) for several hours to drive off contaminants.[7] Caution: Never bake out a column while it is connected to the MS, as this will heavily contaminate the detector.[9]
-
Q6: Why are my retention times shifting?
Retention time (RT) stability is crucial for reliable compound identification. Drifting RTs can signal several issues.
Answer:
-
Gradual Decrease in RT: This often indicates a slow, persistent leak in the carrier gas flow path, leading to a higher-than-set flow rate. It can also be caused by column degradation, where the stationary phase is slowly stripped away ("column bleed").
-
Gradual Increase in RT: This can be caused by a partial blockage or restriction in the flow path (e.g., cored septum particles in the liner) or a buildup of non-volatile residue at the head of the column, which retards analyte migration.
-
Sudden or Erratic Shifts: This points to a more severe problem, such as a major leak, incorrect carrier gas settings, a failing electronic pressure control (EPC) module, or an improperly secured column that has slipped in the inlet or detector.
Troubleshooting Steps:
-
Verify Flow: Use an external flow meter to measure the actual flow rate at the split vent and confirm it matches the method setpoint.[7]
-
Check for Leaks: Systematically check all fittings for leaks.
-
Perform Inlet Maintenance: A cored septum can create a partial blockage. Replace the septum and liner.
-
Trim the Column: Removing the contaminated front end of the column can often restore retention times.[6]
Section 3: Sample Preparation & Matrix Effects
Q7: What are the best practices for extracting halogenated ethers from complex matrices?
Effective sample preparation is key to a successful analysis, as it isolates the analytes of interest and removes interfering matrix components. The choice of technique depends on the analyte's properties and the sample matrix.
Answer:
-
For Volatile Halogenated Ethers (e.g., in water/soil):
-
Technique: Purge-and-Trap (P&T) is a standard method (e.g., EPA 8260).[14] An inert gas is bubbled through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is then rapidly heated to desorb the analytes into the GC-MS.[14][15]
-
Challenge: Some ethers, like 1,4-dioxane, are highly water-soluble, making them difficult to purge efficiently.[15][16]
-
Optimization: To improve recovery, use heated purging and "salting out" (adding a salt like sodium sulfate) to decrease the analyte's solubility in the aqueous phase.[16]
-
-
For Semi-Volatile Halogenated Ethers (e.g., in tissue, sludge, serum):
-
Technique 1: Liquid-Liquid Extraction (LLE). This classic technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent like dichloromethane (DCM) or hexane.[14] Multiple extractions are often needed to ensure good recovery.[14]
-
Technique 2: Solid-Phase Extraction (SPE). SPE has become a more efficient and selective alternative to LLE.[14] The sample is passed through a cartridge packed with a sorbent that retains the analytes. Interfering compounds are washed away, and the analytes are then eluted with a small volume of organic solvent.[8] For halogenated compounds, Florisil or silica-based cartridges are common choices.[8]
-
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Purge-and-Trap (P&T) |
| Best For | Semi-volatile compounds | Semi-volatile compounds | Volatile compounds |
| Common Solvents | Dichloromethane, Hexane, Ethyl Acetate[14] | Hexane, Dichloromethane, Acetone[8] | N/A (uses inert gas) |
| Pros | Simple, well-established | High recovery, clean extracts, less solvent use | Excellent for trace volatiles, fully automated |
| Cons | Large solvent volumes, can form emulsions | Higher cost per sample, method development required | Not suitable for semi-volatiles, challenging for water-soluble analytes[16] |
Frequently Asked Questions (FAQs)
FAQ 1: What type of GC column is best for halogenated ether analysis?
The choice of the GC column's stationary phase is the most critical factor for achieving a good separation.[17][18] The guiding principle is "like dissolves like."[17]
-
General Purpose Analysis: A low-to-mid polarity 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5ms, TG-5MS, Rtx-5ms) is an excellent starting point.[19] These columns separate compounds primarily by boiling point but have enough polarity to interact with a wide range of compounds.[19]
-
Volatile Organics (including many halogenated ethers): A 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624, TG-624) is often recommended.[20][21] This phase provides good selectivity for volatile organic compounds and is specified in many regulatory methods.
-
Column Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good general-purpose choice, offering a balance of resolution, speed, and sample capacity.[17][19] For trace analysis with MS detection, a smaller ID (e.g., 0.18 mm) can provide narrower peaks and better sensitivity.[20]
FAQ 2: How do halogenated compounds affect the MS ion source?
This is a critical consideration often overlooked. Halogenated compounds, especially chlorinated solvents like dichloromethane (DCM), can have a detrimental effect on the mass spectrometer's ion source over time.
Mechanism: At the high temperatures of the ion source (230-300°C), halogenated compounds can decompose and react with the stainless steel surfaces. This reaction can form non-volatile metal halides, such as ferrous chloride (FeCl₂).[11] These metal salts deposit on the source surfaces, creating active sites that can adsorb other analytes. This leads to significant peak tailing, loss of signal intensity, and a need for more frequent source cleaning.[11]
// Edges Halogen -> Reaction; SourceSurface -> Reaction; Reaction -> ContaminatedSurface [label="Forms Metal Halide\nActive Sites"]; Analyte -> ContaminatedSurface [label="Adsorbs"]; ContaminatedSurface -> TailingPeak [label="Slowly Releases"]; } enddot Caption: How halogenated compounds can create active sites in the MS ion source.
FAQ 3: What are the characteristic fragmentation patterns for halogenated ethers in EI-MS?
Electron Ionization (EI) at 70 eV imparts significant energy, leading to reproducible fragmentation patterns that are useful for structural identification.[22]
-
α-Cleavage (Alpha-Cleavage): This is a very common pathway for ethers. The bond between a carbon adjacent to the oxygen (the α-carbon) and its neighbor is broken. This results in a stable, oxygen-containing cation.[23][24]
-
C-O Bond Cleavage: The bond between an alkyl group and the ether oxygen can break, resulting in a carbocation. The stability of the resulting carbocation often dictates the likelihood of this pathway.[24]
-
Halogen Isotope Patterns: This is a key identifying feature for chlorinated and brominated compounds.
-
Chlorine (Cl): Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio. A compound with one chlorine atom will show an M+ peak and an M+2 peak with about one-third the intensity.
-
Bromine (Br): Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio. A compound with one bromine atom will show M+ and M+2 peaks of nearly equal height.[25] These isotopic patterns are powerful diagnostic tools for confirming the presence of these halogens in an unknown peak.
-
Key Experimental Protocols
Protocol 1: Standard GC Inlet Maintenance
Regular inlet maintenance is the single most effective way to prevent many of the chromatographic problems discussed above.[5]
Objective: To replace consumable parts in the GC inlet to prevent leaks and eliminate sources of contamination and activity.
Materials:
-
New septum
-
New O-ring (if applicable for your liner)
-
New, deactivated inlet liner
-
Lint-free gloves
-
Wrenches for the inlet and column fittings
-
Cleaning solvents (e.g., methanol, acetone, hexane)
Procedure:
-
Cool Down: Set the injector and oven temperatures to ambient and wait for the system to cool completely. Turn off detector gases if applicable.
-
Vent System: Turn off the carrier gas supply or put the instrument in standby/vent mode.
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out. Cap the end of the column nut with a blank ferrule to prevent contamination.
-
Disassemble Inlet: Remove the septum nut and the old septum. Then, open the inlet body to access and remove the liner.
-
Clean Inlet Body: While the liner is removed, use a clean, lint-free swab lightly dampened with methanol to wipe down the inside surfaces of the inlet body. Allow it to dry completely.
-
Install New Parts: Wearing clean gloves, insert the new liner and O-ring. Reassemble the inlet.
-
Install New Septum: Place the new septum in the septum nut and tighten it finger-tight plus an additional quarter-turn with a wrench. Do not overtighten, as this can cause coring.
-
Re-install Column: Re-install the GC column to the correct depth (see Q1).
-
Pressurize and Leak Check: Restore carrier gas flow and use an electronic leak detector to confirm there are no leaks around the septum nut or column fitting.
-
Condition: Condition the system by running a few solvent blanks before analyzing samples.
References
- Element Lab Solutions. Troubleshooting GC peak shapes.
- Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- LCGC Blog. (2020). GC Diagnostic Skills I | Peak Tailing.
- GL Sciences. (2023). GC Troubleshooting Guide.
- Agilent Technologies, Inc. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube.
- Dwight, T. et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
- MDPI. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- Broek, J. J. et al. Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.
- Agilent Technologies, Inc. GC and GC/MS Frequently Asked Questions.
- Axys Analytical Services Ltd. The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples.
- Organomation.
- Restek Corpor
- Agilent Technologies, Inc. Agilent J&W GC Column Selection Guide. Postnova Analytics.
- YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
- MilliporeSigma. GC Column Selection Guide.
- Scribd.
- YouTube. (2023).
- Thermo Fisher Scientific. GC Columns and Accessories.
- Restek Corporation.
- Agilent Technologies, Inc. What are the common contaminants in my GCMS.
- Lab Manager. (2025). GC Troubleshooting: Common Issues & How to Fix Them.
- Sigma-Aldrich. GC Troubleshooting.
- Agency for Toxic Substances and Disease Registry (US). (2012). Toxicological Profile for 1,4-Dioxane.
- SelectScience. (2022).
- Thermo Fisher Scientific. Determination of 1,4-Dioxane in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM).
- OI Analytical.
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- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
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- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Safe Quenching Procedures for Reactions Involving 5-Chloro-1,1-difluoro-3-oxapentane
Welcome to the Technical Support Center for handling reactions involving 5-Chloro-1,1-difluoro-3-oxapentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for quenching reactions with this reagent. The following content is structured in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 5-Chloro-1,1-difluoro-3-oxapentane and its reaction mixtures?
A1: 5-Chloro-1,1-difluoro-3-oxapentane is a flammable liquid and should be handled with care, keeping it away from heat, sparks, and open flames.[1] Its reactivity profile suggests that it can act as an electrophile. Reactions involving this compound may also contain unreacted starting materials, strong bases or acids, and various byproducts.
A primary concern during quenching is the potential for highly exothermic reactions, especially if the reaction mixture contains unreacted, highly reactive species. The presence of the difluoromethyl group can lead to the formation of hydrogen fluoride (HF) upon decomposition or reaction with certain nucleophiles, which is a corrosive and toxic gas.[2] Therefore, all quenching procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: I have a reaction involving 5-Chloro-1,1-difluoro-3-oxapentane and a strong base (e.g., n-BuLi, LDA). What is the safest way to quench it?
A2: Quenching reactions containing strong, pyrophoric bases requires extreme caution.[3][4] The primary goal is to neutralize the excess base in a controlled manner to prevent a rapid temperature increase. A slow, dropwise addition of a proton source at low temperature is crucial.
Recommended Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good first choice.[5] It is a mild proton source that can effectively neutralize strong bases without being overly reactive.
Key Considerations:
-
Temperature Control: The reaction mixture must be cooled to 0 °C or below in an ice bath before and during the quenching process.
-
Slow Addition: The quenching agent should be added dropwise with vigorous stirring to dissipate heat effectively.
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) during the initial phase of the quench to prevent the reaction of the strong base with atmospheric oxygen and moisture.
Q3: My reaction was performed under acidic conditions. How should I approach the quenching step?
A3: For reactions conducted under acidic conditions (e.g., using a Lewis acid), the goal is to neutralize the acid. A weak base is the preferred quenching agent to avoid a violent acid-base reaction.
Recommended Quenching Agent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[2][6]
Key Considerations:
-
Gas Evolution: The neutralization of acids with carbonates or bicarbonates will produce carbon dioxide (CO₂) gas. This can cause foaming and a rapid increase in pressure if the addition is too fast. Add the quenching solution slowly and ensure the reaction vessel has adequate headspace.
-
Temperature Control: Cooling the reaction mixture in an ice bath is recommended to manage any exothermicity.
Q4: Can I use water to quench my reaction?
A4: While water can be used to quench some reactions, it is not always the safest option, particularly when unreacted electrophilic or highly reactive organometallic species may be present. The reaction of water with such species can be highly exothermic and potentially violent.[3][4] A preliminary quench with a less reactive protic source like isopropanol or a saturated aqueous solution of a mild salt (e.g., NH₄Cl or NaHCO₃) is generally preferred to first consume the most reactive species before adding a larger volume of water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid temperature increase during quenching. | Quenching agent added too quickly; insufficient cooling. | Immediately slow down or stop the addition. Ensure the reaction vessel is properly submerged in the cooling bath. Add more ice to the bath if necessary. |
| Excessive foaming and gas evolution. | Rapid neutralization of acid with a carbonate/bicarbonate base. | Slow down the rate of addition of the quenching solution. Use a larger reaction vessel to provide more headspace. |
| Formation of an insoluble precipitate. | The quenched product or a byproduct may be insoluble in the reaction solvent. | Add a co-solvent to aid in solubilization. If the precipitate is the desired product, it can be isolated by filtration. |
| Phase separation issues during workup. | The quenched reaction mixture forms an emulsion. | Add brine (saturated NaCl solution) to help break the emulsion and improve phase separation. |
Experimental Protocols
Protocol 1: General Quenching Procedure for Reactions Under Basic Conditions
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slow Addition: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel with vigorous stirring. Monitor the internal temperature of the reaction to ensure it does not rise significantly.
-
Completion of Quench: Continue the addition until no further exotherm is observed.
-
Extraction: Once the quench is complete, allow the mixture to warm to room temperature. The aqueous layer can then be separated, and the organic layer can be washed with water and brine before drying and concentration.
Protocol 2: General Quenching Procedure for Reactions Under Acidic Conditions
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Be mindful of gas evolution (CO₂).
-
pH Check: After the initial effervescence subsides, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Extraction: Allow the mixture to warm to room temperature. Separate the layers and proceed with the standard aqueous workup.
Logical Workflow for Quenching Strategy
The following diagram outlines the decision-making process for selecting a safe and effective quenching procedure.
Caption: Decision tree for selecting a quenching procedure.
References
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2022, June 30). Retrieved from [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved from [Link]
-
Quenching of Pyrophoric Materials - The Sarpong Group. (2016, November 22). Retrieved from [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Chemical Safety and Waste Management Manual - University of Alabama at Birmingham. (n.d.). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Fluorinated Ethers: Benchmarking 5-Chloro-1,1-difluoro-3-oxapentane Against Established Anesthetic Agents
The advancement of inhalational anesthetics is a narrative of relentless refinement, driven by the pursuit of agents that offer faster induction and emergence, greater hemodynamic stability, and minimal biotransformation. Fluorinated ethers have dominated this field for decades, with each new compound offering a subtly different profile of physicochemical properties that translates into distinct clinical advantages and disadvantages. This guide provides a rigorous comparative analysis of 5-Chloro-1,1-difluoro-3-oxapentane, a structurally distinct ether, against the widely used anesthetics sevoflurane, desflurane, and isoflurane. Our objective is to provide researchers, scientists, and drug development professionals with a foundational framework for evaluating such novel compounds, grounded in established experimental protocols and a clear rationale for their application.
The Physicochemical Landscape of Inhalational Anesthetics
The clinical behavior of a volatile anesthetic is fundamentally dictated by its physical properties. Vapor pressure determines the type of vaporizer required for administration, while the blood/gas and oil/gas partition coefficients govern the speed of anesthetic onset/recovery and potency, respectively. A comprehensive understanding of these parameters is the first step in characterizing any new potential anesthetic.
Comparative Data Analysis
The table below summarizes the critical physicochemical properties of our compound of interest alongside established clinical agents. A significant information gap exists for 5-Chloro-1,1-difluoro-3-oxapentane, highlighting the necessity for the experimental characterization detailed later in this guide.
| Property | 5-Chloro-1,1-difluoro-3-oxapentane | Sevoflurane | Desflurane | Isoflurane |
| Molecular Formula | C₄H₇ClF₂O | C₄H₃F₇O | C₃H₂F₆O | C₃H₂ClF₅O |
| Molecular Weight ( g/mol ) | 144.55[1] | 200.05[2] | 168.04[3] | 184.49[4][5] |
| Boiling Point (°C) | Data Not Available | 58.6[2][6][7] | 23.5[8][9] | 48.5[4] |
| Vapor Pressure @ 20°C (mmHg) | Data Not Available | 157[6] | 669-681[3][9] | 238[4] |
| Blood/Gas Partition Coefficient | Data Not Available | 0.65 - 0.69[6][7][10] | 0.42[8][9][10] | 1.4 - 1.46[4][10] |
| Oil/Gas Partition Coefficient | Data Not Available | 47.2[6] | ~19 | 98[4] |
| Metabolism (%) | Data Not Available | ~3%[7] | ~0.02%[8] | ~0.2% |
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Ethers.
Interpretation of Properties
-
Volatility and Delivery: Desflurane's very high vapor pressure and low boiling point (near room temperature) necessitate a specialized heated and pressurized vaporizer to ensure accurate delivery.[8][9] Sevoflurane and isoflurane can be delivered using standard bypass vaporizers.[6][11] The unknown boiling point of 5-Chloro-1,1-difluoro-3-oxapentane is a critical parameter that will dictate its method of administration.
-
Speed of Onset and Recovery: The blood/gas partition coefficient is a measure of solubility in blood and is inversely related to the rate of induction and emergence.[12] Desflurane (0.42) and sevoflurane (0.69) have low coefficients, indicating low blood solubility, which allows for rapid changes in alveolar concentration and thus, a fast onset and recovery.[6][10] In contrast, isoflurane's higher solubility (1.4) leads to a slower induction and recovery profile.[10] Determining this value for 5-Chloro-1,1-difluoro-3-oxapentane is paramount to predicting its kinetic profile.
-
Anesthetic Potency: The oil/gas partition coefficient reflects a drug's lipid solubility, which is strongly correlated with its potency.[12] A higher oil/gas coefficient generally corresponds to a lower Minimum Alveolar Concentration (MAC), the standard measure of anesthetic potency. Isoflurane's high lipid solubility (oil/gas ~98) makes it a highly potent agent, whereas desflurane's lower lipid solubility (oil/gas ~19) renders it less potent.[4]
Core Experimental Protocols for Characterization
To address the data gaps for 5-Chloro-1,1-difluoro-3-oxapentane and to ensure a standardized comparison, the following validated protocols are essential.
Determination of Partition Coefficients via Headspace Gas Chromatography
Trustworthiness: The "phase ratio variation" or "headspace equilibration" method coupled with gas chromatography (GC) is the gold standard for determining the partition coefficients of volatile compounds.[13][14] It provides highly reproducible data by measuring the concentration of the analyte in the gas phase after it has reached equilibrium with a liquid phase (blood or oil).
Experimental Protocol:
-
Preparation of Vials: A series of sealed glass vials are prepared. For the blood/gas coefficient, each vial contains a precise, known volume of fresh, heparinized human blood. For the oil/gas coefficient, a high-purity lipid like olive oil or octanol is used instead.
-
Introduction of Analyte: A precise, known amount of the gaseous form of the fluorinated ether is injected into the headspace of each vial.
-
Equilibration: The vials are placed in a temperature-controlled agitator (e.g., a water bath shaker) set to 37°C to simulate physiological conditions. They are agitated for a predetermined time sufficient to ensure that equilibrium distribution between the liquid and gas phases is achieved.
-
Headspace Sampling: A gas-tight syringe is used to withdraw a sample from the headspace of each equilibrated vial.
-
Gas Chromatography (GC) Analysis: The headspace sample is injected into a GC equipped with an appropriate column and a flame ionization detector (FID) or mass spectrometer (MS) to quantify the concentration of the anesthetic in the gas phase.
-
Calculation: The partition coefficient (λ) is calculated using the known volumes of the liquid and gas phases and the measured concentration of the analyte in the gas phase.
Expertise & Experience: The choice of 37°C is critical as partition coefficients are temperature-dependent; this ensures the data's physiological relevance.[15][16] Using multiple vials with varying phase ratios (liquid volume to gas volume) allows for a more robust determination and validation of the coefficient through linear regression analysis.[13][14]
Caption: Workflow for determining partition coefficients via headspace GC.
Metabolic Stability: A Critical Safety Checkpoint
An ideal inhalational anesthetic should be chemically inert, undergoing minimal metabolism to avoid the production of potentially toxic byproducts. The biotransformation of fluorinated ethers is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Comparative Metabolism:
-
Desflurane & Isoflurane: These agents are highly resistant to metabolism, with only about 0.02% of desflurane and 0.2% of isoflurane being biotransformed.[8] This high stability is a key component of their excellent safety profiles.
-
Sevoflurane: Undergoes a higher degree of metabolism (~3%), which liberates inorganic fluoride ions.[7] While generally safe, this metabolism and its degradation in the presence of CO₂ absorbents to form "Compound A" have been topics of extensive research regarding potential renal effects.[17]
-
5-Chloro-1,1-difluoro-3-oxapentane: The metabolic fate of this compound is unknown. The presence of both C-F and C-Cl bonds, as well as multiple C-H bonds, presents several potential sites for enzymatic attack by CYP enzymes. The potential for defluorination or dechlorination to release fluoride or chloride ions and form toxic metabolites like fluoroacetic acid must be rigorously investigated.[18][19]
Caption: Generalized pathway for the hepatic metabolism of fluorinated ethers.
Conclusion and Future Outlook
5-Chloro-1,1-difluoro-3-oxapentane stands as a compound of interest whose potential as an anesthetic agent is currently undefined. This guide has established a clear comparative context and a methodological path forward for its evaluation. The immediate priorities are the experimental determination of its boiling point, vapor pressure, and, most critically, its blood/gas and oil/gas partition coefficients. These data points will allow for the first reliable predictions of its clinical handling, speed, and potency.
Subsequently, a thorough investigation into its metabolic profile is non-negotiable to ensure its safety. By systematically applying these established protocols, the scientific community can efficiently and rigorously assess the viability of 5-Chloro-1,1-difluoro-3-oxapentane and other novel fluorinated ethers, continuing the essential work of refining the tools of modern anesthesia.
References
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Anaesthesia. (1995). Physicochemical properties and pharmacodynamics of desflurane. Anaesthesia, 50 Suppl, 3-8. [Link]
-
Strum, D. P., & Eger, E. I., 2nd. (2015). Sevoflurane. Anesthesia & Analgesia, 121(2), 565-566. [Link]
-
Yilmaz, M., & Yilmaz, N. (2017). Overview of Sevoflurane as an Volatile Anesthetic. JSciMed Central. [Link]
-
ChemBK. (n.d.). Sevoflurane. ChemBK. [Link]
-
Wikipedia. (n.d.). Isoflurane. Wikipedia. [Link]
-
Revista Brasileira de Anestesiologia. (2001). Desflurane: physicochemical properties, pharmacology and clinical use. Revista Brasileira de Anestesiologia, 51(1), 69-83. [Link]
-
Yilmaz, M., & Yilmaz, N. (2023). Overview of Sevoflurane as an Volatile Anesthetic. JSciMed Central. [Link]
-
Wikipedia. (n.d.). Desflurane. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sevoflurane. Wikipedia. [Link]
-
PharmaCompass. (n.d.). Isoflurane. PharmaCompass.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Desflurane. StatPearls. [Link]
-
Se Pu. (2004). Determination of partition coefficient of dissolved gases in transformer oil using phase ratio variation method and static headspace gas chromatography. Se Pu, 22(3), 193-196. [Link]
-
ResearchGate. (2005). Determination of partition coefficient of dissolved gases in transformer oil using phase ratio variation method and static headspace gas chromatography. Request PDF. [Link]
-
Journal of Analytical Toxicology. (2010). A novel method for determining the blood/gas partition coefficients of inhalation anesthetics to calculate the percentage of loss at different temperatures. Journal of Analytical Toxicology, 34(5), 246-252. [Link]
-
Journal of Analytical Toxicology. (2010). A Novel Method for Determining the Blood/Gas Partition Coefficients of Inhalation Anesthetics to Calculate the Percentage of Loss. Journal of Analytical Toxicology. [Link]
-
Chemical Research in Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 734-748. [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. [Link]
-
Grokipedia. (n.d.). Blood–gas partition coefficient. Grokipedia. [Link]
-
Wikipedia. (n.d.). Blood–gas partition coefficient. Wikipedia. [Link]
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A Comparative Guide to 5-Chloro-1,1-difluoro-3-oxapentane and 1,1-difluoro-3-oxapentane for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the judicious incorporation of halogen atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine, in particular, has gained prominence for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed comparative analysis of two structurally related fluorinated ethers: 5-Chloro-1,1-difluoro-3-oxapentane and its non-chlorinated counterpart, 1,1-difluoro-3-oxapentane.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the distinct properties imparted by the presence of a chlorine atom in the 5-position. Due to the limited availability of direct experimental data for 1,1-difluoro-3-oxapentane, this guide will leverage data from its close structural analog, ethyl difluoromethyl ether, to provide a comprehensive and insightful comparison.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a chlorine atom is expected to significantly influence the physicochemical properties of the parent molecule, 1,1-difluoro-3-oxapentane. The following table summarizes the available and estimated properties of the two target compounds and their relevant analogs.
| Property | 5-Chloro-1,1-difluoro-3-oxapentane | 1,1-difluoro-3-oxapentane (estimated) | Ethyl difluoromethyl ether (Analog) | 2-Chloroethyl ethyl ether (Analog) |
| CAS Number | 1309602-55-8[1] | Not Available | 461-62-1[2] | 628-34-2 |
| Molecular Formula | C₄H₇ClF₂O[3] | C₄H₈F₂O | C₃H₆F₂O[2] | C₄H₉ClO |
| Molecular Weight ( g/mol ) | 144.55[3] | 110.09 | 96.08[2] | 108.57 |
| Boiling Point (°C) | Not Available | ~70-80 (estimated) | Not Available | 107-108[4] |
| Density (g/mL) | Not Available | ~1.1 (estimated) | Not Available | 0.989 at 25°C |
| Physical Form | Liquid | Liquid (predicted) | Not Available | Colorless liquid[4] |
| Storage Temperature | 2-8°C | Not Available | Not Available | Not Available |
Expert Insights: The presence of the chlorine atom in 5-Chloro-1,1-difluoro-3-oxapentane is anticipated to increase its molecular weight, boiling point, and density compared to 1,1-difluoro-3-oxapentane. This is due to the larger atomic mass of chlorine and the increased intermolecular van der Waals forces. The boiling point of the non-fluorinated analog, 2-Chloroethyl ethyl ether (107-108 °C), is significantly higher than what would be expected for its non-chlorinated counterpart, diethyl ether (34.6 °C), illustrating the substantial impact of the chlorine atom on volatility. While experimental data for 1,1-difluoro-3-oxapentane is scarce, we can estimate its boiling point to be somewhere between that of diethyl ether and 2-Chloroethyl ethyl ether, likely in the range of 70-80°C, considering the opposing effects of the fluorine atoms (which can lower boiling point in some cases) and the ether linkage.
Synthesis and Reactivity: The Influence of Halogenation
The synthetic pathways and chemical reactivity of these two compounds are dictated by the presence and nature of the halogen substituents.
Synthetic Considerations
The synthesis of 5-Chloro-1,1-difluoro-3-oxapentane would likely involve the reaction of a suitable chloro-alcohol with a difluorinated electrophile or the etherification of a difluoro-alcohol with a chlorinated electrophile.
A plausible synthetic route for 1,1-difluoro-3-oxapentane could involve the difluoromethylation of an appropriate alcohol. For instance, the reaction of an alcohol with a difluorocarbene precursor can yield the corresponding difluoromethyl ether[5].
Caption: Plausible synthetic approaches for the target compounds.
Comparative Reactivity
The chlorine atom in 5-Chloro-1,1-difluoro-3-oxapentane introduces a reactive site for nucleophilic substitution. This alpha-chloro ether moiety is susceptible to solvolysis and reaction with various nucleophiles. The reactivity of alpha-chloro ethers is well-documented and typically proceeds through an SN1-like mechanism involving a resonance-stabilized oxocarbenium ion intermediate.
In contrast, 1,1-difluoro-3-oxapentane, lacking the chlorine atom, is expected to be more chemically inert. The C-F bonds are exceptionally strong, and the difluoromethyl group is generally resistant to metabolic degradation. The ether linkage itself can be cleaved under harsh acidic conditions, but it is significantly more stable than the alpha-chloro ether functionality.
The difluoromethyl group in both molecules can influence the basicity of the ether oxygen. The strong electron-withdrawing nature of the fluorine atoms will decrease the electron density on the oxygen, making it less basic and less prone to protonation compared to a non-fluorinated ether.
Applications in Drug Discovery and Development
The distinct properties of these two molecules suggest different potential applications in the pharmaceutical sciences.
-
5-Chloro-1,1-difluoro-3-oxapentane: The presence of the reactive chlorine atom makes this compound a potentially useful building block or intermediate in the synthesis of more complex molecules. It could be used to introduce the fluorinated oxapentane motif onto a target scaffold through nucleophilic displacement of the chloride.
-
1,1-difluoro-3-oxapentane: The enhanced metabolic stability conferred by the difluoromethyl group makes this compound and its derivatives attractive for direct incorporation into drug candidates. The difluoromethoxy group (–OCF₂H) is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, potentially improving cell membrane permeability and metabolic stability[6]. Fluorinated ethers are also explored as inhalation anesthetics due to their volatility and low toxicity[4][7][8].
Experimental Protocols: A Framework for Comparative Analysis
To empirically evaluate the differences in stability and purity of these compounds, the following experimental protocols are proposed.
Protocol for Assessing Hydrolytic Stability
This protocol is adapted from the ASTM D2619 standard test method for hydrolytic stability of hydraulic fluids and can be used to compare the stability of the C-Cl bond in 5-Chloro-1,1-difluoro-3-oxapentane versus the ether linkage in 1,1-difluoro-3-oxapentane[9][10].
Objective: To determine the resistance of the compounds to hydrolysis in the presence of water at an elevated temperature.
Materials:
-
5-Chloro-1,1-difluoro-3-oxapentane
-
1,1-difluoro-3-oxapentane (or ethyl difluoromethyl ether as a surrogate)
-
Deionized water
-
Pressure-type beverage bottles (e.g., "Coke bottles")[9]
-
Copper strips (catalyst)
-
Oven with a rotisserie apparatus
-
Titrator for acid number determination
-
Analytical balance
Procedure:
-
To a clean, dry beverage bottle, add 75 mL of the test compound and 25 mL of deionized water.
-
Add a polished copper strip to the bottle.
-
Securely cap the bottle.
-
Place the bottle in a rotisserie apparatus inside an oven preheated to 93°C.
-
Rotate the bottle end over end for 48 hours.
-
After 48 hours, remove the bottle and allow it to cool to room temperature.
-
Observe and record any changes in the appearance of the water and oil layers, as well as the copper strip.
-
Separate the water and oil layers.
-
Determine the acid number of the oil layer and the acidity of the water layer by titration.
-
Measure the weight loss of the copper strip.
Expected Outcome: 5-Chloro-1,1-difluoro-3-oxapentane is expected to show a greater degree of hydrolysis, as evidenced by a significant increase in the acid number of the organic phase and the acidity of the aqueous phase, due to the formation of HCl. 1,1-difluoro-3-oxapentane is expected to be significantly more stable under these conditions.
Caption: Workflow for the hydrolytic stability test.
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. This protocol provides a general framework for the analysis of the two target compounds.
Objective: To develop a GC-MS method for the separation and identification of 5-Chloro-1,1-difluoro-3-oxapentane and 1,1-difluoro-3-oxapentane.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Volumetric flasks and syringes
-
Suitable solvent (e.g., dichloromethane or hexane)
-
5-Chloro-1,1-difluoro-3-oxapentane standard
-
1,1-difluoro-3-oxapentane (or analog) standard
GC-MS Parameters (starting point):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 35-300
Procedure:
-
Prepare a standard solution of each compound (or its analog) at a concentration of approximately 10 µg/mL in a suitable solvent.
-
Inject 1 µL of the standard solution into the GC-MS system.
-
Acquire the data and analyze the resulting chromatogram and mass spectrum.
Expected Fragmentation Patterns:
-
5-Chloro-1,1-difluoro-3-oxapentane: The mass spectrum is expected to show a molecular ion peak (M+) and characteristic isotopic peaks for chlorine (M+2 in a ~3:1 ratio). Fragmentation will likely involve the loss of the chlorine atom, the difluoromethyl group, and cleavage of the ether bond.
-
1,1-difluoro-3-oxapentane: The mass spectrum will show a molecular ion peak. Fragmentation will likely involve the loss of the ethyl group, the difluoromethyl group, and cleavage of the ether linkage.
Conclusion
The comparison between 5-Chloro-1,1-difluoro-3-oxapentane and 1,1-difluoro-3-oxapentane highlights the profound impact of a single chlorine atom on the properties and potential applications of a fluorinated ether. While the chlorinated analog offers a handle for synthetic transformations, its non-chlorinated counterpart provides a metabolically robust scaffold for direct incorporation into bioactive molecules. The experimental protocols outlined in this guide provide a basis for the empirical evaluation of these differences, enabling researchers to make informed decisions in their drug discovery and development endeavors. As the field of medicinal chemistry continues to leverage the unique properties of halogenated compounds, a thorough understanding of their structure-property relationships is paramount for the rational design of new and effective therapeutics.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Chloro-1,1-difluoro-3-oxapentane
Introduction: The Analytical Imperative for 5-Chloro-1,1-difluoro-3-oxapentane
5-Chloro-1,1-difluoro-3-oxapentane, a halogenated ether with the chemical formula C4H7ClF2O[1][2], represents a class of compounds gaining interest in various chemical and pharmaceutical sectors. Its unique combination of a chloro, difluoro, and ether moiety suggests potential applications where specific solvency, reactivity, or metabolic stability are required. For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify this analyte in diverse matrices is a cornerstone of robust research and development, quality control, and safety assessment.
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 5-Chloro-1,1-difluoro-3-oxapentane. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind method selection and the intricacies of validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] Our focus is on creating self-validating systems that ensure data integrity and scientific rigor.
Method Selection: A Rationale-Driven Approach
The molecular structure of 5-Chloro-1,1-difluoro-3-oxapentane, a volatile halogenated organic compound, immediately suggests that Gas Chromatography (GC) is the most promising analytical technique.[6] The presence of chlorine and fluorine atoms makes it particularly amenable to selective and sensitive detection methods. While High-Performance Liquid Chromatography (HPLC) is a powerful tool, the volatility of this analyte makes it less suitable for conventional reversed-phase HPLC methods without derivatization.
This guide will focus on the validation of three primary GC-based methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identification and quantification due to its high specificity.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A highly sensitive method for electrophilic compounds like halogenated hydrocarbons.[6][7]
-
Gas Chromatography with a Halogen Specific Detector (GC-XSD): A detector that offers high selectivity for halogenated compounds.[8][9]
The choice between these methods will depend on the specific requirements of the analysis, such as the need for absolute structural confirmation (GC-MS), ultra-trace level quantification (GC-ECD), or high selectivity in complex matrices (GC-XSD).
The Validation Workflow: A Visual Overview
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the interconnectedness of the key validation parameters as stipulated by ICH guidelines.[4][10]
Caption: Workflow for Analytical Method Validation.
Comparative Validation of Analytical Methods
The following sections detail the experimental protocols for validating the proposed GC methods for 5-Chloro-1,1-difluoro-3-oxapentane quantification.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of 5-Chloro-1,1-difluoro-3-oxapentane in a suitable solvent (e.g., methanol or hexane). Prepare a blank sample (matrix without the analyte) and a placebo sample (matrix with all components except the analyte).
-
Analysis: Inject the analyte solution, the blank, and the placebo into the GC system under the optimized chromatographic conditions.
-
Evaluation:
Causality Behind Choices: The use of a blank and placebo is crucial to demonstrate that the signal observed is solely from the analyte and not from the matrix or other formulation components. For GC-MS, the mass spectrum provides a much higher degree of specificity compared to the retention time alone, which is the primary identifier for ECD and XSD.[13]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of 5-Chloro-1,1-difluoro-3-oxapentane of a known concentration. Perform serial dilutions to prepare at least five calibration standards covering the expected working range.
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation:
-
Plot the mean peak area (or peak area ratio if an internal standard is used) against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line. An R² value of >0.99 is generally considered acceptable.
-
Causality Behind Choices: Using a minimum of five concentration levels ensures that the linearity is robust over the intended range. Triplicate injections at each level provide statistical power to the regression analysis and demonstrate the precision of the measurements.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Experimental Protocol:
-
Sample Preparation: Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates for each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean percent recovery should be within an acceptable range (typically 98-102% for drug substance and 95-105% for drug product).
-
Causality Behind Choices: Spiking a placebo matrix is the most effective way to assess the method's accuracy as it mimics the analysis of real samples and accounts for any matrix effects or sample preparation losses.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Causality Behind Choices: Repeatability assesses the precision of the method under ideal conditions, while intermediate precision evaluates its ruggedness under typical variations that can occur in a laboratory.[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Causality Behind Choices: The S/N ratio method is a practical approach, while the method based on the standard deviation of the response and the slope is statistically more robust. The choice of method may depend on the instrumentation and the nature of the data.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. For GC, these may include:
-
Injector temperature (± 5°C)
-
Oven temperature ramp rate (± 1°C/min)
-
Carrier gas flow rate (± 5%)
-
Column from a different batch
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on system suitability parameters such as peak shape, retention time, and resolution.
Causality Behind Choices: Robustness testing is critical to ensure that the method will perform reliably in a routine laboratory environment where minor variations in operating conditions are inevitable.
Performance Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of the three proposed GC methods for the quantification of 5-Chloro-1,1-difluoro-3-oxapentane.
| Validation Parameter | GC-MS | GC-ECD | GC-XSD |
| Specificity | Excellent (based on mass spectrum) | Good (based on retention time) | Very Good (selective for halogens) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Range | Dependent on detector saturation | Narrower linear range | Wider linear range than ECD |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (RSD) | < 2% | < 2% | < 2% |
| LOD/LOQ | Low (pg range) | Very Low (fg range) | Low (pg range) |
| Robustness | Good | Good | Good |
| Key Advantage | Definitive identification | Highest sensitivity | High selectivity for halogens |
| Potential Limitation | Higher instrumentation cost | Sensitive to non-halogenated electrophiles | Lower sensitivity than ECD |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the GC-based analysis of 5-Chloro-1,1-difluoro-3-oxapentane.
Caption: General Experimental Workflow for GC Analysis.
Conclusion: Selecting the Optimal Validated Method
The validation of analytical methods for the quantification of 5-Chloro-1,1-difluoro-3-oxapentane is a critical exercise in ensuring data quality and regulatory compliance. This guide has provided a framework for comparing and validating three robust GC-based methods: GC-MS, GC-ECD, and GC-XSD.
-
GC-MS is the recommended method when unambiguous identification is paramount, for instance, in impurity profiling or definitive stability studies.
-
GC-ECD should be the method of choice for applications requiring the highest sensitivity, such as trace-level analysis in environmental or biological matrices.
-
GC-XSD offers a balance of high selectivity for halogenated compounds and good sensitivity, making it a suitable alternative to GC-ECD, particularly in complex sample matrices where interferences from non-halogenated compounds are a concern.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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SpringerLink. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
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ResearchGate. (2015). STRUCTURE OF 5'-CHLORO-5,5''-DIFLUORO-1H,1''H- [3,3':3',3''-TERINDOL]-2'(1'H)-ONE. [Link]
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A-Methodological Framework for Comparative Cytotoxicity Analysis of 5-Chloro-1,1-difluoro-3-oxapentane and Its Analogs
Abstract: The evaluation of novel chemical entities for potential cytotoxicity is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] This guide establishes a comprehensive, tiered framework for the in vitro cytotoxic evaluation of "5-Chloro-1,1-difluoro-3-oxapentane" (hereafter designated C1DFO), a novel halogenated ether, and its structurally related analogs. In the absence of existing toxicological data for C1DFO, this document provides researchers, scientists, and drug development professionals with a self-validating, methodologically robust workflow. The guide details experimental choices, step-by-step protocols for a panel of cytotoxicity assays, and a clear structure for data analysis and interpretation, enabling an objective comparison of compound performance.
Introduction: The Challenge of Novel Halogenated Ethers
Halogenated ethers are a class of organic compounds with diverse applications, including use as anesthetics and polymers.[3] However, their biological effects can be significant, with some members of this class exhibiting hepatotoxicity and neurotoxicity.[4][5][6] The specific toxicological profile of a novel compound like C1DFO is unknown. A systematic investigation is therefore essential to characterize its safety profile and that of its potential analogs.
This guide proposes a comparative study of C1DFO and three hypothetical analogs, designed to probe the structure-activity relationship of halogen substitution and chain length:
-
C1DFO: 5-Chloro-1,1-difluoro-3-oxapentane
-
Analog A (F-Analog): 5-Fluoro-1,1-difluoro-3-oxapentane (substituting chlorine with fluorine)
-
Analog B (Br-Analog): 5-Bromo-1,1-difluoro-3-oxapentane (substituting chlorine with bromine)
-
Analog C (Chain-Extended): 6-Chloro-1,1-difluoro-3-oxahexane (extending the alkyl chain)
The following sections will detail the strategic selection of cell models and a tiered experimental approach to move from broad cytotoxicity screening to more specific mechanistic insights.
Part 1: Foundational Experimental Design
The validity of any cytotoxicity study hinges on the quality of its foundational parameters: the cell model, culture practice, and compound handling.
Rationale for Cell Line Selection
The choice of cell line is critical and should reflect potential target tissues or organs.[7] A panel of cell lines is recommended to identify tissue-specific toxicity and to distinguish between general cytotoxicity and targeted effects.
-
HepG2 (Human Hepatocellular Carcinoma): Chosen as a model for liver toxicology. The liver is a primary site of metabolism for xenobiotics, and halogenated compounds, in particular, can cause hepatotoxicity.[4][6]
-
A549 (Human Lung Carcinoma): Selected to model the respiratory system, a potential route of exposure for volatile or aerosolized compounds.[8] Some halogenated ethers are known to cause airway irritation.[3]
-
SH-SY5Y (Human Neuroblastoma): Included to screen for potential neurotoxicity, a known risk associated with some halogenated ethers.[5][8]
-
HEK293 (Human Embryonic Kidney): Often used as a general, highly transfectable cell line, serving as a baseline for cytotoxicity in a non-cancerous, human-derived model.[1][2]
The Imperative of Good Cell Culture Practice (GCCP)
Reproducibility in cytotoxicity studies is critically dependent on consistent cell culture techniques.[9] Adherence to GCCP is a self-validating mechanism that ensures the reliability of results.[10]
-
Authentication: All cell lines must be authenticated at the start of the study (e.g., via Short Tandem Repeat [STR] profiling) to prevent misidentification.[10][11]
-
Aseptic Technique: Strict aseptic techniques are mandatory to prevent microbial contamination.[11]
-
Controlled Environment: Cells should be maintained in a controlled environment (37°C, 5% CO₂, >90% humidity) with consistent media formulations and serum batches to avoid variability.[12]
-
Passage Number: Experiments should be conducted within a defined range of passage numbers to avoid phenotypic drift.[13]
Part 2: A Tiered Cytotoxicity Assessment Workflow
This guide employs a two-tiered approach to efficiently screen compounds and then investigate the mechanisms of the most potent ones.
Caption: Tiered workflow for cytotoxicity assessment.
Tier 1: General Viability and Cytotoxicity Assays
The initial tier uses two robust, high-throughput assays to measure different aspects of cell health. Comparing results from both assays provides a more complete picture, as a compound might affect metabolic activity without immediately lysing the cell, or vice-versa.[14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, serving as an indicator of overall cell viability and metabolic health.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of C1DFO and its analogs (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.[16]
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).[1][2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[17]
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.[17]
The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol into the culture medium upon cell lysis, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.[18]
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel 96-well plate.
-
Controls: Prepare three essential controls: (1) Vehicle Control (spontaneous LDH release), (2) High Control (cells treated with a lysis buffer for maximum LDH release), and (3) Medium Background Control.
-
Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit manufacturer's instructions (typically around 490 nm).
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.
Tier 2: Mechanistic Assays
For compounds that demonstrate significant activity in Tier 1 (e.g., IC₅₀ < 10 µM), Tier 2 assays are employed to elucidate the primary mechanism of cell death.
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[20][21]
-
Cell Seeding & Treatment: Culture cells in 6-well plates and treat with the IC₅₀ concentration of the active compound(s) for a relevant time point (e.g., 12 or 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).[22][23]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[23]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[22][23]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[22][23]
-
Live Cells: Annexin V-negative, PI-negative
-
Early Apoptotic Cells: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive
-
Necrotic Cells: Annexin V-negative, PI-positive
-
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[24] An increase in fluorescence indicates oxidative stress.
-
Cell Seeding & Treatment: Plate cells in a black, clear-bottom 96-well plate. After 24 hours, treat with the compound(s) for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂).
-
Loading with DCFH-DA: Remove the treatment medium and wash cells with warm PBS or serum-free medium.[25][26]
-
Staining: Add 100 µL of 10 µM DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[25][27]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS.[25][26]
-
Measurement: Add 100 µL of PBS to each well and immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[26]
Caption: Potential mechanisms of C1DFO-induced cytotoxicity.
Part 3: Data Analysis and Comparative Presentation
Objective comparison requires standardized data analysis and clear presentation.
IC₅₀ Calculation
The primary metric for comparing cytotoxicity is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces the measured biological response by 50%.[28]
-
Data Normalization: Convert raw absorbance or fluorescence data to percentage viability relative to the vehicle control (set to 100%).
-
Dose-Response Curve: Plot percent viability against the log-transformed compound concentrations.
-
Non-linear Regression: Fit the data using a four-parameter logistic (4PL) model or similar sigmoidal dose-response function to calculate the IC₅₀ value.[29] This can be performed using software like GraphPad Prism or online calculators.[29][30][31]
Data Summary for Comparison
All calculated IC₅₀ values should be compiled into a single table for straightforward comparison across compounds, cell lines, and assays. This allows for at-a-glance identification of the most potent compounds and the most sensitive cell lines.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | Assay | HepG2 | A549 | SH-SY5Y | HEK293 |
| C1DFO | MTT (48h) | 8.5 | 15.2 | 11.3 | >100 |
| LDH (48h) | 12.1 | 20.5 | 18.9 | >100 | |
| Analog A (F-Analog) | MTT (48h) | 25.4 | 45.1 | 33.7 | >100 |
| LDH (48h) | 30.2 | 52.8 | 41.5 | >100 | |
| Analog B (Br-Analog) | MTT (48h) | 4.2 | 9.8 | 6.1 | 85.3 |
| LDH (48h) | 5.9 | 11.5 | 8.2 | 92.1 | |
| Analog C (Chain-Ext) | MTT (48h) | 10.3 | 18.9 | 14.6 | >100 |
| LDH (48h) | 14.8 | 25.1 | 21.0 | >100 | |
| Doxorubicin (Control) | MTT (48h) | 0.8 | 1.1 | 0.9 | 1.5 |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a robust framework for the initial cytotoxic characterization of 5-Chloro-1,1-difluoro-3-oxapentane (C1DFO) and its analogs. By employing a tiered, multi-assay approach across a panel of relevant cell lines, researchers can generate reliable and comparable data. Based on the hypothetical results in Table 1, one might conclude that the bromo-analog (Analog B) is the most potent, while the fluoro-analog (Analog A) is the least potent, suggesting a structure-activity relationship dependent on the halogen's electronegativity and size. The higher toxicity in HepG2 cells could point towards metabolic activation as a key event.
Subsequent investigations should focus on the most potent compounds, exploring their effects on specific cellular pathways (e.g., caspase activation, mitochondrial membrane potential) and validating these in vitro findings in more complex models, such as 3D cell cultures or in vivo studies.
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A Comparative Guide to the Reactivity of Chlorinated vs. Non-Chlorinated Difluoromethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Ethers
The difluoromethoxy group (-OCF₂H) has become a cornerstone in modern medicinal chemistry. Its unique ability to act as a lipophilic hydrogen bond donor allows it to serve as a bioisostere for common functional groups like hydroxyls, thiols, or amines, often enhancing metabolic stability and cell permeability.[1][2] Molecules containing the -OCF₂H group are typically designed for stability, where this moiety modulates the physicochemical properties of the final active pharmaceutical ingredient.
In contrast, the chlorinated analogue, the chlorodifluoromethoxy group (-OCF₂Cl), represents a fundamentally different chemical entity. While less common in final drug structures, it serves as a versatile synthetic handle—a "linchpin" for molecular diversification.[3][4] The presence of the C-Cl bond, in place of the C-H bond, transforms the ether from a stable modulator into a reactive intermediate, primed for a variety of subsequent chemical transformations.
This guide provides an in-depth comparison of the reactivity profiles of these two classes of ethers. We will explore how the seemingly minor substitution of a hydrogen atom for a chlorine atom creates a profound divergence in their chemical behavior, supported by mechanistic insights and actionable experimental protocols.
Section 1: The Electronic and Structural Dichotomy: C-H vs. C-Cl
The reactivity of any functional group is dictated by its electronic nature and the strength of its bonds. The difference between non-chlorinated and chlorinated difluoromethyl ethers is a classic example of this principle.
The Non-Chlorinated Ether (R-OCF₂H): A Stable Hydrogen Bond Donor
The key feature of the -OCF₂H group is its highly polarized C-H bond, which makes it a competent hydrogen bond donor.[5] This characteristic is crucial for its role as a bioisostere, enabling favorable interactions with biological targets.[5] While the C-H bond is relatively inert to many reagents, its proton is acidic enough to be removed by strong bases, unmasking the difluoromethyl group as a nucleophile (ArCF₂⁻), a strategy that has been cleverly exploited in synthesis.[6]
The Chlorinated Ether (R-OCF₂Cl): A Reactive Electrophilic Handle
Replacing the hydrogen with a chlorine atom dramatically alters the group's properties. The C-Cl bond is significantly weaker than the C-H bond and introduces a prime site for both nucleophilic and radical attack. The -CF₂Cl group is strongly electron-withdrawing and can be considered an electrophilic handle. Unlike the difluoromethyl radical (•CF₂H), which exhibits nucleophilic character, the chlorodifluoromethyl radical (•CF₂Cl) is electrophilic, a trait that allows it to react with electron-rich systems where •CF₂H would fail.[3]
Section 2: Divergent Reactivity Pathways
The structural differences outlined above lead to distinct and predictable reactivity pathways. A researcher's choice between these two ethers depends entirely on the desired outcome: stability and biological interaction versus synthetic diversification.
Nucleophilic Reactions
-
Non-Chlorinated (R-OCF₂H): This ether is generally stable and unreactive toward nucleophiles at the difluoromethyl carbon. Nucleophilic attack is far more likely to occur at other electrophilic sites within the molecule. Its primary role in nucleophilic chemistry is as a precursor to a nucleophile, via deprotonation with a strong base.[6]
-
Chlorinated (R-OCF₂Cl): The C-Cl bond is the focal point of reactivity. It is susceptible to nucleophilic substitution (Sₙ2) reactions. For example, refluxing a chlorodifluoromethyl-substituted monosaccharide with methanolic sodium methoxide results in the displacement of the chloride and subsequent reactions to form a methoxycarbonyl group.[7] This reactivity allows the -OCF₂Cl group to serve as a building block for more complex structures.
Radical Reactions
This is where the most significant and synthetically useful differences emerge.
-
Non-Chlorinated (R-OCF₂H): Generating a radical at the difluoromethyl carbon by homolytic cleavage of the C-H bond is difficult and not a common synthetic strategy. Radical reactions involving these molecules are typically initiated at other, more susceptible sites.
-
Chlorinated (R-OCF₂Cl): The C-Cl bond is readily cleaved under radical conditions. This has been exploited to hydrodechlorinate or alkylate the -CF₂Cl group using tin reagents under radical conditions.[8] More recently, photochemical methods have been developed for the radical chlorodifluoromethylation of heteroaromatics using precursors like chlorodifluoroacetic anhydride.[3][4] The resulting Ar-CF₂Cl products can then be converted to the desired Ar-CF₂H compounds via hydrogenolysis, providing an effective route to functionalize electron-rich arenes that are unreactive toward the nucleophilic •CF₂H radical.[3]
The following diagram illustrates the divergent radical reactivity:
Caption: Divergent pathways for radical reactions.
Stability Profile
While direct comparative kinetic studies on the stability of R-OCF₂H versus R-OCF₂Cl are not abundant in the literature, a profile can be inferred from their known reactivity.
| Condition | Non-Chlorinated (R-OCF₂H) | Chlorinated (R-OCF₂Cl) | Rationale |
| Strong Acid | Generally stable. Cleavage requires harsh conditions (e.g., HBr, HI), similar to other ethers.[9] | Likely less stable. Protonation could facilitate chloride loss, especially if a stable carbocation can be formed. | The C-Cl bond is a better leaving group than H⁻ and its cleavage can be acid-catalyzed. |
| Strong Base | Stable to hydrolysis. Deprotonation at the C-H can occur with very strong, non-nucleophilic bases.[6] | Susceptible to substitution or elimination reactions. | The carbon atom is electrophilic and bears a good leaving group (Cl⁻). |
| Reductive | C-H bond is robust. | C-Cl bond is readily reduced (e.g., via hydrogenolysis or with tin hydrides).[3][8] | The C-Cl bond is significantly weaker and more polarized than the C-H bond. |
| Thermal | High thermal stability. | Lower thermal stability. Prone to decomposition via C-Cl bond cleavage. | The C-Cl bond dissociation energy is lower than that of the C-H bond. |
Section 3: Experimental Protocols for Comparative Analysis
To provide a tangible framework for researchers, we propose two standardized protocols designed to empirically compare the reactivity of these two ether classes.
Protocol 1: Assessing Susceptibility to Nucleophilic Substitution
This experiment aims to quantify the difference in reactivity toward a common nucleophile.
Objective: To compare the rate of chloride substitution from a chlorinated difluoromethyl ether with the stability of its non-chlorinated analogue under identical nucleophilic conditions.
Methodology:
-
Preparation: Prepare two separate 0.1 M solutions of a model aryl chlorinated difluoromethyl ether (e.g., 4-methoxyphenylchlorodifluoromethyl ether) and its non-chlorinated counterpart (4-methoxyphenyldifluoromethyl ether) in anhydrous DMF. Add an internal standard (e.g., trifluorotoluene) to each solution.
-
Reaction Initiation: At time t=0, add 1.2 equivalents of a nucleophile, such as sodium thiophenoxide (NaSPh), to each solution at room temperature.
-
Monitoring: Withdraw aliquots from each reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench each aliquot with a dilute aqueous HCl solution and extract with diethyl ether.
-
Analysis: Analyze the organic extracts by ¹⁹F NMR spectroscopy. Monitor the disappearance of the starting material signal (-OCF₂Cl or -OCF₂H) and the appearance of the product signal (e.g., -OCF₂SPh).
-
Data Interpretation: Plot the concentration of the starting material versus time to determine the relative reaction rates. The chlorinated ether is expected to show significant conversion, while the non-chlorinated ether should remain largely unreacted.
Protocol 2: Assessing Radical C-X Bond Cleavage
This experiment demonstrates the utility of the C-Cl bond as a radical initiation site.
Objective: To compare the efficiency of radical-mediated hydrogenolysis of the C-Cl bond versus the stability of the C-H bond.
Methodology:
-
Setup: In separate reaction vessels, dissolve the chlorinated and non-chlorinated model ethers (0.1 M) in degassed toluene.
-
Reagents: Add 1.5 equivalents of a radical mediator, tributyltin hydride (Bu₃SnH), and a catalytic amount (10 mol%) of a radical initiator, azobisisobutyronitrile (AIBN), to each vessel.
-
Reaction: Heat both mixtures to 80°C under an inert atmosphere (e.g., Argon) for 2 hours.
-
Workup: Cool the reactions, quench with an aqueous solution of KF to remove tin byproducts, and extract the organic components.
-
Analysis: Analyze the crude product by GC-MS and ¹⁹F NMR to identify and quantify the reaction products.
-
Expected Outcome: The chlorinated ether should be cleanly converted to the non-chlorinated difluoromethyl ether (R-OCF₂Cl → R-OCF₂H). The non-chlorinated ether will be recovered unchanged, demonstrating the stability of its C-H bond under these conditions.
The workflow for these comparative experiments can be visualized as follows:
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Performance Benchmark of 5-Chloro-1,1-difluoro-3-oxapentane: A Comparative Guide for Advanced Solvent Applications
In the dynamic landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and overall process efficiency.[1] This guide provides a comprehensive framework for benchmarking the performance of a novel hydrofluoroether, 5-Chloro-1,1-difluoro-3-oxapentane, against established industry alternatives.
For researchers, scientists, and drug development professionals, the quest for solvents that offer a perfect balance of performance, safety, and environmental sustainability is perpetual.[2][3] 5-Chloro-1,1-difluoro-3-oxapentane (CAS 1309602-55-8) presents itself as a promising candidate within the hydrofluoroether (HFE) class of solvents, which are recognized for their low toxicity, non-flammability, and negligible ozone depletion potential.[4][5][6] However, a significant knowledge gap exists regarding its specific physicochemical properties and performance metrics in practical applications.
This guide is structured to address this gap by proposing a rigorous, side-by-side experimental comparison between 5-Chloro-1,1-difluoro-3-oxapentane and two widely used hydrofluoroether solvents: Methyl Nonafluorobutyl Ether (HFE-7100) and Ethyl Nonafluorobutyl Ether (HFE-7200).[4] The methodologies outlined herein are designed to generate robust, comparative data, empowering researchers to make informed decisions for their specific needs.
Contenders Under the Microscope: A Profile of the Solvents
A thorough understanding of the fundamental properties of each solvent is the bedrock of a meaningful comparison. While comprehensive data for 5-Chloro-1,1-difluoro-3-oxapentane is not yet publicly available, this section summarizes the known information for all three compounds. The experimental protocols detailed in Section 2 are designed to populate the missing data points for a complete comparative analysis.
Table 1: General and Physicochemical Properties of Selected Solvents
| Property | 5-Chloro-1,1-difluoro-3-oxapentane | Methyl Nonafluorobutyl Ether (HFE-7100) | Ethyl Nonafluorobutyl Ether (HFE-7200) |
| CAS Number | 1309602-55-8 | 163702-07-6[7] | 163702-05-4[8] |
| Molecular Formula | C4H7ClF2O[9] | C5H3F9O[7] | C6H5F9O[10] |
| Molecular Weight ( g/mol ) | 144.55[9] | 250.06 | 264.09[10] |
| Boiling Point (°C) | To be determined | 60[11] | 76[8] |
| Density (g/mL at 25°C) | To be determined | 1.52[11] | 1.43 |
| Viscosity (cSt at 25°C) | To be determined | ~0.4 | 0.47[12] |
| Flash Point | To be determined (classified as flammable) | No flash point | No flash point[1] |
| Ozone Depletion Potential | Expected to be 0 | 0[13] | 0[12] |
| Global Warming Potential | To be determined | Low[5] | 59[12] |
Experimental Design for Head-to-Head Performance Evaluation
To generate the data required for a comprehensive comparison, a series of standardized experiments are proposed. The following protocols are designed to be self-validating and adhere to established scientific principles.
Determination of Physicochemical Properties
Accurate measurement of the fundamental physical properties of 5-Chloro-1,1-difluoro-3-oxapentane is the first critical step.
Experimental Protocol 1: Determination of Boiling Point, Density, and Viscosity
-
Objective: To accurately measure the boiling point, density, and kinematic viscosity of 5-Chloro-1,1-difluoro-3-oxapentane.
-
Methodology:
-
Boiling Point: Determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium will be recorded.
-
Density: Measured using a calibrated pycnometer at a controlled temperature of 25°C.
-
Viscosity: Kinematic viscosity will be determined using a calibrated viscometer at 25°C.
-
-
Rationale: These fundamental properties are essential for understanding the solvent's behavior in various applications, including heat transfer and fluid dynamics. They also provide a basis for comparing its physical handling characteristics with HFE-7100 and HFE-7200.
Caption: Workflow for Physicochemical Property Determination.
Solvency Power Assessment
The ability of a solvent to dissolve a range of solutes is its most critical performance metric.
Experimental Protocol 2: Solubility Testing
-
Objective: To evaluate and compare the solubility of a range of representative solutes in 5-Chloro-1,1-difluoro-3-oxapentane, HFE-7100, and HFE-7200.
-
Methodology:
-
Select a panel of solutes with varying polarities, including a non-polar compound (e.g., a hydrocarbon), a moderately polar compound (e.g., an ester or ketone), and a polar compound (e.g., a short-chain alcohol).
-
For each solvent, incrementally add a known mass of each solute to a known volume of the solvent at a constant temperature (25°C) with stirring until saturation is reached.[14][15]
-
The solubility will be determined quantitatively (e.g., by gravimetric analysis or spectroscopy) and expressed in g/100 mL.[16]
-
-
Rationale: This experiment provides a direct comparison of the solvency power of the three solvents across a spectrum of chemical functionalities, which is crucial for predicting their suitability in various applications.[17]
Caption: Workflow for Comparative Solubility Testing.
Impact on a Model Chemical Reaction
The ultimate test of a solvent's performance is its effect on a chemical transformation. A well-understood model reaction will be used to assess this.
Experimental Protocol 3: Nucleophilic Substitution (SN2) Reaction Kinetics
-
Objective: To compare the effect of 5-Chloro-1,1-difluoro-3-oxapentane, HFE-7100, and HFE-7200 on the rate of a model SN2 reaction.
-
Model Reaction: The reaction of a primary alkyl halide (e.g., 1-bromobutane) with a nucleophile (e.g., sodium azide).
-
Methodology:
-
Prepare solutions of 1-bromobutane and sodium azide of known concentrations in each of the three test solvents.
-
Initiate the reaction at a constant temperature (e.g., 50°C) and monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., gas chromatography or HPLC).
-
Determine the reaction rate constant (k) in each solvent by plotting the concentration data against time.
-
-
Rationale: The rate of an SN2 reaction is highly sensitive to the polarity and solvating ability of the solvent.[4] Aprotic solvents with moderate polarity are known to accelerate these reactions. This experiment will provide valuable insight into how 5-Chloro-1,1-difluoro-3-oxapentane influences reaction kinetics compared to established HFEs.
Table 2: Expected Data Output from SN2 Reaction Kinetics Experiment
| Solvent | Initial [1-bromobutane] (M) | Initial [Sodium Azide] (M) | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |
| 5-Chloro-1,1-difluoro-3-oxapentane | 0.1 | 0.1 | 50 | To be determined |
| Methyl Nonafluorobutyl Ether (HFE-7100) | 0.1 | 0.1 | 50 | To be determined |
| Ethyl Nonafluorobutyl Ether (HFE-7200) | 0.1 | 0.1 | 50 | To be determined |
Safety Profile: A Critical Consideration
While performance is paramount, the safety of a solvent is a non-negotiable aspect of its evaluation.
Table 3: GHS Hazard Classification
| Solvent | GHS Pictograms | Hazard Statements |
| 5-Chloro-1,1-difluoro-3-oxapentane | GHS02 (Flammable), GHS07 (Irritant) | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Methyl Nonafluorobutyl Ether (HFE-7100) | Generally considered non-hazardous[18] | No specific hazard statements under normal use conditions. |
| Ethyl Nonafluorobutyl Ether (HFE-7200) | Generally considered non-hazardous | No specific hazard statements under normal use conditions.[1] |
It is imperative to consult the full Safety Data Sheet (SDS) for each solvent before handling and to use appropriate personal protective equipment (PPE). The flammability of 5-Chloro-1,1-difluoro-3-oxapentane, as indicated by the GHS02 pictogram, warrants particular attention in its handling and storage.
Concluding Remarks and Future Outlook
The experimental framework detailed in this guide provides a clear and scientifically rigorous path to benchmarking the performance of 5-Chloro-1,1-difluoro-3-oxapentane as a solvent. By systematically determining its physicochemical properties, assessing its solvency power, and evaluating its impact on a model chemical reaction, a comprehensive and objective comparison with established hydrofluoroethers can be achieved.
The data generated from these studies will be invaluable to researchers and professionals in the chemical and pharmaceutical industries, enabling them to make data-driven decisions on the adoption of this novel solvent. The potential for new solvents to enhance reaction efficiency, improve product purity, and offer a better safety and environmental profile makes such comparative evaluations an essential endeavor in the continuous advancement of chemical synthesis and process development.
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A Comparative Guide to the Cross-Reactivity of 5-Chloro-1,1-difluoro-3-oxapentane and its Structural Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the fluorinated ether, 5-Chloro-1,1-difluoro-3-oxapentane. In the absence of direct published cross-reactivity data for this specific compound, we present a detailed, protocol-driven comparison with structurally similar molecules. This document is designed to be a practical resource, outlining the necessary experimental designs, step-by-step protocols, and data interpretation frameworks required to conduct a thorough cross-reactivity analysis.
Introduction: The Significance of Cross-Reactivity in Fluorinated Ethers
Fluorinated ethers are a class of compounds with increasing importance in pharmaceuticals and material science. Their unique properties, including enhanced metabolic stability and altered electronic characteristics, make them attractive moieties in drug design. However, the potential for off-target interactions, or cross-reactivity, is a critical consideration in preclinical development. Cross-reactivity can lead to unforeseen toxicities or reduced efficacy, making its early assessment a vital step in risk mitigation.[1][2]
This guide focuses on 5-Chloro-1,1-difluoro-3-oxapentane (CAS: 1309602-55-8), a lesser-studied fluorinated ether.[3][4] To understand its potential for cross-reactivity, we will compare it with its close structural analog, 5-Chloro-1,1,1-trifluoro-3-oxapentane , and a key intermediate in the synthesis of the anesthetic Sevoflurane, 1,1,1,3,3,3-hexafluoro-2-chloromethoxy-propane (commonly known as chlorosevo ether).[5][6][7][8] By evaluating the chemical and biological reactivity of these compounds in parallel, we can infer the likely cross-reactivity profile of 5-Chloro-1,1-difluoro-3-oxapentane.
Structural Analogs for Comparison
The selection of appropriate comparators is fundamental to a meaningful cross-reactivity study. The compounds chosen for this guide share key structural features with 5-Chloro-1,1-difluoro-3-oxapentane, allowing for a systematic evaluation of how subtle changes in fluorination and steric hindrance affect reactivity.
| Compound Name | CAS Number | Molecular Formula | Structure | Key Differences from Target |
| 5-Chloro-1,1-difluoro-3-oxapentane | 1309602-55-8 | C4H7ClF2O | Cl-CH2-CH2-O-CH2-CHF2 | Target Compound |
| 5-Chloro-1,1,1-trifluoro-3-oxapentane | 1537-70-8 | C4H6ClF3O | Cl-CH2-CH2-O-CH2-CF3 | Trifluoromethyl group instead of difluoromethyl |
| Chlorosevo ether | 29122-68-7 | C4H4ClF5O | (CF3)2CH-O-CH2-Cl | Hexafluoroisopropyl group, chloromethyl ether |
Experimental Framework for Assessing Cross-Reactivity
A multi-faceted approach is essential for a comprehensive cross-reactivity assessment. We propose a combination of in chemico and in vitro assays to probe both the intrinsic chemical reactivity and the potential for biological interactions.
Diagram 1: Overall Experimental Workflow. A tiered approach to assessing cross-reactivity, from compound selection to comparative data analysis.
In Chemico Reactivity: Nucleophile Depletion Assays
The propensity of a compound to react with biological nucleophiles is a strong indicator of its potential for idiosyncratic toxicity and cross-reactivity.[9] We will employ a standard glutathione (GSH) depletion assay and a more targeted amino acid reactivity screen.
Protocol 3.1.1: Glutathione (GSH) Depletion Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each test compound (5-Chloro-1,1-difluoro-3-oxapentane, 5-Chloro-1,1,1-trifluoro-3-oxapentane, and chlorosevo ether) in a suitable solvent (e.g., DMSO).
-
Prepare a 1 mM solution of GSH in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 10 mM solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in PBS.
-
-
Reaction:
-
In a 96-well plate, combine 50 µL of the GSH solution with 5 µL of the test compound stock solution (final concentration 1 mM). Include a solvent control (DMSO).
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Quantification:
-
Add 100 µL of the DTNB solution to each well.
-
Measure the absorbance at 412 nm using a plate reader.
-
Calculate the percentage of GSH depletion relative to the solvent control.
-
Protocol 3.1.2: Amino Acid Reactivity Assay
This assay identifies specific amino acid residues that may be targeted by the test compounds.
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of model amino acids (e.g., N-acetyl-cysteine, N-acetyl-lysine) in PBS, pH 7.4.
-
Prepare 100 mM stock solutions of the test compounds in a suitable solvent.
-
-
Reaction:
-
Combine the amino acid solution and test compound solution at a 1:1 molar ratio.
-
Incubate at 37°C for 24 hours.
-
-
Analysis:
-
Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the depletion of the parent amino acid and identify any potential adducts.
-
In Vitro Biological Screening
In vitro assays provide a more direct measure of potential interactions with biological macromolecules.
Protocol 3.2.1: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for the test compounds to interfere with major drug-metabolizing enzymes.
-
Assay System: Utilize a commercially available kit containing recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and a fluorescent substrate.
-
Procedure:
-
Pre-incubate the test compounds at various concentrations (e.g., 0.1 to 100 µM) with the CYP enzyme in a 96-well plate.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the fluorescence over time to determine the rate of substrate metabolism.
-
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that causes 50% inhibition of enzyme activity) for each compound against each CYP isozyme.
Data Presentation and Interpretation
The results from these assays should be tabulated to facilitate a clear comparison between the compounds.
Table 1: Comparative In Chemico Reactivity
| Compound | % GSH Depletion (at 1 mM) | N-acetyl-cysteine Reactivity (% depletion) | N-acetyl-lysine Reactivity (% depletion) |
| 5-Chloro-1,1-difluoro-3-oxapentane | Experimental Data | Experimental Data | Experimental Data |
| 5-Chloro-1,1,1-trifluoro-3-oxapentane | Experimental Data | Experimental Data | Experimental Data |
| Chlorosevo ether | Experimental Data | Experimental Data | Experimental Data |
Table 2: Comparative CYP450 Inhibition Profile (IC50, µM)
| Compound | CYP3A4 | CYP2D6 | CYP2C9 |
| 5-Chloro-1,1-difluoro-3-oxapentane | Experimental Data | Experimental Data | Experimental Data |
| 5-Chloro-1,1,1-trifluoro-3-oxapentane | Experimental Data | Experimental Data | Experimental Data |
| Chlorosevo ether | Experimental Data | Experimental Data | Experimental Data |
Interpretation of Results:
-
Higher GSH depletion suggests a greater potential for covalent binding to proteins and thus a higher risk of idiosyncratic toxicity.
-
Reactivity with N-acetyl-cysteine indicates a propensity to react with thiol groups in proteins.
-
Lower IC50 values in the CYP assay indicate a greater potential for drug-drug interactions.
By comparing the data across the three compounds, a cross-reactivity profile for 5-Chloro-1,1-difluoro-3-oxapentane can be established. For example, if its reactivity is significantly lower than that of chlorosevo ether, it may be considered to have a more favorable safety profile in that specific context.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comparative cross-reactivity assessment of 5-Chloro-1,1-difluoro-3-oxapentane. By employing the detailed protocols for in chemico and in vitro assays, researchers can generate the necessary data to make informed decisions about the development of this and other novel fluorinated ethers. The principles and methodologies outlined here are broadly applicable and can be adapted for the study of other compounds where direct cross-reactivity data is lacking.
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A Comprehensive Guide to Evaluating the Stability of 5-Chloro-1,1-difluoro-3-oxapentane in Diverse Solvent Systems
For researchers, scientists, and drug development professionals, understanding the stability of a molecule in various solvent systems is a cornerstone of robust formulation development and reliable experimental design. This guide provides an in-depth, technical framework for assessing the comparative stability of 5-Chloro-1,1-difluoro-3-oxapentane, a halogenated ether of interest in various chemical and pharmaceutical applications. By employing forced degradation studies, we can elucidate potential degradation pathways and establish a hierarchy of solvent suitability, ensuring the integrity of this compound in downstream applications.
The principles and methodologies detailed herein are grounded in established practices for pharmaceutical stability testing, providing a self-validating system for generating reliable and reproducible data.[1][2][3][4][5]
Introduction: The Imperative of Solvent Stability in a Nutshell
5-Chloro-1,1-difluoro-3-oxapentane (CAS No. 1309602-55-8) is a fluorinated ether whose utility in various applications is intrinsically linked to its chemical stability.[6] The presence of both chlorine and fluorine atoms, along with an ether linkage, presents a unique chemical landscape that may be susceptible to degradation under certain conditions.[7] Solvents, being the medium for many chemical reactions and formulations, can play a pivotal role in either preserving or compromising the integrity of this molecule.
This guide will walk you through a systematic approach to quantify the stability of 5-Chloro-1,1-difluoro-3-oxapentane in a range of commonly used laboratory solvents. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data.
Theoretical Considerations: Potential Degradation Pathways
Before embarking on experimental work, it is crucial to consider the potential degradation pathways for 5-Chloro-1,1-difluoro-3-oxapentane. The molecular structure suggests several vulnerabilities:
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.[1]
-
Nucleophilic Substitution: The chloro group represents a potential site for nucleophilic attack, particularly by protic solvents or dissolved nucleophiles.
-
Elimination Reactions: Under certain conditions, dehydrohalogenation could occur.
-
Oxidative Degradation: While fluorinated compounds are generally stable towards oxidation, the presence of the ether linkage and the chloro-substituted carbon could be sites of oxidative attack.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can induce cleavage of C-Cl or C-O bonds.[4]
Understanding these potential pathways is essential for designing a comprehensive forced degradation study.[5]
Experimental Design: A Multi-faceted Approach to Stability Assessment
To obtain a holistic view of the stability of 5-Chloro-1,1-difluoro-3-oxapentane, we will employ a forced degradation study.[3][4] This involves subjecting the compound to a variety of stress conditions that are more severe than typical storage conditions to accelerate degradation and identify potential degradation products.[5]
Selection of Solvent Systems
The choice of solvents is critical for a meaningful comparative analysis. We will include a diverse set of solvents representing a range of polarities, proticities, and potential reactivities.
Table 1: Selected Solvent Systems for Stability Testing
| Solvent Class | Example Solvents | Rationale |
| Protic Solvents | Methanol, Ethanol, Water (pH 4, 7, 9) | To assess the potential for solvolysis and hydrolysis. |
| Aprotic Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Commonly used in analytical and synthetic chemistry; can influence reaction rates. |
| Aprotic Nonpolar | Dichloromethane, Tetrahydrofuran (THF) | To evaluate stability in less polar environments, common in organic synthesis. |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4 | To simulate physiological conditions relevant for drug development applications. |
Analytical Methodology: The Power of Stability-Indicating Methods
A robust analytical method is the cornerstone of any stability study. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect the presence of degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][11]
For this study, a reversed-phase HPLC method will be developed and validated to separate 5-Chloro-1,1-difluoro-3-oxapentane from any potential degradants. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile degradation products.[12][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure of unknown degradation products.[16][17][18][19][20]
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to conducting the forced degradation studies.
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh and dissolve 5-Chloro-1,1-difluoro-3-oxapentane in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Sample Solutions: For each solvent system listed in Table 1, dilute the stock solution to a final concentration of 100 µg/mL.
Forced Degradation Conditions
For each solvent system, subject the sample solutions to the following stress conditions in parallel with a control sample stored at 2-8°C and protected from light.
-
Hydrolytic Degradation:
-
Acidic: Add 0.1 M HCl to the sample solution.
-
Basic: Add 0.1 M NaOH to the sample solution.
-
Neutral: Use purified water.
-
Incubate all hydrolytic samples at 60°C.[1]
-
-
Oxidative Degradation:
-
Add 3% hydrogen peroxide to the sample solution.
-
Incubate at room temperature, protected from light.[4]
-
-
Thermal Degradation:
-
Incubate the sample solution at 60°C in a temperature-controlled oven, protected from light.
-
-
Photolytic Degradation:
-
Expose the sample solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[21]
-
Maintain a control sample wrapped in aluminum foil to exclude light.
-
Time-Point Analysis
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The frequency of sampling may need to be adjusted based on the observed rate of degradation.
HPLC-UV Method for Quantification
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance maximum of 5-Chloro-1,1-difluoro-3-oxapentane.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and range according to ICH guidelines.[22]
Data Analysis and Interpretation
The primary outcome of this study will be the percentage of 5-Chloro-1,1-difluoro-3-oxapentane remaining at each time point under each stress condition and in each solvent system.
Table 2: Example Data Presentation - Percent Remaining of 5-Chloro-1,1-difluoro-3-oxapentane after 24 hours
| Solvent System | Thermal (60°C) | Photolytic (UV/Vis) | Oxidative (H₂O₂) | Acidic (0.1M HCl) | Basic (0.1M NaOH) |
| Methanol | 98.5% | 95.2% | 99.1% | 90.3% | 75.4% |
| Acetonitrile | 99.8% | 98.9% | 99.5% | 99.2% | 97.8% |
| Water (pH 7) | 99.5% | 98.1% | 99.3% | - | - |
| Dichloromethane | 99.9% | 99.5% | 99.8% | - | - |
| DMSO | 97.2% | 94.5% | 98.0% | 96.5% | 92.1% |
Note: This is hypothetical data for illustrative purposes.
From this data, a stability ranking of the solvents can be established. For instance, based on the hypothetical data above, acetonitrile and dichloromethane appear to be the most stable solvent systems, while the compound shows significant degradation in basic methanolic solutions.
Caption: Potential degradation pathways of the target molecule.
Conclusion: From Data to Decision-Making
This comprehensive guide provides a robust framework for evaluating the comparative stability of 5-Chloro-1,1-difluoro-3-oxapentane in various solvent systems. By systematically applying forced degradation studies and employing validated stability-indicating analytical methods, researchers can:
-
Identify optimal solvent systems for formulations and reactions.
-
Predict potential degradation pathways and products.
-
Establish appropriate storage and handling conditions.
-
Fulfill regulatory requirements for drug development.[2]
The insights gained from such studies are invaluable for ensuring the quality, efficacy, and safety of products and the reliability of experimental results.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Efficacy comparison of "5-Chloro-1,1-difluoro-3-oxapentane" derivatives in biological assays
An objective, data-driven comparison of novel chemical entities is fundamental to modern drug discovery. This guide provides a framework for evaluating the efficacy of "5-Chloro-1,1-difluoro-3-oxapentane" derivatives, a class of compounds for which public biological data is not yet prevalent. To illustrate the required scientific rigor and comparative methodology, we will use the well-documented class of fluorinated ether volatile anesthetics as a proxy. These compounds, such as Sevoflurane and Desflurane, share key structural motifs with the target class and offer a wealth of comparative data to establish a robust evaluation template.
This guide is structured to provide a senior-level perspective on experimental design, data interpretation, and the underlying mechanistic principles essential for researchers in pharmacology and medicinal chemistry.
Introduction: The Rationale for Comparative Efficacy Testing
The introduction of specific structural moieties, such as the difluoromethyl ether group found in "5-Chloro-1,1-difluoro-3-oxapentane," is a deliberate strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can influence metabolic stability, potency, and lipid solubility. Therefore, a direct comparison of synthesized derivatives through standardized biological assays is the only reliable method to establish structure-activity relationships (SAR).
The primary hypothesis for compounds of this class often centers on their potential as modulators of ion channels, given their structural similarity to known anesthetics. The primary endpoint for initial screening is often potency, followed by metabolic stability and off-target effects.
Experimental Framework for Efficacy Comparison
A multi-tiered approach is necessary to build a comprehensive efficacy profile. The workflow progresses from broad, high-throughput screening to more specific, mechanistic assays.
Safety Operating Guide
Proper Disposal of 5-Chloro-1,1-difluoro-3-oxapentane: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Chloro-1,1-difluoro-3-oxapentane (CAS No. 1309602-55-8). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Immediate Safety & Hazard Assessment
Before handling 5-Chloro-1,1-difluoro-3-oxapentane, it is crucial to understand its inherent hazards. This compound is a flammable liquid that poses significant risks upon exposure.
Core Hazards:
-
Flammability: Classified as a flammable liquid (H226), its vapors can form explosive mixtures with air. All work must be conducted away from open flames, sparks, and other ignition sources.
-
Irritation: It is known to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).
These classifications necessitate a cautious approach, treating the substance with the respect it demands. The primary objective is to minimize all routes of exposure—inhalation, dermal contact, and ingestion.
Table 1: Chemical & Safety Profile
| Property | Value | Source |
| CAS Number | 1309602-55-8 | [1] |
| Molecular Formula | C₄H₇ClF₂O | [1] |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | |
| Hazard Statements | H226, H315, H319, H335 | |
| Storage Temperature | 2-8°C | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, alkali metals, alkaline earth metals. | [2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory. The selection of appropriate PPE is not merely a checklist item; it is a critical system designed to prevent chemical exposure.
-
Hand Protection: Double-gloving with powder-free nitrile gloves is recommended to provide a robust barrier against dermal absorption.
-
Body Protection: A flame-resistant lab coat or a disposable, solid-front, back-closing gown made of a low-permeability fabric is essential to protect the body and personal clothing from contamination. To prevent issues related to static loads with flammable liquids, it is preferable to choose clothes made of cotton.
-
Eye & Face Protection: Chemical splash goggles in combination with a full-face shield must be worn to protect against splashes or airborne particles.
-
Respiratory Protection: All handling of 5-Chloro-1,1-difluoro-3-oxapentane that could generate vapors or aerosols must be conducted within a certified chemical fume hood.
Waste Characterization & Segregation: The Foundation of Proper Disposal
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste determination lies with the generator—a principle known as "cradle to grave".[4][5] 5-Chloro-1,1-difluoro-3-oxapentane is a halogenated organic compound, a class of chemicals subject to stringent disposal regulations.
Waste Classification: Spent 5-Chloro-1,1-difluoro-3-oxapentane is classified as a halogenated solvent waste .[6][7] This typically falls under the F002 EPA hazardous waste code , which includes spent halogenated solvents used for purposes other than degreasing.[8][9][10][11]
The cardinal rule of solvent waste management is strict segregation . Commingling different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
Diagram: Waste Segregation Workflow
Caption: Decision workflow for segregating solvent waste streams.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and compliance.
Step 1: Container Selection
-
Select a designated waste container compatible with halogenated organic solvents. High-density polyethylene (HDPE) or Teflon® containers are excellent choices.[12] Glass is also acceptable but carries a higher risk of breakage.
-
The container must be in good condition, free of leaks, and have a tightly sealing cap.[5]
Step 2: Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[4]
-
The label must include:
Step 3: Accumulation
-
All additions of waste to the container must be performed within a chemical fume hood to minimize inhalation exposure.[4]
-
Keep the waste container closed at all times except when adding waste.[4][5][14] This is not only a regulatory requirement but also prevents the release of flammable and toxic vapors into the lab.
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a flammable storage cabinet.[4][15]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
Step 4: Requesting Pickup
-
Once the container is approaching 90% full, or if waste generation is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[16]
Emergency Procedures: Spill & Exposure Management
Pre-planning is essential for responding safely and effectively to emergencies.[17]
Minor Spill (Contained within a Fume Hood)
-
Alert personnel in the immediate area.
-
Ensure the fume hood sash is lowered to maintain containment and airflow.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., spill pillows, vermiculite, or cat litter) to absorb the spill.[2][18] Work from the outside of the spill inward to prevent spreading.[19]
-
Collect the contaminated absorbent using non-sparking tools and place it in a heavy-duty polyethylene bag or a designated container for solid hazardous waste.
-
Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[19]
-
Wipe the spill area with soap and water.[2]
Major Spill (Outside of a Fume Hood) or Fire
-
Evacuate: Immediately alert all personnel and evacuate the laboratory. Activate the fire alarm if necessary.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Report: Call your institution's emergency number (e.g., Public Safety, EHS) and provide the location, chemical name, and approximate quantity of the spill.[1][19]
-
Do not attempt to clean up a large or uncontained spill of a flammable liquid unless you are specifically trained and equipped for emergency response. [18]
Diagram: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the area of contact is large. Seek medical attention.[16][19]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
By integrating these safety and disposal protocols into your standard operating procedures, you contribute to a safer research environment and ensure compliance with environmental regulations, upholding the highest standards of scientific integrity and responsibility.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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WM Solutions. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
-
University of St Andrews. (n.d.). Chemical Waste Label (Halogenated). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Nebraska Department of Environment and Energy. (n.d.). F-Listed Spent Solvent Hazardous Waste Determinations. Retrieved from [Link]
-
Texas A&M University Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories. Retrieved from [Link]
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ETH Zürich Safety, Security, Health and Environment. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids. Retrieved from [Link]
-
The University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
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Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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University of North Texas. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Airgas. (2022, June 30). Safety Data Sheet - Chlorodifluoroethane (R-142b). Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
New Jersey Department of Health. (2008, February). Hazardous Substance Fact Sheet - Chlorodifluoroethane. Retrieved from [Link]
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- 4. campusoperations.temple.edu [campusoperations.temple.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
